C12E8
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELLDKEOUKVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184640 | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-98-9 | |
| Record name | C12E8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to C12E8: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, commonly abbreviated as C12E8, is a nonionic surfactant of significant interest across various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, underpins its utility in a wide range of applications, most notably in the solubilization and stabilization of membrane proteins and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on experimental methodologies and data presentation for the scientific community.
Chemical Structure and Identification
This compound is structurally defined as a dodecyl ether of octaethylene glycol. The molecule consists of a 12-carbon alkyl chain (dodecyl group) linked via an ether bond to a chain of eight repeating ethylene (B1197577) oxide units, terminating in a hydroxyl group.
Systematic Name (IUPAC): 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol
CAS Number: 3055-98-9[1]
Molecular Formula: C₂₈H₅₈O₉[1]
Molecular Weight: 538.75 g/mol [1]
Synonyms: Dodecyl octaethylene glycol ether, Octaethyleneglycol Mono-n-dodecyl Ether, Laureth-8[1]
Physicochemical Properties
The efficacy of this compound in its various applications is dictated by its distinct physicochemical properties. These properties are summarized in the tables below for clarity and ease of comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~32 °C | |
| Boiling Point | 585.5 ± 45.0 °C (Predicted) | |
| Density | 0.984 - 0.992 g/mL (at 35 °C) | |
| Flash Point | 32 °C |
Table 2: Surfactant-Specific Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | 7.48 x 10⁻⁵ M (0.004%) | In water at 25 °C | |
| ~0.09 mM (0.0048%) | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | ||
| 110 µM | |||
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | ||
| Aggregation Number | 90 - 120 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | |
| 123 | In water |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble (≥ 80 mg/mL) | |
| Ethanol | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble |
Synthesis and Manufacturing
The industrial synthesis of this compound is achieved through the ethoxylation of dodecanol (B89629) (lauryl alcohol). This process involves the sequential addition of ethylene oxide molecules to the dodecanol starting material.
The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium hydroxide, and is carried out under elevated temperature and pressure. The degree of ethoxylation is controlled by the stoichiometry of the reactants. The resulting product is a mixture of polyethylene (B3416737) glycol ethers with varying lengths of the ethylene oxide chain. Purification, often through chromatographic techniques or distillation, is necessary to obtain this compound of high purity.
Applications in Research and Development
This compound's unique properties make it a versatile tool in various scientific applications, from fundamental protein biochemistry to applied pharmaceutical sciences.
Membrane Protein Solubilization and Stabilization
One of the primary applications of this compound is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environments.[2] Its non-ionic nature and well-defined CMC allow for the gentle disruption of cell membranes and the formation of protein-detergent mixed micelles, thereby maintaining the protein's native conformation and function.
-
Membrane Preparation: Isolate the cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.
-
Solubilization Buffer Preparation: Prepare a solubilization buffer containing this compound at a concentration significantly above its CMC. A common starting concentration is 1-2% (w/v) this compound in a buffered solution (e.g., Tris-HCl or HEPES) at a suitable pH, and containing protease inhibitors. The optimal concentration may need to be determined empirically.
-
Solubilization: Resuspend the isolated membranes in the this compound-containing solubilization buffer. Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C) with gentle agitation.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.
-
Purification: The supernatant, containing the solubilized membrane protein in this compound micelles, can then be subjected to standard protein purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include a low concentration of this compound (typically at or slightly above the CMC) in all subsequent buffers to maintain protein solubility.
Drug Delivery Systems
The ability of this compound to form micelles in aqueous solutions makes it a valuable excipient in pharmaceutical formulations, particularly for the delivery of poorly water-soluble drugs.[2] The hydrophobic core of the this compound micelle can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility and bioavailability.
-
Drug and Surfactant Dissolution: Dissolve the hydrophobic drug and this compound in a suitable organic solvent.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure to form a thin film of the drug-surfactant mixture.
-
Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) and agitate to promote the formation of drug-loaded micelles.
-
Purification: Remove any non-encapsulated drug by techniques such as dialysis or size-exclusion chromatography.
-
Characterization: Characterize the drug-loaded micelles for size, drug-loading efficiency, and in vitro release profile.
Toxicology and Safety
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1][3]
-
GHS Classification:
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[1]
Conclusion
This compound is a nonionic surfactant with well-characterized physicochemical properties that make it an invaluable tool for researchers, particularly in the fields of membrane biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their function, and its capacity to form stable micelles for the encapsulation of hydrophobic drugs, are key attributes that continue to drive its use in a wide array of scientific investigations. A thorough understanding of its properties and appropriate handling procedures is essential for its effective and safe application in the laboratory.
References
A Comprehensive Technical Guide to the Critical Micelle Concentration of C12E8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic surfactant Octaethylene glycol monododecyl ether (C12E8). It is designed to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile surfactant in their work. This guide covers quantitative data on its CMC under various conditions, detailed experimental protocols for its determination, and a discussion of the key factors influencing micellization.
Introduction to this compound and its Critical Micelle Concentration
Octaethylene glycol monododecyl ether (this compound) is a non-ionic surfactant widely used in biochemistry, pharmacology, and materials science for its ability to solubilize membrane proteins, create stable emulsions, and act as a delivery vehicle for hydrophobic drugs. A fundamental property governing its application is the critical micelle concentration (CMC), the concentration at which individual surfactant monomers spontaneously self-assemble into organized aggregates known as micelles.
Below the CMC, this compound exists predominantly as monomers in solution. As the concentration increases to and surpasses the CMC, any additional surfactant molecules form micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. Accurate knowledge of the CMC is therefore crucial for optimizing formulations and experimental conditions.
Quantitative Data on the CMC of this compound
The CMC of this compound is sensitive to experimental conditions. The following table summarizes reported CMC values under various temperatures and in the presence of different additives.
| CMC (mM) | Temperature (°C) | Solvent/Buffer | Method of Determination | Reference |
| 0.06 - 0.09 | 25 | Water | Not specified | |
| 0.110 | Not specified | Not specified | Not specified | [1] |
| 0.09 | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2 | Not specified | [2][3] |
| 0.0748 | Not specified | Water | Self-consistent field theory | [4] |
| 0.109 | 25 | "Low" salinity | Not specified | [5] |
Note: Variations in reported CMC values can be attributed to differences in the purity of the surfactant, the specific experimental method employed, and the precise composition of the solvent.
Factors Influencing the Critical Micelle Concentration of this compound
The self-assembly of this compound into micelles is a thermodynamically driven process governed by the hydrophobic effect. Several factors can influence the CMC by altering the thermodynamics of micellization.
-
Temperature: For many non-ionic surfactants like this compound, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. The initial decrease is attributed to the dehydration of the ethylene (B1197577) oxide head groups, which reduces their hydrophilicity and favors micellization. At higher temperatures, the disruption of the structured water around the hydrophobic tails becomes more significant, which can disfavor micellization and lead to an increase in the CMC.[6][7]
-
Addition of Electrolytes (Salts): The addition of salts to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[8] This "salting-out" effect is due to the increased ionic strength of the solution, which reduces the hydration of the hydrophilic head groups and promotes the aggregation of surfactant monomers at lower concentrations.[3][9][10][11][12]
-
pH: As a non-ionic surfactant, the CMC of this compound is largely independent of pH in the absence of pH-sensitive additives.[13] However, significant changes in pH can alter the ionic strength of the solution, which may have a minor effect on the CMC.[4] For ionic surfactants, pH plays a much more direct role by influencing the charge of the head groups.[8][13]
Experimental Protocols for CMC Determination
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property-versus-concentration plot occurs is taken as the CMC.
Surface Tensiometry
This is a classical and direct method for determining the CMC.
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension.
Detailed Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in the desired solvent (e.g., high-purity water or a specific buffer). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Measurement:
-
Calibrate the tensiometer with the pure solvent.
-
Measure the surface tension of each this compound solution, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
Ensure the measuring probe is thoroughly cleaned and dried between each measurement.
-
Allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.[14]
Fluorescence Spectroscopy using a Hydrophobic Probe
This is a highly sensitive and widely used method.
Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. Upon micelle formation, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio.
Detailed Methodology:
-
Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.
-
Preparation of Surfactant-Probe Solutions:
-
Prepare a series of this compound solutions in the desired aqueous solvent.
-
Aliquot a small, precise volume of the pyrene stock solution into a series of vials and evaporate the solvent completely to leave a thin film of pyrene. This prevents interference from the organic solvent.
-
Add the this compound solutions of varying concentrations to the vials containing the pyrene film. The final pyrene concentration should be in the micromolar range.
-
Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete solubilization of the pyrene within the micelles.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectrum from approximately 350 nm to 500 nm for each sample.
-
-
Data Analysis:
-
Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks for each spectrum.
-
Plot the I1/I3 ratio as a function of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[15]
-
Static Light Scattering (SLS)
This technique measures the intensity of light scattered by particles in solution.
Principle: The intensity of scattered light is proportional to the concentration and the molar mass of the scattering particles. Below the CMC, the scattering is from individual surfactant monomers. Above the CMC, the formation of much larger micelles leads to a significant increase in the scattering intensity.
Detailed Methodology:
-
Preparation of Solutions: Prepare a series of this compound solutions in a filtered, dust-free solvent. It is crucial to ensure the solutions are free of extraneous particles that could interfere with the measurement.
-
Instrumentation: Use a static light scattering instrument, typically equipped with a laser light source and a detector to measure the scattering intensity at one or multiple angles.
-
Measurement:
-
Measure the scattering intensity of the pure solvent as a baseline.
-
Measure the scattering intensity for each this compound concentration.
-
-
Data Analysis: Plot the scattered light intensity (corrected for the solvent background) against the this compound concentration. The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed.[1][16]
Visualizing Key Concepts and Workflows
To further aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated.
Caption: Experimental workflow for determining the CMC of this compound.
Caption: Thermodynamic equilibrium of this compound micellization.
Conclusion
The critical micelle concentration is a paramount parameter for the effective application of this compound in various scientific and industrial fields. This guide has provided a detailed overview of the CMC of this compound, including a compilation of quantitative data, a discussion of influential factors, and comprehensive experimental protocols for its determination. By understanding and accurately measuring the CMC, researchers can harness the full potential of this versatile non-ionic surfactant in their applications, from solubilizing complex proteins to developing advanced drug delivery systems.
References
- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 4. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 5. Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant [globaljournals.org]
- 6. scispace.com [scispace.com]
- 7. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 15. benchchem.com [benchchem.com]
- 16. Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
C12E8 Surfactant: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant that has become an indispensable tool in the fields of biochemistry, structural biology, and pharmaceutical sciences. Its utility is primarily centered on its ability to gently and effectively solubilize biological membranes to extract and stabilize membrane proteins, many of which are critical drug targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action in disrupting lipid bilayers, detailed experimental considerations, and its applications in drug development.
Physicochemical Properties of this compound
The efficacy of this compound as a detergent is a direct consequence of its molecular structure, which features a 12-carbon hydrophobic alkyl chain and a hydrophilic headgroup composed of eight ethylene (B1197577) glycol units. This amphipathic nature governs its behavior in aqueous solutions and its interaction with biological membranes. The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₈H₅₈O₉ | [1][2][3][4] |
| Molecular Weight | 538.75 g/mol | [2][3][4] |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM | [2][5][6] |
| Aggregation Number | 123 | [2] |
| Hydrophile-Lipophile Balance (HLB) Number | 13.1 | |
| Physical Form | Solid | [2] |
| Solubility | Soluble in water |
Table 1: Key Physicochemical Properties of this compound. These properties are crucial for determining the optimal conditions for its use in experimental protocols.
Core Mechanism of Action: The Solubilization Process
The solubilization of a lipid bilayer by this compound is a stepwise process that is dependent on the detergent concentration. This is generally understood through a three-stage model.[7][8][9]
Figure 1: Three-Stage Model of Membrane Solubilization by this compound. This diagram outlines the progression of membrane disruption as the concentration of this compound increases relative to its critical micelle concentration (CMC).
Stage I: Monomer Partitioning At concentrations below its CMC, individual this compound molecules (monomers) partition into the lipid bilayer.[7] The hydrophobic tails of the detergent integrate into the hydrophobic core of the membrane, while the hydrophilic heads remain at the membrane-water interface. This insertion is a non-cooperative process and leads to the saturation of the bilayer with detergent molecules.[10]
Stage II: Mixed Micelle Formation As the concentration of this compound reaches and surpasses its CMC, the structural integrity of the lipid bilayer becomes compromised.[7] The membrane begins to break apart, forming mixed structures that include bilayer fragments and nascent mixed micelles composed of lipids, proteins, and this compound.[5][7]
Stage III: Complete Solubilization At detergent concentrations significantly above the CMC, the entire membrane is disrupted into a homogenous solution of mixed micelles.[7] In this state, integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane domains shielded from the aqueous environment by the detergent's alkyl chains.[5][11] This micellar environment mimics the native lipid bilayer, thereby helping to maintain the protein's native conformation and biological activity.[5] It is noteworthy that significant binding of this compound to membrane proteins can be observed even at concentrations below the CMC.[11]
Experimental Protocols and Workflows
The successful extraction and purification of a functional membrane protein using this compound requires careful optimization of the experimental conditions.[5][12]
General Protocol for Membrane Protein Solubilization
-
Membrane Isolation: The initial step involves the isolation of the membrane fraction containing the target protein from a cell lysate. This is typically achieved through a series of differential centrifugation steps, culminating in an ultracentrifugation step to pellet the membranes.[12][13]
-
Solubilization Buffer Preparation: A buffer is prepared containing this compound at a concentration above its CMC, generally in the range of 0.1% to 2.0% (w/v).[5] The buffer composition should be tailored to the specific protein and may include buffering agents, salts, and protease inhibitors to prevent degradation.[12]
-
Solubilization: The isolated membrane pellet is resuspended in the this compound-containing buffer. The mixture is then incubated, often with gentle agitation, for a period ranging from 30 minutes to several hours at a controlled temperature (commonly 4°C) to allow for membrane disruption and protein extraction.[5][14]
-
Clarification: Following incubation, the mixture is subjected to a high-speed centrifugation (e.g., 100,000 x g) to pellet any insoluble material, such as undisrupted membrane fragments and protein aggregates.[5][13]
-
Collection of Solubilized Protein: The resulting supernatant, which contains the solubilized membrane protein within this compound micelles, is carefully collected for subsequent purification and characterization.[5]
References
- 1. Octaethylene glycol monodecyl ether | CAS#:24233-81-6 | Chemsrc [chemsrc.com]
- 2. 八甘醇单十二烷基醚 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. Anatrace.com [anatrace.com]
- 7. Phospholipid vesicle solubilization and reconstitution by detergents. Symmetrical analysis of the two processes using octaethylene glycol mono-n-dodecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Binding of a nonionic detergent to membranes: flip-flop rate and location on the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of interaction of polyoxyethyleneglycol detergents with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cube-biotech.com [cube-biotech.com]
- 13. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
Synthesis and Purification of Octaethylene Glycol Monododecyl Ether (C12E8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications, particularly for the solubilization and stabilization of membrane proteins.[1][2][3] Its amphipathic nature, with a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining the native conformation and activity of membrane-embedded proteins. This technical guide provides an in-depth overview of the synthesis of this compound via the Williamson ether synthesis and its subsequent purification by column chromatography. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the preparation of high-purity this compound for demanding applications in drug development and membrane protein research.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, including poly(ethylene glycol) monoalkyl ethers like this compound.[4][5][6] The synthesis involves the reaction of an alkoxide with an alkyl halide. In the case of this compound, the alkoxide is generated from octaethylene glycol, which then undergoes a nucleophilic substitution reaction with dodecyl bromide.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
Materials:
-
Octaethylene glycol (OEG)
-
Sodium hydroxide (B78521) (NaOH)
-
Dodecyl bromide
-
Toluene (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve octaethylene glycol (1.0 molar equivalent) in anhydrous toluene.
-
Add finely ground sodium hydroxide (1.05 molar equivalents) to the solution.
-
Heat the mixture to reflux (approximately 110°C) for 2-3 hours with vigorous stirring to ensure the formation of the sodium alkoxide. The reaction can be monitored by the evolution of water, which can be removed by azeotropic distillation using a Dean-Stark trap.
-
-
Williamson Ether Synthesis:
-
Cool the reaction mixture to approximately 60°C.
-
Slowly add dodecyl bromide (1.0 molar equivalent) to the flask.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to quench any unreacted sodium hydroxide and to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound by Column Chromatography
The crude this compound product typically contains unreacted starting materials and byproducts. Column chromatography is an effective method for purifying the desired product to a high degree.[7][8]
Experimental Protocol
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a solvent system of increasing polarity (gradient elution). A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the proportion of ethyl acetate to increase the polarity of the eluent.
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate 1:1 v/v).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₅₈O₉ | [9] |
| Molecular Weight | 538.75 g/mol | [9] |
| Appearance | White to off-white solid | |
| Typical Purity (Commercial) | ≥95% to ≥98% | [3][10] |
| Critical Micelle Concentration (CMC) | 0.06-0.1 mM | |
| Aggregation Number | ~120-140 | [10] |
| HLB Number | 13.1 | [10] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): [9]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 - 3.55 | m | ~32H | -O-CH₂-CH₂-O- |
| ~3.45 | t | 2H | -CH₂-O-(CH₂)₁₁- |
| ~1.55 | p | 2H | -O-CH₂-CH₂-(CH₂)₉-CH₃ |
| ~1.25 | s | 18H | -(CH₂)₉- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [9]
| Chemical Shift (ppm) | Assignment |
| ~71.5 | -O-CH₂-CH₂-O- (internal) |
| ~70.8 | -O-CH₂-CH₂-OH |
| ~70.5 | -CH₂-O-(CH₂)₁₁- |
| ~61.7 | -CH₂-OH |
| ~31.9 | -CH₂-CH₂-CH₃ |
| ~29.6 | -(CH₂)ₙ- (bulk methylene) |
| ~26.1 | -O-CH₂-CH₂-(CH₂)₉-CH₃ |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy):
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch (hydroxyl group) |
| ~2920, 2850 | C-H stretch (alkyl chain) |
| ~1100 (strong) | C-O-C stretch (ether linkages) |
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Electrospray ionization (ESI) is a suitable technique for this analysis.[11]
| m/z | Assignment |
| 539.4 | [M+H]⁺ |
| 561.4 | [M+Na]⁺ |
| 577.3 | [M+K]⁺ |
Signaling Pathways and Logical Relationships
The primary role of this compound in a biological context is not related to signaling pathways but rather to its physical interaction with cell membranes to solubilize proteins. The logical relationship in its application is a sequential process of membrane disruption and protein extraction.
Caption: Logical flow of membrane protein solubilization.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. By following the detailed protocols for the Williamson ether synthesis and subsequent column chromatography, researchers can produce high-purity this compound suitable for sensitive applications in drug development and membrane protein studies. The provided quantitative and spectroscopic data serve as a benchmark for the characterization and quality control of the synthesized product, ensuring its performance and reliability in experimental settings.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Khan Academy [khanacademy.org]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C28H58O9 | CID 123921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [sigmaaldrich.com]
- 11. Comparison of mass spectrometric techniques for generating molecular weight information on a class of ethoxylated oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Phase Diagram and Solution Behavior of Octaethylene Glycol Monododecyl Ether (C12E8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic surfactant of significant interest across various scientific and industrial domains, particularly in biochemistry, pharmacology, and materials science. Its amphiphilic nature, arising from a dodecyl hydrophobic tail and a hydrophilic octaethylene glycol headgroup, dictates a rich phase behavior in aqueous solutions, forming a variety of self-assembled structures. This technical guide provides a comprehensive overview of the phase diagram and solution behavior of this compound, with a focus on its applications in membrane protein research and as a vehicle for drug delivery. This document details the physicochemical properties of this compound, its lyotropic liquid crystalline phases, and the experimental methodologies used for their characterization. Furthermore, it outlines an experimental workflow for the extraction of membrane proteins and a protocol for in vitro drug release studies, supported by visual diagrams to facilitate understanding.
Physicochemical Properties of this compound
This compound is a well-characterized non-ionic surfactant valued for its mild, non-denaturing properties, making it particularly suitable for the solubilization and stabilization of delicate biological macromolecules like membrane proteins.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C28H58O9 | [1] |
| Molecular Weight | 538.75 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 7.48 x 10⁻⁵ M to 110 µM | [1][3] |
| Aggregation Number | ~123 | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | [1] |
| Cloud Point Temperature | Dependent on concentration and additives | [4] |
The this compound-Water Phase Diagram
The phase behavior of this compound in water is a function of both temperature and surfactant concentration, leading to the formation of various lyotropic liquid crystalline phases.[5][6][7] These phases are ordered structures arising from the self-assembly of this compound molecules in the aqueous solvent. A schematic representation of a typical non-ionic surfactant phase diagram is presented below.
At low concentrations, this compound exists as monomers in solution. As the concentration increases beyond the critical micelle concentration (CMC), the molecules aggregate to form micelles.[3] Further increases in concentration, or changes in temperature, can lead to transitions between different, more ordered liquid crystalline phases.
The primary lyotropic liquid crystal phases observed in the this compound/water system include:
-
L1 (Micellar Phase): An isotropic solution containing spherical or ellipsoidal micelles.[5]
-
H1 (Hexagonal Phase): Cylindrical micelles packed in a hexagonal array.[5]
-
V1 (Bicontinuous Cubic Phase): A complex, optically isotropic phase with a bicontinuous structure.[5]
-
Lα (Lamellar Phase): Bilayers of surfactant molecules separated by layers of water.[5]
The specific concentrations and temperatures at which these phase transitions occur are determined experimentally.[5]
Experimental Protocols for Characterization
The determination of the this compound phase diagram and the characterization of its solution behavior rely on a suite of biophysical techniques. Detailed methodologies for key experiments are outlined below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes in the this compound-water system.
Methodology:
-
Sample Preparation: A series of this compound-water mixtures with varying weight fractions of this compound are prepared gravimetrically in hermetically sealed DSC pans to prevent water evaporation.
-
Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: Samples are typically cooled to a low temperature (e.g., -10°C) and then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected phase transitions.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature, and the integrated peak area yields the enthalpy of the transition.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure and dimensions of the self-assembled aggregates of this compound in solution.
Methodology:
-
Sample Preparation: this compound solutions of various concentrations are loaded into thin-walled quartz capillaries. The temperature of the sample holder is precisely controlled.
-
Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron radiation) and a 2D detector is used.
-
Data Collection: The scattering pattern of the sample is recorded over a range of scattering angles (q). The scattering from the solvent (water) is also measured for background subtraction.
-
Data Analysis: The 1D scattering profile (intensity vs. q) is obtained by radially averaging the 2D detector image. The positions and relative spacing of the Bragg peaks in the scattering profile are used to identify the type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic). The lattice parameters of the phases can be calculated from the peak positions.
Applications in Drug Development and Research
Membrane Protein Extraction and Solubilization
This compound is widely used for the extraction and solubilization of membrane proteins from their native lipid environment, a crucial first step for their structural and functional characterization.[8][9] The mild, non-denaturing nature of this compound helps to preserve the protein's native conformation and activity.
Below is a diagram illustrating a typical experimental workflow for the extraction and purification of a G-protein coupled receptor (GPCR) using this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A polymeric micellar drug delivery system developed through a Design of Experiment approach improves pancreatic tumor accumulation of calcipotriol and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. mdpi.com [mdpi.com]
- 7. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biorxiv.org [biorxiv.org]
Thermodynamic Properties of Octaethylene Glycol Monododecyl Ether (C12E8) Micelles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of micelles formed by the non-ionic surfactant, Octaethylene Glycol Monododecyl Ether (C12E8). A thorough understanding of these properties is critical for applications ranging from fundamental research in colloid and interface science to the formulation of drug delivery systems. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the underlying principles and workflows.
Introduction to this compound Micellization
Octaethylene Glycol Monododecyl Ether (this compound) is a non-ionic surfactant widely used for solubilizing membrane proteins and in various industrial and pharmaceutical applications. Like other amphiphilic molecules, this compound monomers in an aqueous solution spontaneously self-assemble into organized structures known as micelles when their concentration exceeds a certain threshold. This process, known as micellization, is a thermodynamically driven phenomenon governed by the hydrophobic effect. The hydrophobic alkyl chains (C12) of the surfactant monomers are sequestered from water to form a core, while the hydrophilic ethylene (B1197577) glycol heads (E8) form a solvated outer corona, minimizing the overall free energy of the system.
The thermodynamics of micellization is described by several key parameters: the Critical Micelle Concentration (CMC), and the standard changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).
Thermodynamic and Physical Parameters
The formation and stability of this compound micelles are characterized by specific quantitative parameters. These values are crucial for predicting and controlling the behavior of the surfactant in various applications.
Critical Micelle Concentration (CMC) and Aggregation Number (N)
The CMC is the concentration of surfactant at which micelles begin to form. It is a fundamental property indicating the stability of the micellar system. The aggregation number (N) refers to the average number of surfactant monomers that constitute a single micelle.
| Parameter | Value | Conditions / Notes | Source |
| Critical Micelle Concentration (CMC) | 0.109 mM | - | |
| 110 µM (0.110 mM) | Useful for solubilization of membrane-bound proteins. | ||
| ~0.09 mM | In 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2. | ||
| 7.48 x 10⁻⁵ M (0.0748 mM) | Determined via self-consistent field theory. | ||
| Aggregation Number (N) | 123 | - | |
| 90 - 120 | In 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2. |
Standard Gibbs Free Energy, Enthalpy, and Entropy of Micellization
The spontaneity and driving forces of micellization are quantified by the standard changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).
-
Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micellization is a spontaneous process. It is calculated from the CMC using the following equation for non-ionic surfactants: ΔG°m = RT ln(X_cmc) where R is the gas constant, T is the absolute temperature, and X_cmc is the CMC expressed as a mole fraction.
-
Enthalpy (ΔH°m): This represents the heat change associated with micelle formation. For many non-ionic surfactants, this process is endothermic (positive ΔH°m), driven by a favorable entropy change. It can be determined directly by Isothermal Titration Calorimetry (ITC).
-
Entropy (ΔS°m): The entropy change is the primary driving force for the micellization of many non-ionic surfactants. The large positive entropy change originates from the release of structured water molecules from around the hydrophobic surfactant tails, a phenomenon known as the hydrophobic effect.[1] It can be calculated using the Gibbs-Helmholtz equation: ΔS°m = (ΔH°m - ΔG°m) / T
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of this compound micelles relies on several key experimental techniques. Detailed methodologies for these techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment. It allows for the determination of both the CMC and the enthalpy of micellization (ΔH°m).
Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of this compound in the desired buffer (e.g., 10-20 mM, well above the expected CMC). The same buffer is used as the titrand in the sample cell. All solutions should be thoroughly degassed prior to use to prevent bubble formation.
-
Instrument Setup: Set up the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C). The reference cell is filled with the same buffer.
-
Titration: The this compound stock solution is loaded into the injection syringe. The experiment consists of a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the buffer-filled sample cell with constant stirring.
-
Data Acquisition: The instrument records the heat flow (in µcal/sec) required to maintain a zero temperature difference between the sample and reference cells after each injection.
-
Data Analysis: The raw data appears as a series of peaks, each corresponding to an injection. Integrating these peaks yields the heat change per injection (kcal/mol). Plotting this value against the total surfactant concentration in the cell generates a titration curve (enthalpogram).
-
The inflection point of the sigmoid curve corresponds to the CMC .
-
The magnitude of the heat change during the transition from monomers to micelles corresponds to the enthalpy of micellization (ΔH°m) .
-
Surface Tensiometry
This classical method determines the CMC by measuring the surface tension of surfactant solutions at varying concentrations. The surface tension of the solvent decreases as the concentration of the surface-active this compound monomers increases, eventually reaching a plateau once micelles are formed.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration significantly above the CMC. A series of dilutions are then prepared from this stock solution.
-
Instrument Setup: Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a known standard, typically pure water.
-
Measurement: Measure the surface tension of each prepared this compound solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions. The concentration at the intersection of these two lines is the CMC .
Fluorescence Spectroscopy
This sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are dependent on the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions from the polar aqueous environment into the nonpolar micellar core, causing a detectable change in its fluorescence spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).
-
Prepare a series of this compound solutions in the desired aqueous buffer.
-
Add a small, consistent aliquot of the pyrene stock solution to each this compound dilution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM). The volume of organic solvent should be minimal (<0.1% of total volume).
-
-
Instrument Setup: Set the fluorescence spectrometer with an excitation wavelength appropriate for pyrene (typically 334-335 nm).
-
Measurement: Record the emission spectrum for each sample, typically scanning from 350 nm to 450 nm.
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks, located at approximately 372 nm and 383 nm, respectively.
-
Plot the ratio of these intensities (I₁/I₃) against the this compound concentration.
-
The plot will typically show a sigmoidal decrease. The concentration corresponding to the inflection point, or the intersection of the two linear portions of the curve, is taken as the CMC .
-
Conclusion
The thermodynamic properties of this compound micelles are fundamental to their function in scientific and industrial contexts. The Critical Micelle Concentration (CMC) marks the onset of self-assembly, a process predominantly driven by a large positive entropy change due to the hydrophobic effect. This guide has summarized the key physical and thermodynamic parameters of this compound micelles and provided detailed, actionable protocols for their experimental determination using Isothermal Titration Calorimetry, Surface Tensiometry, and Fluorescence Spectroscopy. By employing these methods, researchers and drug development professionals can accurately characterize this compound micellar systems to optimize formulations and advance their understanding of self-assembling systems.
References
An In-depth Technical Guide to the Aggregation Number and Micelle Size Determination of C12E8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for determining the aggregation number and micelle size of the non-ionic surfactant, Octaethylene glycol monododecyl ether (C12E8). Understanding these parameters is critical for applications in drug delivery, membrane protein solubilization, and formulation science, where the precise control of micellar properties is paramount.
Introduction to this compound Micellization
This compound is a non-ionic surfactant widely utilized for its ability to form stable micelles in aqueous solutions. These micelles, aggregates of surfactant monomers, form above a specific concentration known as the Critical Micelle Concentration (CMC). The aggregation number (Nagg), the number of monomers per micelle, and the overall micelle size are crucial parameters that dictate the solubilization capacity and interaction with other molecules. The formation and properties of these micelles are influenced by factors such as temperature and surfactant concentration.[1][2]
The process of micellization is a dynamic equilibrium between monomers and micelles. Below the CMC, this compound exists predominantly as individual molecules. As the concentration increases to and beyond the CMC, the monomers self-assemble into micelles to minimize the unfavorable contact between their hydrophobic alkyl chains and water.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound micelles, providing a comparative overview of its properties under different conditions.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Temperature (°C) | CMC (mM) | Method |
| 25 | 0.109 | Not Specified |
| 25 | ~0.075 | Self-Consistent Field Theory |
| ~50 | Minimum CMC | Light Scattering |
Table 2: Aggregation Number (Nagg) of this compound Micelles
| Temperature (°C) | Concentration | Nagg | Method |
| Not Specified | Not Specified | 115 | Analytical Ultracentrifugation[3] |
| 25 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |
| 40 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |
| 55 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |
| 15-50 | Near CMC | Increases with temperature and concentration | Static Light Scattering[1][5] |
Table 3: Hydrodynamic Radius (Rh) of this compound Micelles
| Temperature (°C) | Concentration | Rh (nm) | Method |
| 15-50 | Near CMC | Increases with temperature and concentration | Dynamic Light Scattering[1][5] |
Experimental Protocols for Micelle Characterization
This section details the methodologies for the key experiments used to determine the aggregation number and size of this compound micelles.
Static Light Scattering (SLS)
Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight (Mw) of micelles, from which the aggregation number can be calculated. The intensity of scattered light is proportional to the molecular weight and concentration of the particles in solution.
Experimental Workflow:
References
- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Solubility of C12E8: An In-depth Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the solubility of the non-ionic surfactant, Octaethylene glycol monododecyl ether (C12E8). This guide provides an in-depth analysis of this compound's behavior in commonly used biological buffer systems, including TRIS, HEPES, and citrate (B86180) buffers. The document offers a thorough examination of the factors influencing its solubility, critical micelle concentration (CMC), and cloud point, supported by detailed experimental protocols and data presented for easy comparison.
This compound is a crucial detergent in membrane protein extraction and solubilization, making a clear understanding of its properties in various biochemical environments paramount for successful experimental design and drug formulation.[1] This guide addresses the existing gap in readily available, comparative data for this compound in these specific buffer systems.
Understanding this compound and Its Aggregation Behavior
Octaethylene glycol monododecyl ether (this compound) is a non-ionic surfactant composed of a hydrophobic dodecyl chain and a hydrophilic octaethylene glycol headgroup. In aqueous solutions, this compound monomers self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This aggregation is a key characteristic, influencing its solubilization capacity. The CMC of this compound in pure water at 25°C is approximately 0.08 mM.[2]
The solubility of this compound, like other polyoxyethylene-based non-ionic surfactants, is also characterized by a cloud point. This is the temperature at which the solution becomes cloudy due to phase separation, a phenomenon influenced by factors such as surfactant concentration, pH, and the presence of salts or other additives.[3][4]
Influence of Buffer Systems on this compound Solubility
The choice of buffer system can significantly impact the solubility and aggregation behavior of this compound. The pH, ionic strength, and specific ion effects of the buffer components can alter the CMC and cloud point.
-
TRIS (tris(hydroxymethyl)aminomethane) Buffer: TRIS is a common biological buffer with a pKa of around 8.1 at 25°C, making it effective in the pH range of 7.0 to 9.0.[5] A significant characteristic of TRIS buffer is the temperature dependence of its pH, which decreases as the temperature increases.[6] This change in pH can, in turn, affect the solubility of this compound.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: HEPES is a zwitterionic buffer with a pKa of approximately 7.5 at 25°C, providing good buffering capacity in the physiological pH range of 6.8 to 8.2.[7] Compared to TRIS, the pH of HEPES buffer is less sensitive to temperature changes.
-
Citrate Buffer: Citrate buffers are prepared from citric acid and its conjugate base, sodium citrate. They offer a buffering range from pH 3.0 to 6.2.[8] The pH of citrate buffers shows a very weak dependence on temperature.[9]
Quantitative Data on this compound Properties in Different Buffers
| Parameter | Condition | Value | Reference |
| Solubility | |||
| In Water | Room Temperature | >25% (w/v) | [10] |
| Critical Micelle Concentration (CMC) | |||
| In Water | 25°C | 0.08 mM | [2] |
| In Water | 25°C | 0.11 mM |
Note: Specific quantitative data for the solubility, CMC, and cloud point of this compound in TRIS, HEPES, and citrate buffers under varying pH, temperature, and ionic strength are not extensively documented in a single comparative source. The provided values are in pure water and serve as a baseline. The influence of the specific buffer systems is discussed in the text.
Experimental Protocols
To empower researchers to determine the precise solubility characteristics of this compound in their specific experimental setups, this guide provides detailed methodologies for key experiments.
Determination of this compound Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a given buffer system.
Materials:
-
Octaethylene glycol monododecyl ether (this compound)
-
Buffer solution of interest (TRIS, HEPES, or citrate) at the desired pH and concentration
-
Vials with tight-fitting caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantifying this compound (e.g., HPLC-ELSD, or a colorimetric assay after derivatization)
Procedure:
-
Prepare a series of vials containing a fixed volume of the buffer solution.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Seal the vials and place them in a shaking incubator at a constant temperature.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.
-
Carefully collect an aliquot of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
References
- 1. CAS 3055-98-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 3. Cloud point - Wikipedia [en.wikipedia.org]
- 4. jrhessco.com [jrhessco.com]
- 5. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 6. Recent applications of light scattering measurement in the biological and biopharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. benchchem.com [benchchem.com]
- 9. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]
- 10. Anatrace.com [anatrace.com]
self-assembly of C12E8 in aqueous solution
An In-depth Technical Guide to the Self-Assembly of Octaethylene Glycol Monododecyl Ether (C12E8) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery, membrane protein solubilization, and nanotechnology. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic octaethylene glycol (E8) headgroup, drives its self-assembly in aqueous solutions to form well-defined micellar structures. Understanding the principles and quantitative parameters governing this self-assembly process is crucial for its effective application. This guide provides a comprehensive technical overview of the , detailing its physicochemical properties, the experimental protocols for their determination, and the thermodynamic principles involved.
Core Physicochemical Properties of this compound Micelles
The self-assembly of this compound in an aqueous environment is characterized by several key parameters that are essential for predicting and controlling its behavior in various applications. These properties are summarized in the table below.
| Parameter | Value | Temperature (°C) | Conditions |
| Critical Micelle Concentration (CMC) | ~0.09 mM | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2[1][2] |
| 110 µM (0.11 mM) | Not Specified | Not Specified | |
| 7.48 x 10⁻⁵ M (0.0748 mM) | Not Specified | Theoretical Calculation[3] | |
| Aggregation Number (Nagg) | 123 | Not Specified | In water[4] |
| 90-120 | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2[1][2] | |
| Micelle Shape | Spherical / Spheroidal | Various | Aqueous Solution[5] |
| Hydrodynamic Radius (Rh) | Increases with temperature | 15-50 | Aqueous Solution[6][7] |
| Hydrophile-Lipophile Balance (HLB) | 13.1 | Not Specified | Not Specified |
Thermodynamics of this compound Micellization
The self-assembly of this compound into micelles is a thermodynamically driven process, primarily governed by the hydrophobic effect. The transfer of the hydrophobic alkyl chains from the aqueous environment to the nonpolar core of the micelle leads to a significant increase in the entropy of the surrounding water molecules, which is the main driving force for micellization. The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be determined experimentally.
| Thermodynamic Parameter | General Trend for Non-ionic Surfactants | Method of Determination |
| ΔG°mic (Gibbs Free Energy) | Negative, indicating a spontaneous process | Calculated from CMC: ΔG°mic = RT ln(CMC) |
| ΔH°mic (Enthalpy) | Can be endothermic or exothermic depending on temperature | Isothermal Titration Calorimetry (ITC) |
| ΔS°mic (Entropy) | Generally positive and large, especially at lower temperatures | Calculated from ΔG°mic and ΔH°mic: ΔS°mic = (ΔH°mic - ΔG°mic)/T |
Experimental Protocols
Accurate characterization of this compound self-assembly requires precise experimental methodologies. Below are detailed protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]
Materials and Equipment:
-
This compound surfactant
-
High-purity water (e.g., Milli-Q)
-
Precision balance
-
Volumetric flasks and pipettes
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[3]
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 10 mM). Ensure complete dissolution.
-
Sample Preparation: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 1 mM).
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Start with the most dilute solution to minimize contamination.
-
Pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.
-
Measure the surface tension. Ensure the reading is stable before recording.
-
Clean the ring or plate thoroughly between measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show two linear regions. The CMC is the concentration at the intersection of the two lines.[9]
-
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the hydrodynamic diameter of the micelles.[10]
Materials and Equipment:
-
This compound micellar solution (at a concentration above the CMC)
-
High-purity water (filtered through a 0.22 µm filter)
-
DLS instrument with a temperature-controlled sample holder
-
Syringe filters (0.22 µm)
-
DLS cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a this compound solution at a concentration significantly above the CMC (e.g., 10x CMC) using filtered, high-purity water.
-
Filter the sample directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any dust or large aggregates.[11]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the desired measurement temperature and allow the instrument to equilibrate.
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Enter the solvent viscosity and refractive index for the measurement temperature.
-
Perform the measurement. The instrument will collect data over a set period, typically consisting of multiple runs.
-
-
Data Analysis:
-
The instrument software will perform a correlation analysis of the scattered light intensity fluctuations to calculate the diffusion coefficient.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (dH).
-
The software will also provide the size distribution and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.1 suggests a monodisperse sample.[12]
-
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This technique relies on the quenching of a fluorescent probe by a quencher molecule within the micellar environment. The quenching efficiency is related to the concentration of micelles, which allows for the calculation of the aggregation number.[13]
Materials and Equipment:
-
This compound surfactant
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., benzophenone (B1666685) or a hydrophobic quencher like coumarin (B35378) 153)[1][13]
-
High-purity water
-
Spectrofluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration well above the CMC.
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene (B120774) in a suitable solvent like acetone).
-
Prepare a stock solution of the quencher.
-
-
Sample Preparation:
-
Prepare a series of this compound solutions at a fixed concentration above the CMC.
-
Add a small, constant amount of the probe to each solution to achieve a final probe concentration that is very low (e.g., 1 µM).
-
Add varying amounts of the quencher to these solutions.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths for the probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range, e.g., 350-500 nm).
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration.
-
The data can be fitted to the following equation, assuming Poisson distribution of the quencher in the micelles: ln(I0/I) = [Quencher]micelle / [Micelle]
-
The concentration of micelles can be determined from the slope.
-
The aggregation number (Nagg) is then calculated as: Nagg = ([this compound] - CMC) / [Micelle]
-
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the demicellization process, allowing for the determination of the CMC and the enthalpy of micellization (ΔH°mic).[14]
Materials and Equipment:
-
This compound surfactant
-
High-purity water or buffer
-
Isothermal titration calorimeter
-
Precision syringe
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in the desired buffer or water (e.g., 20-30 times the CMC).
-
Degas the solution to prevent air bubbles.
-
Fill the ITC sample cell with the same buffer or water, also degassed.
-
-
Instrument Setup:
-
Set the desired experimental temperature and allow the instrument to equilibrate.
-
Set the injection volume and spacing.
-
-
Titration:
-
Perform a series of injections of the concentrated this compound solution into the sample cell.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to the heat change per injection.
-
Integration of these peaks yields a plot of heat change per mole of injectant versus the total surfactant concentration in the cell.
-
This plot will show a sigmoidal transition. The inflection point of this curve corresponds to the CMC.[15]
-
The difference in the heat change before and after the transition corresponds to the enthalpy of demicellization (-ΔH°mic).
-
Factors Influencing this compound Self-Assembly
The self-assembly of this compound is sensitive to environmental conditions, which can be leveraged to tune its properties for specific applications.
-
Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[7] The aggregation number of this compound micelles has been shown to increase with temperature.[5][16] This is attributed to the dehydration of the ethylene (B1197577) oxide chains at higher temperatures, which reduces the effective headgroup size and favors the formation of larger aggregates.
-
Salt Concentration: The addition of salts can influence the self-assembly of non-ionic surfactants, although the effect is generally less pronounced than for ionic surfactants. Salts can affect the hydration of the ethylene oxide headgroups, potentially leading to a decrease in the CMC and an increase in the aggregation number through a "salting-out" effect.[17]
Conclusion
The is a well-defined process that results in the formation of spherical micelles. The key parameters governing this process, including the CMC and aggregation number, can be accurately determined using a variety of experimental techniques. A thorough understanding of these properties and the factors that influence them is paramount for the successful application of this compound in research and development, particularly in the fields of drug delivery and biotechnology. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile non-ionic surfactant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 4. tegewa.de [tegewa.de]
- 5. Aggregation and Microstructure in Aqueous Solutions of the Nonionic Surfactant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of H+, OH− and salts on hydrophobic self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Salt‐Induced Modulation of Self‐Assembly in C8‐10 AlkylPolyGlucoside/Fatty Alcohol Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Surfactant Revolution: A Technical History of Polyoxyethylene Surfactants
A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical development, synthesis, and characterization of polyoxyethylene (POE) surfactants.
Polyoxyethylene (POE) surfactants, a cornerstone of modern chemical and pharmaceutical sciences, have a rich history rooted in the foundational principles of polymer chemistry and interfacial science. Their journey from laboratory curiosities to indispensable tools in a vast array of applications is a testament to the relentless pursuit of molecular control and functional design. This technical guide delves into the historical milestones, fundamental synthetic methodologies, and key physicochemical properties that have defined this critical class of non-ionic surfactants.
A Century of Innovation: The Historical Trajectory of POE Surfactants
The story of POE surfactants begins not with the surfactants themselves, but with the discovery of their hydrophilic heart: polyethylene (B3416737) glycol (PEG). The timeline below outlines the key developments that paved the way for the emergence and proliferation of these versatile molecules.
The Synthesis of a Workhorse Molecule: Ethoxylation
The industrial production of polyoxyethylene surfactants is predominantly achieved through a process called ethoxylation. This reaction involves the ring-opening polymerization of ethylene oxide onto a hydrophobic substrate containing an active hydrogen, such as an alcohol, phenol, fatty acid, or amine.
The general reaction can be depicted as follows:
R-XH + n(C₂H₄O) → R-X-(CH₂CH₂O)ₙ-H
Where:
-
R is the hydrophobic alkyl or alkyl-aryl group.
-
X is a heteroatom, typically oxygen (for alcohols and phenols) or nitrogen (for amines).
-
n is the average number of ethylene oxide units, also known as the degree of ethoxylation.
The following diagram illustrates a generalized workflow for the synthesis of a fatty alcohol ethoxylate, a common type of POE surfactant.
Methodological & Application
Application Notes and Protocols for C12E8 in Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction to C12E8
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent widely employed in the solubilization and purification of membrane proteins. Its amphipathic nature, consisting of a hydrophilic octaethylene glycol headgroup and a hydrophobic dodecyl tail, allows it to effectively disrupt lipid bilayers and form stable protein-detergent complexes. This property makes this compound a valuable tool for extracting membrane proteins from their native environment while preserving their structural and functional integrity, which is crucial for downstream applications such as structural biology and drug discovery.[1][2][3]
This compound is favored for its mildness compared to ionic detergents, minimizing protein denaturation. Its well-defined physicochemical properties, including a low critical micelle concentration (CMC), make it a predictable and versatile detergent for a range of membrane protein targets.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for designing effective solubilization strategies. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Octaethylene glycol monododecyl ether, Dodecyl octaethylene glycol ether, Polyoxyethylene (8) lauryl ether | [3] |
| Molecular Formula | C28H58O9 | [3] |
| Molecular Weight | 538.75 g/mol | [3] |
| Type | Non-ionic | [1][3] |
| Appearance | Solid | [3] |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM (in aqueous solution) | [2][3][4] |
| Aggregation Number | ~123 | [3] |
| Micelle Molecular Weight | ~66,000 Da | [4] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | [5] |
General Application: Membrane Protein Solubilization
The primary application of this compound is the extraction of integral and peripheral membrane proteins from biological membranes. The general workflow for this process is outlined below.
Caption: General workflow for membrane protein solubilization and purification.
Detailed Protocols and Application Notes
Protocol 1: Solubilization and Purification of Na,K-ATPase from Rabbit Kidney
This protocol is adapted from a study that successfully used this compound as the sole detergent for the solubilization and purification of functional Na,K-ATPase.[1][6]
Materials:
-
Na,K-ATPase-rich membrane fragments from rabbit kidney outer medulla
-
Solubilization Buffer: 5 mM Tris-HCl (pH 7.0), 1 mM EDTA, 150 mM KCl
-
This compound (stock solution of 10 mg/mL in water)
-
Chromatography Buffer: 5 mM Tris-HCl (pH 7.0), 1 mM EDTA, 150 mM KCl, 0.005 mg/mL this compound
-
Sepharose 6B column
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Prepare Na,K-ATPase-rich membrane fragments from rabbit kidney outer medulla as per established protocols. Determine the total protein concentration of the membrane preparation.
-
Solubilization:
-
On ice, rapidly mix the membrane fragments with the Solubilization Buffer to a final protein concentration of 1 mg/mL.
-
Add this compound stock solution to a final concentration of 1 mg/mL (protein-to-detergent ratio of 1:1 w/w).
-
Incubate at 4°C for 1 hour with gentle mixing.
-
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[6]
-
Purification:
-
Carefully collect the supernatant containing the solubilized Na,K-ATPase.
-
Equilibrate a Sepharose 6B column with Chromatography Buffer.
-
Load the supernatant onto the column.
-
Elute the protein with Chromatography Buffer at a flow rate of approximately 21 mL/h.[6]
-
Collect fractions and assay for ATPase activity to identify the fractions containing the purified enzyme.
-
-
Concentration and Storage: Pool the active fractions, concentrate using an appropriate centrifugal filter unit, and store at -20°C.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Protein:Detergent Ratio | 1:1 (w/w) | [6] |
| Temperature | 4°C | [6] |
| Activity Recovery after Solubilization | 98% | [1][6] |
| Purification Fold | ~11.8 | [6] |
Application Note: The Dual-Detergent Strategy
For many research labs, the cost of detergents can be a significant factor. The "dual-detergent strategy" is a cost-effective approach that utilizes a less expensive detergent for the initial solubilization step and a more expensive, often milder, detergent for subsequent purification and characterization steps.[7]
Workflow for the Dual-Detergent Strategy:
Caption: Dual-detergent strategy workflow.
While this compound itself is a relatively specialized detergent, this strategy can be adapted by using a very inexpensive detergent like Triton X-100 for initial extraction, followed by exchange to this compound during affinity chromatography for improved protein stability and compatibility with downstream applications.
Protocol 2: General Detergent Screening for a Novel Membrane Protein
Since there is no universal detergent for all membrane proteins, a screening process is often necessary to identify the optimal solubilization conditions.
Materials:
-
Isolated cell membranes containing the target protein.
-
A panel of detergents, including this compound, DDM, LDAO, etc.
-
Screening Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol (B35011), and protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Membrane Aliquoting: Resuspend the membrane pellet in Screening Buffer to a final protein concentration of 5-10 mg/mL. Aliquot the membrane suspension into several microcentrifuge tubes.
-
Detergent Addition: To each tube, add a different detergent from a concentrated stock solution to achieve a final concentration typically 10-50 times the CMC. For this compound, a starting concentration of 1% (w/v) can be used.
-
Solubilization: Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C.
-
Analysis:
-
Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction).
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze equal volumes of the total membrane fraction, supernatant, and pellet by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
The detergent that yields the highest amount of target protein in the supernatant is a good candidate for large-scale purification.
-
Downstream Application Compatibility
The choice of detergent can significantly impact downstream applications. This compound has been shown to be compatible with a variety of techniques.
Size Exclusion Chromatography (SEC)
This compound-solubilized membrane proteins can be further purified and analyzed by SEC. It is important to include this compound in the SEC running buffer at a concentration above its CMC to maintain the stability of the protein-detergent complex. The apparent molecular weight of the complex will be larger than that of the protein alone due to the associated detergent micelle.
Considerations for SEC:
-
The hydrodynamic radius of the protein-C12E8 micelle will determine its elution profile.
-
Multi-angle light scattering (MALS) coupled with SEC can be used to determine the absolute molecular weight of the protein and the mass of the associated detergent.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for determining the structure of membrane proteins. The presence of excess detergent micelles can interfere with particle picking and image analysis.
Detergent Removal/Reduction for Cryo-EM:
-
Dialysis: Due to its relatively low CMC, removing this compound by dialysis can be challenging but may be facilitated by the inclusion of Bio-Beads in the dialysis buffer to adsorb detergent monomers.
-
Size Exclusion Chromatography: SEC can be used to separate the protein-detergent complex from empty micelles, especially if there is a significant size difference.
-
GraDeR (Glycerol Gradient for Detergent Removal): This technique involves centrifugation through a glycerol gradient to separate the protein-detergent complex from free micelles.
Reconstitution into Nanodiscs
For functional and structural studies in a more native-like lipid environment, membrane proteins can be reconstituted from detergent micelles into nanodiscs.
General Workflow for Nanodisc Reconstitution:
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
Optimal C12E8 Concentration for Protein Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the non-ionic detergent Octaethylene glycol monododecyl ether (C12E8) for the efficient extraction of proteins, with a particular focus on membrane-bound proteins.
Introduction to this compound as a Detergent for Protein Extraction
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent widely employed in biochemical and biophysical studies for the solubilization and purification of membrane proteins. Its utility stems from its ability to disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them from their native membrane environment while often preserving their structural integrity and biological activity. This compound is characterized by a hydrophilic head composed of an eight-unit polyethylene (B3416737) glycol chain and a hydrophobic tail of a twelve-carbon alkyl chain.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing protein extraction protocols. The most critical parameter is the Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to self-assemble into micelles. For efficient protein solubilization, the detergent concentration in the extraction buffer must be significantly above its CMC.
| Property | Value | Reference |
| Chemical Formula | C28H58O9 | |
| Molecular Weight | 538.75 g/mol | |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM | |
| Aggregation Number | ~120-140 | |
| Micelle Molecular Weight | ~65,000 - 75,000 Da | |
| HLB (Hydrophile-Lipophile Balance) | 13.1 |
Determining the Optimal this compound Concentration
The optimal concentration of this compound for protein extraction is protein-dependent and often requires empirical determination. However, a general guideline is to use a concentration significantly above the CMC to ensure an adequate supply of micelles to encapsulate the solubilized proteins. A common starting point is a concentration in the range of 10-50 times the CMC. For this compound, this translates to a concentration range of approximately 1 mM to 5 mM. In some cases, even higher concentrations, up to 100 times the CMC, may be necessary for efficient extraction.
It is also important to consider the detergent-to-protein ratio. For instance, in the solubilization of bacteriorhodopsin, the detergent octyl-β-D-glucoside (OG) has been used at a concentration 20 times the mass of the protein[1]. While this is a different detergent, the principle of maintaining a significant excess of detergent micelles to protein molecules is a key consideration. Another study on bacteriorhodopsin solubilization found that the detergent n-octyl-β-thioglucoside (OTG) was highly efficient at concentrations above 15 mM[2].
Experimental Protocol: Extraction of a Model Membrane Protein (e.g., Bacteriorhodopsin) using this compound
This protocol provides a general framework for the extraction of a membrane protein from its native membrane. Optimization of buffer components, pH, ionic strength, and this compound concentration is recommended for each specific protein.
Materials:
-
Cell paste or membrane preparation containing the protein of interest
-
Lysis/Extraction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in water)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge and appropriate tubes
-
Spectrophotometer for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend cell paste in ice-cold Lysis/Extraction Buffer.
-
Disrupt cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh, ice-cold Lysis/Extraction Buffer.
-
-
Solubilization with this compound:
-
Determine the total protein concentration of the membrane suspension using a detergent-compatible protein assay.
-
Based on the protein concentration, add this compound stock solution to the membrane suspension to achieve the desired final concentration (start with a range of 1-5 mM). For example, to achieve a 2 mM final concentration in 10 mL of membrane suspension, add 37.1 µL of a 10% (w/v) this compound stock solution.
-
Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C.
-
-
Clarification of the Solubilized Extract:
-
Centrifuge the detergent-solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Quantification of Extracted Protein:
-
Determine the protein concentration of the solubilized supernatant using a detergent-compatible protein assay.
-
The extraction efficiency can be calculated by comparing the amount of protein in the solubilized fraction to the total amount of protein in the starting membrane preparation.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate two key signaling pathways involving membrane proteins that can be studied using this compound-based extraction methods.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: EGFR signaling cascade initiated by ligand binding.
G-Protein Coupled Receptor (GPCR) Signaling Pathway (Gαs)
Caption: G-protein coupled receptor (GPCR) signaling via the Gαs pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Conclusion
This compound is a versatile and effective non-ionic detergent for the extraction and solubilization of membrane proteins. The optimal concentration is a critical parameter that requires careful consideration and empirical optimization for each specific protein of interest. By starting with a concentration range of 1-5 mM and systematically evaluating extraction efficiency and protein integrity, researchers can develop robust protocols for obtaining high-quality preparations of membrane proteins for downstream applications in research and drug development.
References
- 1. Direct localization of detergents and bacteriorhodopsin in the lipidic cubic phase by small-angle neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C12E8 in Liposome and Nanodisc Reconstitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to C12E8
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent widely utilized in membrane protein research. Its properties make it an effective agent for solubilizing biological membranes and subsequently reconstituting membrane proteins into model membrane systems like liposomes and nanodiscs. The stability it imparts to many membrane proteins during purification and reconstitution is a key advantage. This document provides detailed protocols and application notes for the use of this compound in these reconstitution techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in reconstitution experiments.
| Property | Value | Reference |
| Molecular Weight | 538.75 g/mol | |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM | [1] |
| Aggregation Number | 90 - 180 | [1] |
| Micelle Molecular Weight | ~66 kDa |
Liposome (B1194612) Reconstitution with this compound
Proteoliposomes are valuable tools for studying the function of membrane proteins in a lipid environment that mimics the cell membrane. This compound is frequently used to solubilize both the target protein and lipids, followed by detergent removal to allow for the spontaneous formation of proteoliposomes.
Experimental Workflow for Liposome Reconstitution
Quantitative Parameters for Liposome Reconstitution
Successful reconstitution depends on the careful optimization of the ratios between protein, lipid, and detergent. The following table provides typical starting ratios for this compound-mediated liposome reconstitution.
| Parameter | Molar Ratio | Weight Ratio | Notes |
| This compound to Lipid (Solubilization) | 2.2:1 | - | This ratio generally leads to the complete transformation of liposomes into mixed micelles[2]. |
| This compound to Lipid (Saturation) | 0.66:1 | - | At this ratio, the lipid bilayer is saturated with detergent, initiating the lamellar to micellar transition[2]. |
| Lipid to Protein | 500:1 - 2000:1 | 500:1 (w/w) | Higher ratios can improve protein incorporation and are suitable for ligand-binding studies, while lower ratios are often used for structural studies[3][4]. |
Detailed Protocol for Liposome Reconstitution
This protocol is a general guideline and may require optimization for specific proteins and lipids.
Materials:
-
Purified membrane protein of interest
-
This compound (high purity)
-
Desired phospholipids (B1166683) (e.g., POPC, DMPC)
-
Organic solvent (e.g., chloroform)
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Bio-Beads SM-2 or equivalent adsorbent for detergent removal
-
Glass vials
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of phospholipids in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the reconstitution buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
-
Solubilization:
-
Add this compound to the liposome suspension to achieve a detergent-to-lipid molar ratio that ensures complete solubilization (e.g., 2.2:1)[2].
-
Incubate the mixture with gentle agitation until the solution becomes clear, indicating the formation of lipid-detergent mixed micelles.
-
In a separate tube, ensure your purified membrane protein is solubilized in a buffer containing this compound at a concentration above its CMC.
-
-
Reconstitution:
-
Combine the solubilized protein with the lipid-detergent mixed micelles at the desired lipid-to-protein ratio.
-
Incubate the mixture for a short period (e.g., 30 minutes) at a temperature above the phase transition temperature of the lipids.
-
-
Detergent Removal:
-
Add prepared Bio-Beads to the mixture to initiate detergent removal. A common starting point is a 10:1 weight ratio of wet Bio-Beads to detergent[5].
-
Incubate with gentle agitation. The incubation time and temperature will depend on the specific components and can range from a few hours to overnight. Multiple changes of Bio-Beads may be necessary for complete detergent removal[6][7].
-
Alternatively, dialysis can be used for detergent removal, which is a slower but gentler method.
-
-
Characterization:
-
Separate the proteoliposomes from the Bio-Beads.
-
Characterize the proteoliposomes for size and homogeneity using techniques such as Dynamic Light Scattering (DLS).
-
Confirm protein incorporation using methods like SDS-PAGE and Western blotting.
-
Assess the functionality of the reconstituted protein using appropriate assays.
-
Nanodisc Reconstitution with this compound
Nanodiscs are soluble, discoidal lipid bilayers stabilized by a "belt" of amphipathic alpha-helical proteins known as Membrane Scaffold Proteins (MSPs). They provide a more defined and native-like environment for membrane proteins compared to micelles and offer access to both sides of the membrane.
Experimental Workflow for Nanodisc Reconstitution
Quantitative Parameters for Nanodisc Reconstitution
The size of the nanodisc is determined by the specific MSP variant used. The ratios of the components are critical for successful assembly.
| Parameter | Molar Ratio | Notes |
| MSP to Protein | >4:1 | An excess of MSP is often used to ensure efficient incorporation of the target protein. Ratios can be optimized and may range from 20:1 to 150:1[8]. |
| Lipid to MSP | 40:1 - 80:1 | This ratio is dependent on the specific MSP construct and the type of lipid used. For example, the optimal ratio for POPC:MSP1D1 is 65:1, while for DMPC it is 80:1[8][9]. |
| ATP11C:MSP1D1 (example) | 1:8 | This ratio was found to be effective in the absence of exogenous phospholipids for the reconstitution of the flippase ATP11C[10]. |
Detailed Protocol for Nanodisc Reconstitution
This protocol provides a general framework for reconstituting a membrane protein into nanodiscs using this compound.
Materials:
-
Purified membrane protein of interest solubilized in a this compound-containing buffer
-
Purified Membrane Scaffold Protein (MSP)
-
Desired phospholipids
-
Sodium cholate (optional, often used for initial lipid solubilization)
-
Reconstitution buffer
-
Bio-Beads SM-2
-
Size exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Preparation of Components:
-
Prepare a stock solution of solubilized lipids. This is often done using sodium cholate, but this compound can also be used.
-
Ensure the purified membrane protein is in a buffer containing this compound at a concentration sufficient to maintain its solubility and stability.
-
Have a purified and quantified stock of the desired MSP variant.
-
-
Assembly Mixture:
-
In a microcentrifuge tube, combine the solubilized membrane protein, solubilized lipids, and MSP at the desired molar ratios.
-
The final concentration of this compound in the assembly mixture should be above its CMC. For example, a final concentration of 0.25% (4.6 mM) this compound has been used for ATP11C reconstitution[10].
-
Adjust the volume with reconstitution buffer.
-
-
Incubation:
-
Detergent Removal:
-
Purification and Characterization:
-
Separate the nanodiscs from the Bio-Beads.
-
Purify the reconstituted nanodiscs from empty nanodiscs and aggregates using size exclusion chromatography[8].
-
Characterize the purified nanodiscs for size and homogeneity using DLS and Transmission Electron Microscopy (TEM)[14].
-
Confirm the incorporation of the protein via SDS-PAGE and assess its functionality through relevant assays.
-
Application Example: Reconstitution of a G-Protein Coupled Receptor (GPCR) and its Signaling Pathway
GPCRs represent a large family of membrane proteins that are major drug targets. Their reconstitution into a lipid bilayer is essential for functional and structural studies. The beta-adrenergic receptor is a classic example of a GPCR that signals through a G-protein cascade.
Beta-Adrenergic Receptor Signaling Pathway
Pathway Description:
-
Ligand Binding: An agonist, such as norepinephrine, binds to the extracellular domain of the beta-adrenergic receptor[15].
-
GPCR Activation: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor interacts with the heterotrimeric G-protein (Gs), causing the Gαs subunit to release GDP and bind GTP[16][17].
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase[18].
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger[19].
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA)[15].
-
Cellular Response: PKA then phosphorylates various downstream target proteins, leading to a cellular response, such as an increase in heart rate in cardiac cells[18][19].
Functional Assays for Reconstituted GPCRs
Once a GPCR is reconstituted into proteoliposomes or nanodiscs, its function can be assessed through various assays:
-
Ligand Binding Assays: To determine the affinity and specificity of ligand binding to the reconstituted receptor.
-
G-Protein Activation Assays: Measuring the receptor-catalyzed nucleotide exchange (GDP for GTPγS) on the G-protein.
-
Enzyme Activity Assays: If the downstream effector is an enzyme (like adenylyl cyclase), its activity can be measured upon receptor activation. For example, by quantifying the production of cAMP[20][21].
These assays are crucial for confirming that the reconstituted GPCR retains its native structure and signaling capabilities, which is essential for drug screening and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipid vesicle solubilization and reconstitution by detergents. Symmetrical analysis of the two processes using octaethylene glycol mono-n-dodecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topology of polytopic membrane protein subdomains is dictated by membrane phospholipid composition | The EMBO Journal [link.springer.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM of the ATP11C flippase reconstituted in Nanodiscs shows a distended phospholipid bilayer inner membrane around transmembrane helix 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodisc reconstitution and characterization of amyloid-β precursor protein C99 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. molbio.gu.se [molbio.gu.se]
- 21. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C12E8 in Cell Lysis for Proteomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to C12E8 for Cell Lysis in Proteomics
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent that has proven to be a valuable tool for the solubilization and extraction of proteins, particularly membrane-associated proteins, for downstream proteomics analysis. Its unique properties make it an effective alternative to harsher ionic detergents like sodium dodecyl sulfate (B86663) (SDS), especially when preserving protein structure and function is critical.
Detergents are essential for disrupting the lipid bilayer of cell membranes to release proteins.[1] The choice of detergent is a critical step in any proteomics workflow, as it can significantly impact protein yield, sample complexity, and compatibility with mass spectrometry (MS).[2] this compound, with its uncharged hydrophilic head group and a 12-carbon hydrophobic tail, offers a gentle yet effective means of cell lysis. Unlike ionic detergents that can denature proteins by disrupting internal charge interactions, this compound primarily breaks lipid-lipid and lipid-protein interactions, thereby maintaining the native conformation of many proteins.[3] This characteristic is particularly advantageous for studies involving enzyme activity assays, protein-protein interaction analysis, and structural proteomics.
Advantages and Disadvantages of this compound in Proteomics
The selection of a detergent for cell lysis requires careful consideration of its benefits and drawbacks in the context of the specific experimental goals.
Advantages of this compound:
-
Mild Solubilization: As a non-ionic detergent, this compound is less denaturing than ionic detergents, which helps to preserve the native structure and biological activity of proteins.[3]
-
Effective for Membrane Proteins: this compound is particularly effective at solubilizing membrane proteins, which are notoriously difficult to extract due to their hydrophobic nature.[4]
-
Compatibility with Downstream Analysis: While no detergent is perfectly compatible with mass spectrometry, non-ionic detergents like this compound are generally considered more compatible than strong ionic detergents like SDS, which can suppress ionization and contaminate MS instruments.[1]
Disadvantages of this compound:
-
Lower Solubilization Efficiency for Some Proteins: The mild nature of this compound may result in lower extraction efficiency for certain highly integral or aggregated proteins compared to stronger detergents.
-
Potential for Micelle Formation: Like all detergents, this compound forms micelles at concentrations above its critical micelle concentration (CMC), which can interfere with some downstream applications and may require removal steps.
-
Interference with Mass Spectrometry: Although milder than ionic detergents, this compound can still interfere with mass spectrometry by causing ion suppression and forming adducts with peptides. Therefore, its removal or reduction in concentration is often necessary before MS analysis.[1]
Quantitative Comparison of Detergents for Protein Extraction
The efficiency of protein extraction can vary significantly depending on the detergent used. The following table summarizes a comparison of this compound with other commonly used detergents in terms of total protein yield and the number of identified proteins in a typical proteomics experiment.
| Detergent | Type | Typical Concentration | Total Protein Yield (µg/mg of cells) | Number of Identified Proteins (Typical) | Key Considerations |
| This compound | Non-ionic | 1-2% (w/v) | 150 - 250 | 1500 - 2500 | Good for membrane proteins; preserves protein structure. |
| Triton X-100 | Non-ionic | 0.5-1% (v/v) | 200 - 300 | 2000 - 3000 | Widely used; effective for general cell lysis.[5] |
| NP-40 | Non-ionic | 0.5-1% (v/v) | 180 - 280 | 1800 - 2800 | Similar to Triton X-100; good for cytoplasmic proteins. |
| SDS | Anionic | 1-4% (w/v) | 250 - 400 | >3000 | Highly effective solubilization; denatures proteins.[6] |
| CHAPS | Zwitterionic | 1-2% (w/v) | 120 - 220 | 1200 - 2200 | Mild; often used for preserving protein-protein interactions. |
Note: The values presented are approximate and can vary depending on the cell type, lysis conditions, and the specific proteomics workflow.
Experimental Protocols
Protocol 1: Cell Lysis using this compound for Proteomics Analysis of Membrane Proteins
This protocol provides a detailed methodology for the extraction of membrane proteins from cultured mammalian cells using this compound for subsequent analysis by mass spectrometry.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, 1 mM EGTA, Protease and Phosphatase Inhibitor Cocktails (added fresh)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate the mixture on a rotator for 30 minutes at 4°C to allow for efficient lysis.
-
(Optional) For difficult-to-lyse cells, sonicate the lysate on ice using short pulses (e.g., 3 cycles of 10 seconds on, 30 seconds off) to enhance lysis and shear DNA.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.
-
-
Sample Preparation for Mass Spectrometry:
-
Detergent Removal: It is highly recommended to remove or significantly reduce the concentration of this compound before MS analysis. This can be achieved using methods such as:
-
Protein Precipitation: Acetone or TCA precipitation of proteins.
-
Filter-Aided Sample Preparation (FASP): Utilizes a molecular weight cutoff filter to retain proteins while allowing detergents and other small molecules to be washed away.[7]
-
Solid-Phase Extraction (SPE): Using specialized columns or beads that bind proteins and allow for the washing away of detergents.
-
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent them from reforming.
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Desalting: Clean up the peptide mixture using a C18 StageTip or similar SPE method to remove any remaining salts and detergents before MS analysis.
-
Visualizations
Proteomics Workflow using this compound for Cell Lysis
Caption: A general workflow for a proteomics experiment utilizing this compound for cell lysis.
Mechanism of this compound in Cell Membrane Disruption
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 6. Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for NMR Spectroscopy of Proteins in C12E8 Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. For membrane proteins, which are critical drug targets, maintaining their native conformation and function during NMR studies is a significant challenge. Detergent micelles are widely used to mimic the lipid bilayer environment and solubilize membrane proteins for solution NMR. Octaethylene glycol monododecyl ether (C12E8) is a non-ionic detergent that has proven effective for the purification and functional studies of various membrane proteins. Its neutral charge and well-defined physical properties make it a suitable candidate for creating protein-micelle complexes amenable to high-resolution NMR spectroscopy.
These application notes provide a comprehensive guide to the preparation and analysis of protein samples in this compound micelles for NMR studies. The protocols outlined below cover protein expression and purification, reconstitution into this compound micelles, and the setup of NMR experiments. Representative data and visualization workflows are included to guide researchers through the process.
Properties of this compound Detergent
Understanding the physical properties of this compound is crucial for designing and optimizing NMR experiments. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C12H25(OCH2CH2)8OH | N/A |
| Molecular Weight | 538.7 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 0.09 mM (0.005% w/v) | [1] |
| Aggregation Number | ~120 | N/A |
| Micelle Molecular Weight | ~65 kDa | [1] |
Experimental Protocols
A generalized workflow for preparing a membrane protein sample for NMR spectroscopy in this compound micelles is presented below. This process begins with the expression of isotopically labeled protein, followed by purification and reconstitution into the detergent micelles.
Caption: Experimental workflow for protein NMR in this compound micelles.
Expression and Isotopic Labeling of the Target Protein
High-resolution NMR studies of proteins typically require isotopic labeling with ¹⁵N and/or ¹³C to resolve spectral overlap and enable the use of heteronuclear NMR experiments.
Protocol:
-
Expression System: Utilize an E. coli expression system (e.g., BL21(DE3) strain) transformed with a plasmid encoding the protein of interest.
-
Minimal Media Preparation: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For uniform ¹³C labeling, use [U-¹³C]-glucose as the sole carbon source.
-
Cell Growth and Induction:
-
Grow the bacterial culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 1 mM).
-
Continue the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
Protein Purification and Reconstitution in this compound Micelles
The goal of this stage is to purify the protein and exchange the lipids or native environment for this compound micelles.
Protocol:
-
Cell Lysis and Membrane Fraction Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a French press or sonication.
-
Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization of the Membrane Protein:
-
Resuspend the membrane pellet in a solubilization buffer containing this compound. A typical starting concentration is 1% (w/v) this compound in a suitable buffer (e.g., 20 mM HEPES, 50 mM KCl, pH 7.0).[2]
-
Stir the suspension gently at 4°C for several hours or overnight to allow for the solubilization of the membrane protein.
-
Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Affinity Chromatography:
-
If the protein has an affinity tag (e.g., His-tag), incubate the supernatant from the previous step with the appropriate affinity resin (e.g., Ni-NTA).
-
Wash the resin with a buffer containing a lower concentration of this compound (e.g., 0.1% w/v) to remove non-specifically bound proteins.
-
Elute the protein using a suitable elution agent (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Size Exclusion Chromatography (SEC):
-
Perform SEC to further purify the protein and ensure it is in a monodisperse state within the this compound micelles.
-
Equilibrate the SEC column with a buffer containing this compound at a concentration well above its CMC (e.g., 50-100 mM).
-
Load the eluted protein and collect the fractions corresponding to the protein-micelle complex.
-
NMR Sample Preparation
The final step is to prepare a concentrated and stable sample for NMR analysis.
Protocol:
-
Concentration: Concentrate the purified protein-micelle complex using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa). Be aware that the detergent micelles may also be concentrated to some extent.[3]
-
Final NMR Buffer: The final NMR buffer should be optimized for protein stability and NMR data quality. A typical buffer is 20 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl.
-
D₂O and Internal Standard: Add 5-10% (v/v) D₂O to the final sample for the deuterium (B1214612) lock. Add a chemical shift reference standard such as DSS or TMSP.
-
Final Sample Conditions: A typical final NMR sample will have a protein concentration of 0.3-0.5 mM in a volume of ~500 µL.[4] The this compound concentration should be maintained well above the CMC, typically in the range of 100-150 mM.[5]
Data Presentation: Representative Quantitative NMR Data
The following table presents a hypothetical set of quantitative NMR data for a membrane protein in this compound micelles. This data is illustrative of what can be obtained from ¹⁵N relaxation experiments, which provide insights into protein dynamics on the picosecond to nanosecond timescale.
| Residue | T1 (s) | T2 (ms) | ¹H-¹⁵N NOE |
| Gly5 (Loop) | 1.25 | 85 | 0.65 |
| Ala15 (Helix) | 1.52 | 45 | 0.88 |
| Leu28 (Helix) | 1.55 | 42 | 0.89 |
| Val42 (Core) | 1.60 | 40 | 0.92 |
| Ser55 (Loop) | 1.20 | 92 | 0.58 |
-
T1 (Spin-Lattice Relaxation): Provides information on fast ps-ns timescale motions. Longer T1 values indicate less motion.
-
T2 (Spin-Spin Relaxation): Sensitive to slower µs-ms timescale motions and overall tumbling of the protein-micelle complex. Shorter T2 values can indicate conformational exchange or aggregation.
-
¹H-¹⁵N Heteronuclear NOE (Nuclear Overhauser Effect): A robust indicator of backbone rigidity. Values close to 1 are indicative of a well-ordered structure, while lower values suggest flexibility.
Visualization of the Protein-Micelle Complex
The following diagram illustrates the conceptual relationship between the protein and the surrounding this compound micelles, forming a soluble complex for NMR studies.
Caption: Protein solubilized in a this compound detergent micelle.
Conclusion
The use of this compound micelles provides a valuable tool for the structural and dynamic analysis of membrane proteins by solution NMR. The protocols and guidelines presented here offer a framework for the successful preparation of high-quality NMR samples. Careful optimization of detergent concentration, buffer conditions, and temperature is essential for obtaining high-resolution spectra and meaningful quantitative data. This approach, when successfully implemented, can provide critical insights into the function of membrane proteins, aiding in rational drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Paramagnetic Relaxation Enhancements to Accelerate the Acquisition of 2D and 3D Solid-State NMR Spectra of Oriented Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulse‐field gradient nuclear magnetic resonance of protein translational diffusion from native to non‐native states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Nuclear Magnetic Resonance Structural Studies of Membrane Proteins in Micelles and Bilayers | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Crystallization of Membrane Proteins Using Octaethylene Glycol Monododecyl Ether (C12E8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of integral membrane proteins is a critical yet challenging step in determining their three-dimensional structures, which is essential for understanding their function and for structure-based drug design. The choice of detergent is paramount for extracting these proteins from the lipid bilayer and maintaining their stability and native conformation in solution. Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic detergent that has proven to be highly effective in the solubilization, purification, and crystallization of various membrane proteins, particularly P-type ATPases and ATP-binding cassette (ABC) transporters.
This document provides detailed application notes and experimental protocols for the use of this compound in the crystallization of membrane proteins. It includes key physicochemical properties of this compound, quantitative data from successful crystallization experiments, and step-by-step protocols for protein preparation and crystallization. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive guide for researchers in this field.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for designing and optimizing crystallization experiments.
| Property | Value | Reference |
| Chemical Formula | C12H25(OCH2CH2)8OH | N/A |
| Molecular Weight | ~538.8 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 0.005% (w/v) / 0.09 mM | [MDPI] |
| Micelle Size (Molecular Weight) | ~66 kDa | [MDPI] |
| Aggregation Number | Varies depending on conditions | N/A |
| Class | Non-ionic | N/A |
Application Data: Successful Crystallization of Membrane Proteins with this compound
This compound has been instrumental in the structural determination of several important membrane proteins. The following table summarizes key quantitative data from successful crystallization studies.
| Membrane Protein | Organism | Solubilization Conditions | Crystallization Conditions | Reference |
| Ca2+-ATPase (SERCA) | Sarcoplasmic Reticulum | Detergent: this compound; Detergent:Protein ratio (w/w): 2:1 | 10-20 mM CaCl2, pH 6.0, 2°C | [Crystallization of Ca2+-ATPasein detergent-solubilized sarcoplasmic reticulum] |
| Na+/K+-ATPase | Rabbit Kidney Outer Medulla | Detergent: this compound; 1 mg this compound / 1 mg membrane protein | Not specified in solubilization study | [Solubilization of Na,K-ATPase from rabbit kidney outer medulla using only this compound - PubMed] |
| Na+/K+-ATPase | Bovine Kidney | Detergent: this compound; Protein:Detergent ratio (w/w): 1:1 | Not specified in purification study | [Isolation, crystallization and crystal structure determination of bovine kidney Na+,K+-ATPase] |
| ABC Transporter (MsbA) | E. coli | Detergent screening included this compound | Final conditions used β-UDM | [Lipopolysaccharide stabilizes the crystal packing of the ABC transporter MsbA - SciSpace] |
Experimental Protocols
The following are generalized yet detailed protocols for the solubilization, purification, and crystallization of membrane proteins using this compound. These should be optimized for each specific membrane protein.
Protocol 1: Solubilization and Purification of Na+/K+-ATPase from Kidney Medulla
This protocol is adapted from studies on Na+/K+-ATPase and provides a general framework. [Solubilization of Na,K-ATPase from rabbit kidney outer medulla using only this compound - PubMed, Isolation, crystallization and crystal structure determination of bovine kidney Na+,K+-ATPase]
1. Membrane Preparation: a. Dissect the outer medulla from fresh kidneys and homogenize in a buffer containing 25 mM imidazole, 250 mM sucrose, and 1 mM EDTA, pH 7.3. b. Perform differential centrifugation to isolate the microsomal fraction containing the Na+/K+-ATPase.
2. Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT). b. Add this compound to a final protein-to-detergent weight ratio of 1:1. c. Incubate on ice with gentle stirring for 30-60 minutes. d. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
3. Purification: a. The supernatant containing the solubilized protein-detergent complexes can be purified using various chromatography techniques. b. Affinity Chromatography: If the protein is tagged (e.g., His-tag), use an appropriate affinity resin. Equilibrate the column with a buffer containing a lower concentration of this compound (e.g., 0.1 mg/mL, which is above the CMC) to maintain protein stability. c. Size Exclusion Chromatography (SEC): This step is crucial for separating the target protein from aggregates and other contaminants. Use a column equilibrated with a buffer containing this compound (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/mL this compound). Collect fractions corresponding to the monodisperse peak of the target protein.
Protocol 2: Crystallization by Vapor Diffusion
This is a general protocol for setting up crystallization trials.
1. Protein Concentration: a. Concentrate the purified protein-detergent complex to a final concentration of 5-15 mg/mL using a centrifugal concentrator with an appropriate molecular weight cutoff.
2. Crystallization Screening: a. Use commercially available or custom-made sparse matrix screens for membrane proteins. b. Set up hanging or sitting drops by mixing the concentrated protein solution with the reservoir solution in a 1:1, 1:2, or 2:1 ratio (protein:reservoir). Typical drop volumes are 100-500 nL. c. Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
3. Optimization: a. Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, salt, and additives. b. Fine-tune the this compound concentration in the protein sample. A slight variation in the detergent concentration can significantly impact crystal quality.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+/K+-ATPase
The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. The binding of cardiotonic steroids like ouabain (B1677812) can trigger intracellular signaling cascades.
Signaling Pathway of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
SERCA pumps play a crucial role in terminating Ca2+-mediated signaling by sequestering Ca2+ into the sarcoplasmic/endoplasmic reticulum. [Ion Pathways in the Sarcoplasmic Reticulum Ca2+-ATPase - PMC, The SarcoEndoplasmic Reticulum Calcium ATPase - PubMed]
Experimental Workflow for Membrane Protein Crystallization using this compound
This workflow outlines the major steps from protein expression to crystal harvesting.
Conclusion
This compound is a valuable detergent for the structural biology of membrane proteins. Its properties make it particularly suitable for the solubilization and crystallization of challenging targets like P-type ATPases and ABC transporters. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their crystallization strategies for novel membrane proteins. Successful crystallization remains an empirical process, and systematic screening of various parameters, including detergent concentration, is key to obtaining high-quality crystals for structural determination.
Application Notes and Protocols for C12E8 as a Cryoprotectant in Single-Particle Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Octaethylene glycol monododecyl ether (C12E8) as a detergent and potential cryoprotectant in single-particle cryo-electron microscopy (cryo-EM). This document is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of macromolecules, particularly membrane proteins.
Introduction to this compound in Cryo-EM
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent that has found application in the study of membrane proteins. While not as frequently reported in high-resolution cryo-EM studies as other detergents like DDM or LMNG, this compound possesses properties that can be advantageous for specific targets. It has been successfully employed for the purification and crystallization of several ABC transporters and is a preferred detergent for studies on P-type ATPases.[1] In the context of cryo-EM, a detergent's role extends beyond solubilization to maintaining protein stability and integrity in the thin layer of vitreous ice. The selection of an appropriate detergent and its concentration are critical parameters that significantly influence the quality of the final reconstruction.
The primary function of a detergent in single-particle cryo-EM is to create a stable, monodisperse suspension of the target protein, preventing aggregation and denaturation. Detergents form micelles around the hydrophobic transmembrane domains of membrane proteins, mimicking the lipid bilayer.[2] However, excess detergent micelles can create significant background noise in cryo-EM images, interfering with particle picking and alignment.[3][4] Therefore, careful optimization of the detergent concentration is paramount.
Physicochemical Properties of this compound and Other Common Detergents
The choice of detergent is often guided by its physicochemical properties, such as the Critical Micelle Concentration (CMC) and micelle size. The CMC is the concentration above which detergent monomers assemble into micelles. For cryo-EM, it is generally advisable to work at a concentration above the CMC to ensure the protein is fully solubilized and to prevent denaturation at the air-water interface.[3][5]
| Detergent | Chemical Name | Type | CMC (mM) | CMC (%) | Micelle Size (kDa) |
| This compound | Octaethylene glycol monododecyl ether | Non-ionic | 0.09 | 0.005 | ~66 |
| DDM | n-Dodecyl-β-D-maltopyranoside | Non-ionic | 0.17 | 0.0087 | ~50 |
| LMNG | Lauryl Maltose Neopentyl Glycol | Non-ionic | 0.01 | 0.001 | ~91 |
| Digitonin | - | Non-ionic | - | - | ~70 |
| GDN | Glyco-diosgenin | Non-ionic | 0.016 | 0.018 | ~57 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Protocol 1: Solubilization and Purification of a Target Membrane Protein using this compound
This protocol outlines the general steps for solubilizing a membrane protein from its native membrane and subsequent purification using this compound.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer + this compound)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM Imidazole, this compound at 1x CMC)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, this compound at 1x CMC)
-
This compound stock solution (e.g., 10% w/v)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Membrane Preparation: Start with a high-quality preparation of membranes containing the overexpressed target protein.
-
Detergent Screening (Optional but Recommended): Before proceeding with large-scale purification, screen a panel of detergents, including this compound, to identify the optimal one for solubilization and stability.
-
Solubilization:
-
Resuspend the membrane pellet in Lysis Buffer.
-
Add this compound stock solution to the membrane suspension to a final concentration typically ranging from 1% to 2% (w/v). The optimal concentration may need to be determined empirically.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
-
Affinity Chromatography:
-
Incubate the supernatant (solubilized protein) with the affinity resin for 1-2 hours at 4°C.
-
Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer containing this compound at a concentration just above its CMC (e.g., 0.01% or ~1.1x CMC).
-
Elute the protein with Elution Buffer containing this compound at the same concentration as the Wash Buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to a suitable volume.
-
Inject the concentrated protein onto a SEC column pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing this compound at a concentration of approximately 1x to 2x the CMC (e.g., 0.005% - 0.01%).
-
Collect fractions corresponding to the monodisperse peak of the target protein.
-
-
Purity and Homogeneity Assessment: Analyze the purified protein by SDS-PAGE and negative stain EM to confirm purity and assess particle quality.
Protocol 2: Cryo-EM Grid Preparation with this compound
This protocol describes the steps for preparing vitrified cryo-EM grids of a purified membrane protein solubilized in this compound.
Materials:
-
Purified and concentrated membrane protein in SEC buffer with this compound (0.1 - 5 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
-
Liquid nitrogen
Procedure:
-
Grid Preparation: Glow-discharge the cryo-EM grids to render the carbon surface hydrophilic.
-
Sample Application:
-
Set the environmental chamber of the plunge-freezer to a desired temperature (e.g., 4°C) and high humidity (e.g., 95-100%).
-
Apply 3-4 µL of the purified protein sample to the glow-discharged grid.
-
-
Blotting:
-
Blot the grid with filter paper to remove excess liquid. The blotting time (typically 2-6 seconds) and force are critical parameters that need to be optimized to achieve an appropriate ice thickness.
-
-
Vitrification:
-
Immediately after blotting, rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the thin film of the sample, preserving the protein in a near-native state.
-
-
Grid Storage: Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent imaging.
-
Screening and Optimization: Screen the prepared grids in a transmission electron microscope to assess ice thickness, particle distribution, and particle integrity. If issues such as aggregation, denaturation, or uneven particle distribution are observed, optimization of the this compound concentration, protein concentration, or blotting parameters may be necessary. A common strategy is to test a range of this compound concentrations around the CMC during the final SEC and grid preparation steps.
Visualizations
Workflow for Membrane Protein Sample Preparation for Cryo-EM
Caption: A generalized workflow for single-particle cryo-EM of membrane proteins.
The Role of Critical Micelle Concentration (CMC) in Cryo-EM Sample Preparation
Caption: The importance of detergent concentration relative to the CMC for membrane protein stability.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. preprints.org [preprints.org]
- 3. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing C12E8 in Surface Plasmon Resonance (SPR) for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for employing the non-ionic detergent Octaethylene glycol monododecyl ether (C12E8) in Surface Plasmon Resonance (SPR) studies to determine the kinetic parameters of molecular interactions, particularly those involving membrane proteins.
Introduction to this compound in SPR
Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic detergent frequently used for the solubilization, purification, and stabilization of membrane proteins.[1][2] Its properties make it a valuable tool in SPR-based kinetic analysis of challenging targets like G-protein coupled receptors (GPCRs) and other transmembrane proteins.[3][4] The use of this compound in SPR running buffers helps to maintain the native conformation and activity of solubilized membrane proteins, which is crucial for obtaining accurate kinetic data.[5][6]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 538.75 g/mol | [1][2] |
| Critical Micelle Concentration (CMC) | 0.11 mM (in aqueous solution) | [2] |
| Aggregation Number | 123 | [2] |
| Detergent Type | Non-ionic | [2] |
Experimental Workflow for SPR Kinetic Analysis Using this compound
The following diagram outlines the general workflow for a typical SPR experiment involving a this compound-solubilized membrane protein.
Detailed Experimental Protocols
Membrane Protein Solubilization and Purification
Objective: To extract the membrane protein of interest from its native membrane environment and stabilize it in this compound micelles for SPR analysis.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis buffer with a lower concentration of imidazole, if applicable)
-
Elution Buffer (Lysis buffer with a high concentration of imidazole, if applicable)
-
Dialysis tubing or desalting column
Protocol:
-
Cell Lysis: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.
-
Solubilization: Add this compound to the lysate to a final concentration above its CMC (typically 1-2% w/v). The optimal this compound-to-protein ratio may need to be determined empirically.[6] Incubate on ice with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Affinity Purification: Apply the supernatant containing the solubilized protein to the equilibrated affinity chromatography resin.
-
Washing: Wash the resin extensively with Wash Buffer containing a concentration of this compound at or slightly above its CMC (e.g., 0.1-0.2%) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with Elution Buffer containing this compound at a concentration above the CMC.
-
Buffer Exchange: Exchange the buffer of the purified protein into the desired SPR running buffer containing this compound using dialysis or a desalting column. This step is crucial to remove the elution agent (e.g., imidazole) and to ensure buffer compatibility with the SPR system.
SPR Kinetic Analysis
Objective: To measure the association (k_a_) and dissociation (k_d_) rate constants, and to calculate the equilibrium dissociation constant (K_D_) for the interaction between the immobilized membrane protein and its binding partner (analyte).
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
SPR sensor chip (e.g., CM5, NTA, or other suitable surface)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified, this compound-solubilized membrane protein (ligand)
-
Analyte solution at various concentrations
-
SPR Running Buffer (e.g., HBS-P+, PBS) supplemented with this compound at a concentration above its CMC (e.g., 0.1-0.2%). The exact concentration should be optimized to ensure protein stability and minimize non-specific binding.
-
Regeneration solution (e.g., low pH glycine, high salt solution)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with SPR Running Buffer containing this compound.
-
Activate the sensor surface according to the manufacturer's instructions (e.g., with a mixture of EDC and NHS for a CM5 chip).
-
Immobilize the this compound-solubilized membrane protein onto the activated surface to the desired density. The optimal immobilization level should be determined empirically to avoid mass transport limitations.[7]
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
For His-tagged proteins on an NTA chip, the protein can be captured directly from the this compound-containing solution.[2]
-
-
Analyte Injection and Kinetic Measurement:
-
Inject a series of analyte concentrations over the immobilized ligand surface. It is recommended to use a range of concentrations spanning at least 10-fold above and below the expected K_D_.[1]
-
Include a zero-concentration (buffer only) injection to serve as a blank for double referencing.
-
Monitor the association phase during analyte injection and the dissociation phase during the subsequent flow of running buffer. The duration of each phase should be sufficient to observe the binding and unbinding events clearly.
-
-
Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting a pulse of regeneration solution to remove the bound analyte. The choice of regeneration solution depends on the nature of the interaction and should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal (double referencing).
-
Fit the processed data to a suitable kinetic binding model (e.g., 1:1 Langmuir model) to determine the association rate constant (k_a_) and the dissociation rate constant (k_d_).
-
Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants (K_D_ = k_d_ / k_a_).
-
Quantitative Data Summary
The following table summarizes representative kinetic data obtained from SPR studies utilizing detergents for membrane protein analysis. While specific data for this compound is limited in the public domain, these examples provide a reference for the expected range of kinetic parameters.
| Interacting Molecules | Detergent Used | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) | Reference |
| Neurotensin Receptor 1 (NTS1) - Gαi1 | Nanodiscs | 1.2 x 10⁵ | 1.8 x 10⁻³ | 15 | [8] |
| Neurotensin Receptor 1 (NTS1) - Gαs | Nanodiscs | 1.1 x 10⁵ | 3.4 x 10⁻³ | 31 | [8] |
| Protein A - Human IgG | Not specified | 1.1 x 10⁵ | 4.6 x 10⁻⁴ | 4.2 | [9] |
| Ligand M1 - Analyte A1 | 0.005% Tween-20 | 2.5 x 10⁵ | 1.4 x 10⁻³ | 5.7 | [10] |
| Ligand M2 - Analyte A1 | 0.005% Tween-20 | 2.1 x 10⁵ | 1.1 x 10⁻⁴ | 0.54 | [10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of an SPR experiment designed to measure the kinetics of a ligand binding to a this compound-solubilized GPCR.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low binding signal | - Inactive immobilized protein- Low analyte concentration- this compound concentration affecting binding | - Confirm protein activity before immobilization.- Increase analyte concentration.- Optimize this compound concentration in the running buffer (try concentrations closer to the CMC). |
| High non-specific binding | - Hydrophobic interactions with the sensor surface- Aggregated analyte | - Increase this compound concentration in the running buffer.- Add a blocking agent (e.g., BSA) to the running buffer.- Ensure analyte is well-solubilized and free of aggregates by centrifugation or size-exclusion chromatography. |
| Drifting baseline | - Incomplete surface equilibration- Ligand dissociation from the surface- this compound micelle instability | - Allow for a longer equilibration time with running buffer.- Use a more stable immobilization chemistry.- Ensure consistent this compound concentration in all buffers. |
| Poor fit to kinetic models | - Mass transport limitation- Heterogeneous ligand or analyte- Complex binding mechanism | - Decrease the immobilization density of the ligand.- Increase the flow rate of the analyte injection.- Ensure the purity of both ligand and analyte.- Consider more complex binding models (e.g., two-state binding). |
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to facilitate the kinetic analysis of membrane proteins using Surface Plasmon Resonance, leading to a deeper understanding of their molecular interactions.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic properties of this compound-solubilized (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosensingusa.com [biosensingusa.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Immobilization of Membrane Proteins in SPR Assays | Technology Networks [technologynetworks.com]
- 10. bioradiations.com [bioradiations.com]
Application Notes and Protocols for Stabilizing Purified Enzymes with C12E8 for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, possessing both a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, makes it an effective agent for solubilizing membrane proteins and creating stable, mixed-micellar systems for enzymatic assays.[1] More importantly for a broad range of applications, this compound can significantly enhance the stability of purified enzymes in solution, preventing aggregation and denaturation, thereby ensuring reliable and reproducible assay results. This document provides detailed application notes and protocols for the use of this compound in stabilizing purified enzymes for various assays.
The stability of purified enzymes is a critical factor in the success of high-throughput screening (HTS) and other sensitive enzymatic assays.[2] Environmental stressors such as temperature, pH, and agitation can lead to enzyme denaturation and aggregation, resulting in a loss of activity and inconsistent data. This compound helps to mitigate these effects by forming micelles that can encapsulate or otherwise interact with enzyme molecules, providing a protective microenvironment that preserves their native conformation and catalytic function.
Properties of this compound
This compound is characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. Understanding the CMC is crucial for designing effective enzyme stabilization protocols.
| Property | Value | Reference |
| Chemical Formula | C28H58O9 | |
| Molar Mass | 538.75 g/mol | |
| Critical Micelle Concentration (CMC) | 0.06-0.1 mM (in aqueous solution at 25°C) | |
| Aggregation Number | ~120-140 | |
| Form | White solid |
Mechanism of Enzyme Stabilization
The primary mechanism by which this compound stabilizes enzymes is through the prevention of protein aggregation. As a non-ionic surfactant, it reduces the non-specific binding of enzymes to surfaces and to each other. Above its CMC, this compound forms micelles that can interact with hydrophobic patches on the surface of enzymes. This interaction is particularly beneficial for enzymes that are prone to aggregation-induced inactivation. By coating these hydrophobic regions, this compound increases the solubility and stability of the enzyme in aqueous solutions.
For membrane proteins, this compound micelles act as a surrogate for the lipid bilayer, maintaining the protein's native structure and function after extraction from the membrane. For soluble enzymes, this compound can prevent denaturation at air-water interfaces and reduce thermal and mechanical stress.
dot graph TD; A[Purified Enzyme in Aqueous Buffer] --> B{Stressors(Temperature, Agitation, pH)}; B --> C[Unfolding and Exposure ofHydrophobic Surfaces]; C --> D[Aggregation and Precipitation]; D --> E[Loss of Enzymatic Activity]; A --> F[Addition of this compound]; F --> G[this compound Micelle Formationand Interaction with Enzyme]; G --> H[Stabilization of NativeConformation]; H --> I[Prevention of Aggregation]; I --> J[Maintained Enzymatic Activity];
end
Figure 1. Logical workflow demonstrating the stabilizing effect of this compound on purified enzymes.
Quantitative Data on Enzyme Stabilization
The stabilizing effect of this compound can be quantified by measuring changes in enzyme activity, thermal stability (e.g., melting temperature, Tm), and kinetic parameters (Km and Vmax) in the presence and absence of the surfactant. While extensive quantitative data across a wide range of enzymes is not centrally available, the following table summarizes representative findings.
| Enzyme | Parameter | Condition | This compound Concentration | Result | Reference |
| Soybean Lipoxygenase | Kinetic Parameters | Mixed micellar assay with linoleic acid | Varied | Vmax was independent of this compound concentration. Km was dependent on this compound concentration when expressed in molarity, but independent when expressed as mol%. | [1] |
| Generic Soluble Enzyme (Hypothetical) | Thermal Stability (Tm) | Thermal denaturation assay | 0.05% (w/v) | Tm increased by 5°C | |
| Generic Soluble Enzyme (Hypothetical) | Half-life (t1/2) at 50°C | Thermal inactivation assay | 0.05% (w/v) | Half-life increased from 10 min to 60 min |
Experimental Protocols
Protocol 1: General Procedure for Stabilizing a Purified Soluble Enzyme for a Standard Activity Assay
This protocol provides a general guideline for determining the optimal this compound concentration for stabilizing a purified soluble enzyme.
Materials:
-
Purified enzyme stock solution
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (e.g., 10% w/v in assay buffer)
-
Substrate solution
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the assay buffer. A typical starting range would be from 0.001% to 0.1% (w/v). Ensure the final concentration in the assay is above the CMC if micelle formation is desired.
-
Enzyme Preparation: Dilute the purified enzyme stock solution in the assay buffer containing the different concentrations of this compound. Include a control with no this compound.
-
Incubation (Optional): To assess the stabilizing effect over time, incubate the enzyme preparations at a specific temperature (e.g., room temperature or a challenging temperature for the enzyme) for various time points (e.g., 0, 30, 60, 120 minutes).
-
Enzyme Activity Assay:
-
Add the enzyme-C12E8 solution to the wells of a 96-well plate or cuvettes.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration and time point.
-
Plot the enzyme activity as a function of this compound concentration to determine the optimal concentration for maintaining activity.
-
For the time-course experiment, plot the residual activity versus time for each this compound concentration to determine the effect on stability (half-life).
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
}
Figure 2. Experimental workflow for optimizing this compound concentration for enzyme stabilization.
Protocol 2: Thermal Shift Assay to Determine the Effect of this compound on Enzyme Thermal Stability
This protocol uses a fluorescent dye that binds to unfolded proteins to measure the melting temperature (Tm) of an enzyme.
Materials:
-
Purified enzyme
-
Assay buffer
-
This compound stock solution (10% w/v)
-
SYPRO Orange dye (or similar fluorescent dye)
-
Real-time PCR instrument
Procedure:
-
Prepare Enzyme-C12E8 Mixtures: Prepare solutions of the purified enzyme in the assay buffer with and without this compound at the desired concentration (e.g., the optimal concentration determined in Protocol 1).
-
Add Fluorescent Dye: Add SYPRO Orange dye to each enzyme solution to the recommended final concentration.
-
Thermal Denaturation:
-
Aliquot the mixtures into the wells of a real-time PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition (the peak of the first derivative of the melting curve).
-
Compare the Tm values of the enzyme with and without this compound to quantify the stabilizing effect.
-
Applications in Drug Development
The use of this compound to stabilize purified enzymes is highly relevant in the field of drug development.
-
High-Throughput Screening (HTS): In HTS campaigns, enzyme targets are often subjected to prolonged incubation times and multiple handling steps. This compound can maintain the stability and activity of these enzymes throughout the screening process, reducing the incidence of false negatives and improving the quality of the data.
-
Mechanism of Action Studies: For detailed kinetic studies to elucidate the mechanism of action of a drug candidate, it is crucial that the target enzyme remains stable and active. This compound can provide this stability, allowing for accurate determination of kinetic parameters such as Ki and IC50.
-
Biophysical Assays: In techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), maintaining the structural integrity of the enzyme is paramount for obtaining meaningful binding data. This compound can be included in the buffers to prevent aggregation and ensure that the enzyme is in its native, active state.
Figure 3. Application of this compound-stabilized enzymes in the drug discovery process.
Conclusion
This compound is a versatile and effective tool for stabilizing purified enzymes for a wide range of assays. By preventing aggregation and maintaining the native conformation of enzymes, this compound improves the reliability, reproducibility, and overall quality of experimental data. The protocols and information provided in these application notes offer a starting point for researchers to incorporate this compound into their workflows, leading to more robust and meaningful results in their scientific endeavors. It is recommended to empirically determine the optimal this compound concentration for each specific enzyme and assay condition to achieve the best results.
References
Application Notes and Protocols for Formulating Stable Microemulsions with Octaethylene Glycol Monododecyl Ether (C12E8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and long-term stability, make them highly attractive vehicles for drug delivery. Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant widely utilized in the formulation of microemulsions due to its biocompatibility and ability to form stable systems.
These application notes provide a comprehensive guide to formulating and characterizing stable microemulsions using this compound. The protocols outlined below will enable researchers to systematically develop and optimize microemulsion systems for various applications, particularly in the field of drug delivery.
Core Concepts in this compound Microemulsion Formulation
The formation of a stable microemulsion is a delicate balance of the oil phase, aqueous phase, surfactant (this compound), and a co-surfactant. Each component plays a crucial role in the overall stability and characteristics of the final formulation.
-
Surfactant (this compound): As the primary emulsifying agent, this compound reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Its hydrophilic-lipophilic balance (HLB) is a critical parameter influencing the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous).
-
Co-surfactant: Single-chain surfactants like this compound often require the presence of a co-surfactant to achieve the necessary flexibility of the interfacial film for microemulsion formation. Co-surfactants, typically short to medium-chain alcohols (e.g., ethanol, propanol, butanol), partition into the surfactant monolayer, increasing its fluidity and disrupting the formation of rigid liquid crystalline phases. This allows the interface to accommodate the curvature required for the formation of nano-sized droplets.
-
Oil Phase: The choice of the oil phase is critical as it can influence the solubilization of the active pharmaceutical ingredient (API) and the phase behavior of the microemulsion system. The oil's molecular volume, polarity, and chain length affect its interaction with the surfactant and co-surfactant. Common oils used include medium-chain triglycerides (MCTs), isopropyl myristate, and various vegetable oils.
-
Aqueous Phase: Typically purified water or a buffer solution, the aqueous phase constitutes the continuous or dispersed phase of the microemulsion.
Data Presentation: this compound Microemulsion Compositions and Properties
The following table summarizes representative compositions of this compound-based microemulsions and their corresponding physicochemical properties. This data is compiled from various studies to provide a comparative overview.
| Formulation Code | This compound (wt%) | Co-surfactant (Type) | Co-surfactant (wt%) | Oil (Type) | Oil (wt%) | Water (wt%) | Droplet Size (nm) | Polydispersity Index (PDI) |
| ME-C12E8-01 | 25 | n-Pentanol | 25 | Coconut Oil | 10 | 40 | ~50-100 | < 0.3 |
| ME-C12E8-02 | 30 | n-Butanol | 15 | Isopropyl Myristate | 10 | 45 | ~20-80 | < 0.25 |
| ME-C12E8-03 | 20 | Ethanol | 20 | Medium-Chain Triglycerides | 15 | 45 | ~100-150 | < 0.3 |
| ME-C12E8-04 | 35 | n-Pentanol | 15 | Coconut Oil | 5 | 45 | ~30-70 | < 0.2 |
Note: The droplet size and PDI are highly dependent on the specific composition and preparation method. The values presented are indicative and may vary.
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
Objective: To identify the microemulsion existence region for a given system of oil, surfactant/co-surfactant (S/CoS), and water.
Materials:
-
This compound
-
Selected co-surfactant (e.g., n-pentanol)
-
Selected oil (e.g., coconut oil)
-
Purified water
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Positive displacement pipette
Methodology:
-
Prepare Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of this compound and the co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titration:
-
For each S/CoS ratio, prepare a series of mixtures with the oil phase in glass vials at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of S/CoS to oil).
-
Place each vial on a magnetic stirrer and begin titrating the mixture with purified water dropwise.
-
After each addition of water, cap the vial and stir until the solution is homogenous.
-
Observe the mixture for transparency and phase separation. The point at which the solution turns from turbid to transparent marks the formation of a microemulsion. Continued addition of water may lead to turbidity again, indicating the boundary of the microemulsion region.
-
Record the weight of all components at the transparent points.
-
-
Data Plotting:
-
Calculate the weight percentage of oil, water, and the S/CoS mixture for each transparent formulation.
-
Plot these compositions on a triangular graph paper (ternary phase diagram). The apexes of the triangle represent 100% of each of the three components (Oil, Water, and S/CoS mixture).
-
The area on the diagram where transparent, single-phase formulations are observed represents the microemulsion region.
-
Protocol 2: Preparation of a this compound Microemulsion
Objective: To prepare a stable this compound microemulsion with a defined composition.
Materials:
-
This compound
-
Co-surfactant
-
Oil
-
Aqueous phase (e.g., purified water, buffer)
-
Beakers
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Accurately weigh the required amounts of this compound and the co-surfactant and mix them in a beaker until a homogenous solution is formed.
-
Add the specified amount of the oil phase to the surfactant/co-surfactant mixture and stir until clear.
-
Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring.
-
Continue stirring for a predetermined period (e.g., 15-30 minutes) to ensure the spontaneous formation of a transparent and stable microemulsion.
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and polydispersity index (PDI) of the prepared microemulsion.
Materials:
-
Prepared this compound microemulsion
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Syringe filters (if necessary for sample clarification)
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Sample Preparation:
-
Ensure the microemulsion sample is homogenous and free of any visible aggregates or dust. If necessary, filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) directly into a clean DLS cuvette.
-
Dilute the microemulsion with the aqueous phase used in the formulation to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically.
-
-
Measurement:
-
Place the cuvette in the sample holder of the DLS instrument.
-
Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and the number of runs.
-
Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light intensity to calculate the diffusion coefficient of the droplets.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (droplet size).
-
The polydispersity index (PDI) will also be calculated, which provides an indication of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse microemulsion.
-
Visualizations
Caption: Workflow for this compound microemulsion formulation and characterization.
Caption: Key components leading to the formation of a stable microemulsion.
Troubleshooting & Optimization
troubleshooting C12E8 precipitation at low temperatures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of C12E8 (Octaethylene glycol monododecyl ether), a non-ionic detergent commonly employed for the solubilization of membrane-bound proteins.[1][2][3]
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation at low temperatures in a question-and-answer format.
Question 1: I observed a white precipitate in my this compound solution after storing it in the refrigerator (4°C). What is happening?
Answer: The precipitation of this compound at low temperatures is a known phenomenon related to its Krafft temperature (also known as the Krafft point).[4] The Krafft temperature is the minimum temperature at which surfactant micelles form.[4] Below this temperature, the solubility of the surfactant is lower than its critical micelle concentration (CMC), leading to the surfactant coming out of solution and forming a crystalline precipitate.[4] For this compound, the Krafft point is in the range of temperatures used for refrigeration.
Question 2: How can I redissolve the precipitated this compound?
Answer: To redissolve the precipitated this compound, gently warm the solution. The solubility of this compound, like most solid solutes, typically increases with temperature.[5][6] Warming the solution above its Krafft temperature will allow the surfactant molecules to dissolve and form micelles.[4] Gentle stirring can also help to increase the rate of dissolution.[5]
Question 3: My this compound solution is precipitating during my experiment on ice. How can I prevent this?
Answer: Working with this compound on ice can be challenging due to its Krafft point. Here are several strategies to prevent precipitation:
-
Work at a slightly higher temperature: If your experimental conditions permit, perform the steps involving this compound at a temperature just above its Krafft point. This might involve working in a cold room set to a temperature higher than 4°C, or using a temperature-controlled workstation.
-
Modify the buffer composition: The Krafft temperature can be influenced by the presence of additives.[7] While specific data for this compound is limited, for some surfactants, the addition of certain salts or co-solvents can lower the Krafft point.[7] You may need to empirically test the effect of different buffer components on this compound solubility at your working temperature.
-
Use a different detergent: If maintaining a low temperature is critical for your protein's stability and this compound continues to precipitate, consider screening for other detergents with a lower Krafft point that are suitable for your application.[8]
Question 4: Does the concentration of this compound affect its precipitation at low temperatures?
Answer: Yes, the concentration of this compound is a critical factor. The precipitation at low temperatures is related to the surfactant's solubility limit at that temperature.[4] A solution with a higher concentration of this compound is more likely to precipitate when cooled, as the concentration will exceed the solubility limit at a higher temperature compared to a more dilute solution. It is important to work above the Critical Micelle Concentration (CMC) for effective protein solubilization.[9]
Frequently Asked Questions (FAQs)
What is this compound?
This compound (Octaethylene glycol monododecyl ether) is a non-ionic detergent.[1][10] It is widely used in biochemical and drug development research for the solubilization of membrane-bound proteins in their native state.[2][3]
What are the key properties of this compound?
Key properties of this compound are summarized in the table below.
How should I prepare and store this compound stock solutions?
To prepare a stock solution, dissolve this compound in your desired aqueous buffer.[11] Following reconstitution, it is recommended to store the stock solution in the refrigerator (4°C).[2] Be aware that precipitation may occur at this temperature. If precipitation is observed, gently warm the solution before use. Stock solutions are generally stable for up to one week at 4°C.[2] For longer-term storage, consult the manufacturer's recommendations.
What is the Critical Micelle Concentration (CMC) of this compound?
The CMC of this compound is approximately 110 μM.[2] Above this concentration, individual surfactant molecules (monomers) aggregate to form micelles.[4] For effective solubilization of membrane proteins, the detergent concentration should be kept above the CMC.[8]
Can this compound interfere with protein assays?
Yes, like many detergents, this compound can interfere with certain protein concentration assays, particularly those that rely on UV absorbance at 280 nm.[12] It is advisable to use a detergent-compatible protein assay method or to remove the detergent before quantification.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₈O₉ | [10] |
| Molecular Weight | 538.75 g/mol | [2][3][10] |
| Appearance | Colorless solid | [1] |
| Critical Micelle Concentration (CMC) | 110 μM | [2] |
| Aggregation Number | 123 | [2] |
| HLB Number | 13.1 | [2] |
Table 2: Factors Influencing this compound Solubility and Precipitation
| Factor | Effect on Solubility/Precipitation | Rationale |
| Temperature | Solubility generally increases with increasing temperature.[5][6] | Higher kinetic energy helps overcome intermolecular forces, and for this compound, temperatures above the Krafft point are required for micelle formation and increased solubility.[4] |
| Concentration | Higher concentrations are more prone to precipitation at low temperatures. | The solution is more likely to become supersaturated and exceed the solubility limit upon cooling. |
| Buffer Composition | Additives such as salts and co-solvents can alter the Krafft temperature and solubility.[7] | These components can affect the hydration of the surfactant headgroups and the structure of water, thereby influencing surfactant solubility.[7] |
Experimental Protocols
Protocol: Solubilization of a Target Membrane Protein using this compound
This protocol provides a general framework for the solubilization of a membrane protein from E. coli membranes, with specific considerations to avoid this compound precipitation.
1. Preparation of Reagents:
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1x protease inhibitor cocktail.
- Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol.
- This compound Stock Solution: 10% (w/v) this compound in Solubilization Buffer. To prepare, gently warm the solution to ensure complete dissolution.
2. Membrane Preparation: a. Resuspend E. coli cell pellet expressing the target membrane protein in ice-cold Lysis Buffer. b. Lyse the cells using a French press or sonication. c. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. e. Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Determine the total protein concentration of the membrane suspension.
3. Solubilization: a. Important: Before adding the detergent, bring the membrane suspension to a temperature above the Krafft point of this compound (e.g., room temperature or a controlled temperature bath at 10-15°C). b. From the 10% this compound stock solution, add the required volume to the membrane suspension to achieve the desired final concentration (typically 1-2% w/v). c. Incubate the mixture with gentle agitation for 1-2 hours at the chosen temperature. Avoid vigorous shaking to prevent foaming. d. Centrifuge the mixture at 100,000 x g for 1 hour at a temperature that prevents this compound precipitation (e.g., 10°C). e. Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains unsolubilized material.
4. Analysis: a. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to assess the efficiency of solubilization.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Relationship between temperature, Krafft point, and this compound state.
Caption: Workflow for membrane protein solubilization using this compound.
References
- 1. This compound | 3055-98-9 [chemicalbook.com]
- 2. This compound [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Krafft temperature - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C28H58O9 | CID 123921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cube-biotech.com [cube-biotech.com]
Technical Support Center: Optimizing C12E8 Concentration for Membrane Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Octaethylene glycol monododecyl ether (C12E8) to maintain membrane protein stability during purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane proteins?
A1: this compound is a non-ionic detergent widely used for solubilizing membrane proteins from their native lipid bilayer environment. Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows it to disrupt the cell membrane and form micelles around the hydrophobic transmembrane domains of the protein, thereby keeping them soluble in aqueous solutions.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for designing your experiments. The most important parameters are the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 0.09-0.11 mM. It is essential to work at concentrations above the CMC to ensure proper solubilization of your membrane protein.
Q3: How do I choose a starting concentration of this compound for my protein?
A3: A common starting point for solubilization is a this compound concentration of 1% (w/v), which is well above its CMC. However, the optimal concentration is protein-dependent and should be determined empirically. For subsequent purification steps, the this compound concentration is often lowered to a value just above the CMC (e.g., 0.1% w/v) to minimize excess micelles that can interfere with downstream applications.
Q4: My protein is active after solubilization but loses activity during purification. What could be the cause?
A4: Loss of activity during purification can be due to several factors related to the this compound concentration. The concentration might be too low, leading to protein aggregation as the protein-to-micelle ratio increases. Conversely, a very high concentration of this compound can sometimes strip away essential lipids that are important for the protein's function. It is also possible that the prolonged exposure to the detergent, even at an optimal concentration, is destabilizing the protein over time.
Troubleshooting Guides
Issue 1: My membrane protein aggregates after solubilization with this compound.
This is a common issue that can arise from several factors. The following guide will help you systematically troubleshoot and resolve protein aggregation.
Troubleshooting Workflow:
Technical Support Center: Efficient Removal of Residual C12E8 from Protein Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you efficiently remove the non-ionic detergent Octaethylene glycol monododecyl ether (C12E8) from your protein samples, ensuring the integrity and functionality of your protein for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein research?
A1: this compound, or Octaethylene glycol monododecyl ether, is a non-ionic detergent commonly used for solubilizing membrane proteins.[1] Its amphipathic nature, with a hydrophobic dodecyl chain and a hydrophilic polyethylene (B3416737) glycol headgroup, allows it to disrupt lipid bilayers and form micelles around hydrophobic protein domains, thereby extracting them from the membrane and keeping them soluble in aqueous solutions.[2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 0.07-0.1 mM. The CMC is a crucial parameter because most detergent removal techniques are more effective at removing detergent monomers than micelles.[3] Therefore, it is often necessary to dilute the sample below the CMC to facilitate efficient removal, although this is not always practical.[4]
Q3: Why is it necessary to remove this compound from my protein sample?
A3: Residual this compound can interfere with various downstream applications.[3] For instance, it can suppress ionization in mass spectrometry, interfere with antibody-antigen binding in immunoassays like ELISA, and hinder protein crystallization by forming detergent micelles that can lead to quasicrystals.[3] Complete or substantial removal of the detergent is often a prerequisite for reliable and accurate experimental results.
Q4: What are the common methods for removing this compound?
A4: Several methods can be employed to remove this compound, each with its own advantages and disadvantages. The most common techniques include:
-
Adsorbent Resin Chromatography: Utilizes hydrophobic beads (e.g., Bio-Beads SM-2) to bind and remove detergent molecules.[5][6]
-
Dialysis: A size-based separation method where the protein-detergent mixture is placed in a semi-permeable membrane, allowing smaller detergent monomers to diffuse out into a larger volume of detergent-free buffer.[7][8]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method can separate larger protein-detergent complexes from smaller, free detergent micelles.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. This technique can be effective for removing detergents, especially in combination with other purification steps.[11][12]
Quantitative Data Summary
The following table summarizes the typical performance of different this compound removal methods. Please note that exact efficiencies can vary depending on the specific protein, initial detergent concentration, and experimental conditions. The data presented is a compilation from various sources, including studies on structurally similar non-ionic detergents where direct this compound data was unavailable.
| Method | Principle of Removal | Typical Detergent Removal Efficiency (%) | Typical Protein Recovery (%) | Speed | Key Considerations |
| Adsorbent Resins (e.g., Bio-Beads SM-2) | Hydrophobic Adsorption | >95% | 85-99% | Fast (minutes to hours) | Optimization of bead-to-sample ratio is crucial to prevent protein loss. Can also remove essential lipids.[13] |
| Dialysis | Size-based Diffusion | 80-95% (highly dependent on duration and buffer changes) | 90-98% | Slow (hours to days) | Inefficient for detergents with low CMCs. Requires large volumes of buffer.[7][8] |
| Size Exclusion Chromatography (SEC) | Size-based Separation | 90-99% | 80-95% | Moderate (hours) | Effective if there is a significant size difference between the protein-micelle complex and free micelles.[4][9] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable (dependent on optimization) | 70-95% | Moderate (hours) | Requires careful optimization of salt concentrations and elution conditions to achieve good separation and recovery.[11][12] |
Experimental Protocols & Workflows
Adsorbent Resin Chromatography (Batch Method)
This protocol is based on the use of Bio-Beads SM-2 for the removal of non-ionic detergents.[14]
Materials:
-
Protein sample containing this compound
-
Bio-Beads SM-2 (or similar hydrophobic adsorbent resin)
-
Detergent-free buffer
-
Microcentrifuge tubes or larger vessels
-
Rotary mixer or stir plate
Procedure:
-
Preparation of Beads: Wash the Bio-Beads SM-2 extensively with methanol, followed by several washes with deionized water to remove any preservatives and fines. Equilibrate the beads in the desired detergent-free buffer.
-
Determine Bead-to-Sample Ratio: Start with a ratio of 100 mg of beads per 1 mL of protein sample. This may need to be optimized for your specific protein and detergent concentration.
-
Incubation: Add the equilibrated beads to the protein sample. Incubate with gentle mixing on a rotary mixer or with a stir bar at 4°C or room temperature for 1-2 hours.
-
Separation: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Collection: Carefully collect the supernatant containing the protein, now depleted of this compound.
-
Repeat (Optional): For higher removal efficiency, the supernatant can be treated with a fresh batch of equilibrated beads.
Experimental Workflow for Adsorbent Resin Chromatography (Batch Method)
Size Exclusion Chromatography (SEC)
Materials:
-
Protein sample containing this compound
-
SEC column with an appropriate molecular weight cutoff
-
Chromatography system (e.g., FPLC or HPLC)
-
Detergent-free mobile phase buffer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the detergent-free mobile phase buffer.
-
Sample Loading: Inject the protein sample onto the column. The injection volume should be optimized to ensure good resolution.
-
Elution: Run the chromatography at a constant flow rate. The larger protein molecules will elute first, followed by the smaller detergent micelles.
-
Fraction Collection: Collect fractions as the protein elutes. Monitor the elution profile using UV absorbance (typically at 280 nm).
-
Pooling: Pool the fractions containing the purified protein.
Experimental Workflow for Size Exclusion Chromatography
Troubleshooting Guide
Issue 1: My protein precipitates after this compound removal.
-
Q: Why is my protein precipitating?
-
A: Protein precipitation after detergent removal is a common issue, often caused by the exposure of hydrophobic regions of the protein that were previously shielded by the detergent micelles. This can lead to aggregation and precipitation.[3]
-
-
Q: How can I prevent protein precipitation?
-
A:
-
Gradual Detergent Removal: Instead of a rapid removal process, try a more gradual method like stepwise dialysis against decreasing concentrations of this compound.
-
Add Stabilizing Agents: Include additives in your buffer that can help maintain protein solubility, such as glycerol (B35011) (5-20%), sucrose, or a low concentration of a milder, non-ionic detergent that is compatible with your downstream application.
-
Optimize pH and Ionic Strength: Ensure the buffer pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. Adjusting the salt concentration can also help to mitigate non-specific hydrophobic interactions.
-
Detergent Exchange: Instead of complete removal, you can try exchanging this compound for a different detergent that is more compatible with your downstream application and less prone to causing precipitation.
-
-
Issue 2: My protein recovery is low after detergent removal.
-
Q: What are the common causes of low protein yield?
-
A: Low protein recovery can be due to several factors, including non-specific binding of the protein to the adsorbent resin or chromatography column, protein aggregation and subsequent loss during centrifugation, or inefficient elution from the chromatography matrix.
-
-
Q: How can I improve my protein recovery?
-
A:
-
Adsorbent Resins: Optimize the bead-to-sample ratio. Too many beads can lead to non-specific binding and loss of protein. Also, ensure the beads are properly equilibrated to minimize non-specific interactions.
-
Chromatography Methods (SEC, HIC): Pre-treat the column by injecting a solution of a non-specific protein like bovine serum albumin (BSA) to block non-specific binding sites. Optimize elution conditions (e.g., gradient steepness in HIC) to ensure complete recovery of your protein.
-
General: Perform all steps at a low temperature (e.g., 4°C) to minimize protein degradation and aggregation.
-
-
Issue 3: I still have significant residual this compound in my sample.
-
Q: Why is the detergent removal incomplete?
-
A: Incomplete removal can occur if the chosen method is not efficient enough for the initial detergent concentration or if the detergent is tightly bound to the protein. For methods like dialysis, insufficient buffer changes or dialysis time can also be a cause.[7]
-
-
Q: How can I improve the efficiency of this compound removal?
-
A:
-
Adsorbent Resins: Increase the amount of adsorbent resin or perform a second round of treatment with fresh beads.
-
Dialysis: Increase the volume of the dialysis buffer, increase the number of buffer changes, and extend the dialysis time.[8]
-
Combine Methods: For very stringent requirements, you can use a combination of methods. For example, an initial treatment with adsorbent beads followed by size exclusion chromatography.
-
-
Logical Relationship for Troubleshooting Low Protein Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Beads: an efficient strategy for two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. youtube.com [youtube.com]
- 11. Recent advancement in application of hydrophobic interaction chromatography for aggregate removal in industrial purification process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: C12E8 Interference with Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent C12E8 (Octaethylene glycol monododecyl ether) in Bradford or BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with the Bradford and BCA protein assays?
A1: this compound, a non-ionic detergent, can interfere with both assays through different mechanisms:
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[1] Detergents like this compound can interfere with this process by interacting with the dye, leading to an inaccurate reading.[2] The presence of detergents can also affect the linearity of the assay's response.[2]
-
BCA Assay: The BCA (Bicinchoninic Acid) assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA to produce a colored complex. While generally more resistant to detergents than the Bradford assay, this compound can still interfere, particularly at higher concentrations.[3]
Q2: What are the typical symptoms of this compound interference in my protein assay?
A2: Common signs of interference include:
-
Inaccurate or inconsistent protein concentration readings.
-
High background absorbance in your blank (reagent plus buffer with this compound but no protein).
-
Precipitation of the Bradford reagent.[2]
-
A non-linear standard curve.
Q3: What is the maximum concentration of this compound that is compatible with each assay?
Q4: Are there protein assays that are compatible with this compound?
A4: Yes, several commercially available protein assays are formulated to be compatible with detergents. These "detergent-compatible" assays are often a modified Bradford or BCA assay. For instance, some detergent-compatible Bradford assays can tolerate non-ionic detergents up to 1-5%. Similarly, there are reducing agent and detergent-compatible BCA assays. It is always recommended to consult the manufacturer's instructions for specific compatibility information.
Troubleshooting Guides
Issue 1: Inaccurate Readings with the Bradford Assay
If you suspect this compound is interfering with your Bradford assay, consider the following troubleshooting steps.
Issue 2: Inaccurate Readings with the BCA Assay
The BCA assay is generally more tolerant to non-ionic detergents. However, if you encounter issues, follow this workflow.
Data Presentation
Table 1: Estimated Compatible Concentrations of this compound with Standard Protein Assays
Disclaimer: This data is an estimation based on the compatibility of structurally similar non-ionic detergents like Triton X-100. Researchers should empirically validate these concentrations for their specific samples and buffer compositions.
| Protein Assay | Estimated Maximum Compatible this compound Concentration (%) | Notes |
| Standard Bradford Assay | ~0.01% - 0.1% | Highly sensitive to detergents. Including the same concentration of this compound in standards and blanks is crucial. |
| Standard BCA Assay | ~1% - 5% | More tolerant to non-ionic detergents. It is still recommended to match the this compound concentration in standards and blanks. |
| Detergent-Compatible Bradford | Up to 5% | Refer to the specific kit manufacturer's instructions for precise limits. |
| Detergent-Compatible BCA | Up to 5% or higher | Formulated for use with detergents. Check manufacturer's protocol. |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation of Proteins
This method is effective for removing detergents and concentrating protein samples.
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of reaching at least 13,000 x g
-
Buffer for resuspension (compatible with the protein assay)
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four to six volumes of ice-cold acetone to the protein sample.
-
Vortex briefly and incubate at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation may improve recovery.
-
Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
(Optional) To remove residual interfering substances, you can perform a wash by adding a small volume of cold 90% acetone, vortexing briefly, and repeating the centrifugation (step 4).
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Protocol 2: Trichloroacetic Acid (TCA)/Acetone Precipitation
TCA precipitation is a robust method for removing interfering substances.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Resuspension buffer
Procedure:
-
To your protein sample, add an equal volume of 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet by adding approximately 300 µL of cold acetone and centrifuging for 5 minutes at 4°C.
-
Remove the acetone supernatant and air-dry the pellet.
-
Resuspend the pellet in your desired assay-compatible buffer.
Protocol 3: Dialysis for Detergent Removal
Dialysis is a gentle method for removing small molecules like detergent monomers from a protein sample. Note that this method is less effective for detergents above their critical micelle concentration (CMC), as micelles are too large to pass through the dialysis membrane pores. The CMC of this compound is approximately 110 µM.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Dialysis buffer (a large volume of buffer without this compound).
-
Stir plate and stir bar.
-
Clamps for dialysis tubing.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Load the protein sample into the dialysis tubing or cassette and securely clamp both ends.
-
Place the sealed tubing/cassette in a beaker containing a large volume (at least 100-fold the sample volume) of the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the dialysis buffer 2-3 times to ensure efficient removal of the detergent.
-
After the final dialysis step, remove the tubing/cassette and carefully recover the protein sample.
References
Technical Support Center: Preventing C1t2E8-Induced Protein Aggregation and Denaturation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with C12E8-induced protein aggregation and denaturation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Octaethylene glycol monododecyl ether (this compound) is a non-ionic detergent commonly used for solubilizing membrane-bound proteins in their native state.[1] Its utility stems from its ability to mimic the lipid bilayer environment, thereby extracting proteins from the membrane while aiming to preserve their structure and function.
Q2: What are the common signs of this compound-induced protein aggregation or denaturation?
Common indicators of protein instability in the presence of this compound include:
-
Visual Precipitation: The formation of visible particles or cloudiness in the protein solution.[2]
-
Loss of Activity: A significant decrease or complete loss of the protein's biological or enzymatic activity.
-
Inconsistent Chromatographic Profiles: Appearance of high molecular weight aggregates in the void volume during size-exclusion chromatography (SEC).[2]
-
Increased Light Scattering: An increase in light scattering signal in spectrophotometric measurements.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For this compound, the CMC is approximately 0.09 mM (0.005% w/v).[1] Working above the CMC is crucial for membrane protein solubilization as the micelles create a lipid-like environment for the protein. However, excessively high concentrations can sometimes lead to denaturation.
Troubleshooting Guides
Issue 1: Protein Aggregates Upon Solubilization with this compound
Possible Causes:
-
Inappropriate this compound concentration.
-
Suboptimal buffer conditions (pH, ionic strength).
-
Protein is inherently unstable once removed from its native membrane.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Start with a concentration of 1-2% (w/v) for initial solubilization.
-
After solubilization, reduce the this compound concentration in subsequent purification steps to just above its CMC (e.g., 0.1-0.5%).
-
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[2]
-
Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Some proteins are more stable at higher ionic strengths, while others prefer lower salt conditions.[3]
-
-
Utilize Stabilizing Additives:
-
Incorporate osmolytes, amino acids, or reducing agents into your buffers. Refer to the tables below for recommended concentration ranges.
-
Issue 2: Loss of Protein Activity After Purification with this compound
Possible Causes:
-
Partial or complete denaturation of the protein by the detergent.
-
Disruption of essential protein-lipid interactions.
-
Oxidation of sensitive residues like cysteine.
Troubleshooting Steps:
-
Screen Alternative Detergents:
-
If this compound proves to be too harsh, consider milder non-ionic or zwitterionic detergents. A comparison of commonly used detergents is provided in the table below.
-
-
Supplement with Lipids:
-
Add a small amount of phospholipids (B1166683) or cholesterol analogs (e.g., CHS) to the purification buffers to better mimic the native membrane environment.
-
-
Include Reducing Agents:
-
For proteins with cysteine residues, add a reducing agent like DTT or TCEP to prevent oxidation and the formation of non-native disulfide bonds.[2]
-
Data Presentation: Quantitative Guide to Stabilizing Additives
The following tables summarize recommended concentrations for various additives to prevent this compound-induced protein instability.
Table 1: Osmolytes and Cryoprotectants
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol (B35011) | 10-50% (v/v) | Stabilizes the native protein structure by being preferentially excluded from the protein surface, which favors a more compact state.[4] Also acts as a cryoprotectant during freeze-thaw cycles.[2][5] |
| Sucrose | 0.25-1 M | Acts as a stabilizing osmolyte, favoring the native protein state.[6] |
| Trehalose | 0.25-1 M | Similar to sucrose, it is an effective osmolyte for protein stabilization. |
Table 2: Amino Acids
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine & L-Glutamate | 50-200 mM (equimolar mix) | Suppresses protein aggregation and improves solubility by interacting with both charged and hydrophobic surface patches.[7][8][9] |
| Proline | 0.1-1 M | Can act as a stabilizing osmolyte.[6] |
Table 3: Reducing Agents
| Additive | Recommended Concentration | Key Considerations |
| Dithiothreitol (B142953) (DTT) | 1-5 mM | Prone to oxidation, especially at pH > 7.5 and in the presence of certain metal ions.[10][11] Fresh solutions are recommended. |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 0.5-2 mM | More stable over a wider pH range and less prone to oxidation than DTT.[10][12][13] Does not interfere with IMAC (Ni-NTA) purification.[10][14] |
Table 4: Alternative Detergents
| Detergent | CMC (mM) | Properties |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 0.17 | A commonly used mild non-ionic detergent, often a good starting point for membrane protein purification.[15] |
| n-Decyl-β-D-maltopyranoside (DM) | 1.8 | Shorter alkyl chain than DDM, can be useful for smaller proteins. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 0.01 | A newer generation detergent with two hydrophobic tails that can offer enhanced stability for delicate membrane proteins.[15] |
| CHAPS | 8-10 | A zwitterionic detergent that is often milder than non-ionic detergents.[16] |
Experimental Protocols
Protocol 1: General Protein Solubilization and Stabilization
-
Prepare Lysis/Solubilization Buffer:
-
Buffer: 50 mM Tris-HCl or HEPES at an optimal pH (e.g., 7.5).
-
Salt: 150-300 mM NaCl or KCl.
-
This compound: 1% (w/v).
-
Additives (choose as needed):
-
20% (v/v) Glycerol.
-
50 mM L-Arginine and 50 mM L-Glutamate.
-
1 mM TCEP.
-
Protease inhibitor cocktail.
-
-
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in the prepared lysis buffer.
-
Incubate on ice with gentle agitation for 30-60 minutes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble material.
-
-
Purification:
-
Collect the supernatant containing the solubilized protein.
-
For subsequent purification steps (e.g., affinity chromatography, ion exchange), reduce the this compound concentration in the buffers to 0.1% (w/v) and maintain the other stabilizing additives.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound-Induced Protein Aggregation
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. researchgate.net [researchgate.net]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 16. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Improving Membrane Protein Extraction with C12E8
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance membrane protein extraction efficiency using the non-ionic detergent Octaethylene Glycol Monododecyl Ether (C12E8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
A1: this compound (Octaethylene Glycol Monododecyl Ether) is a non-ionic detergent widely used for the solubilization of membrane-bound proteins.[1][2] Its mild, non-denaturing properties make it effective at disrupting the lipid bilayer to extract proteins while preserving their native structure and function. It is particularly useful for solubilizing membrane proteins in their native state, making it a valuable tool in structural and functional studies.[3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for optimizing extraction protocols. Key parameters are summarized in the table below.
| Property | Value | Significance in Protein Extraction |
| Molecular Weight | 538.75 g/mol | Affects concentration calculations (w/v vs. molarity). |
| Critical Micelle Concentration (CMC) | ~110 µM (0.006% w/v) | The minimum concentration at which this compound monomers form micelles. Effective protein solubilization occurs at concentrations well above the CMC.[4] |
| Aggregation Number | ~123 | The average number of detergent molecules in a single micelle. This influences the size of the micelle that encapsulates the protein. |
| Hydrophile-Lipophile Balance (HLB) | 13.1 | This value indicates a good balance for solubilizing membrane components in aqueous solutions.[5] |
| Form | Solid | Typically supplied as a solid that needs to be dissolved to create a stock solution. |
Q3: How does this compound compare to other common detergents like DDM or Triton X-100?
A3: The choice of detergent is highly protein-dependent, and what works for one protein may not work for another.[3][6] this compound is considered a "mild" detergent, similar to the popular n-Dodecyl-β-D-Maltopyranoside (DDM). While DDM is often the first choice for isolating native membrane proteins, this compound has been shown to be better for measuring the activity of certain proteins, such as the Ca2+-ATPase SERCA1a.[3] Compared to Triton X-100, this compound has a more defined chemical structure and is often preferred for structural biology applications where homogeneity is critical.
Troubleshooting Guide
Issue 1: Low or No Yield of Target Protein
-
Question: My protein yield is consistently low after attempting extraction with this compound. What are the likely causes and solutions?
-
Answer: Low yield is a common issue that can stem from several factors in the extraction protocol.
| Possible Cause | Recommended Solution |
| Suboptimal Detergent Concentration | The this compound concentration must be significantly above its CMC (~110 µM) to effectively form micelles and solubilize the membrane.[7] Action: Perform a concentration screen, testing a range from 0.1% to 2.0% (w/v) this compound to find the optimal concentration for your specific protein.[3] |
| Insufficient Incubation Time/Temperature | The detergent may not have had enough time or the right conditions to fully disrupt the membrane and solubilize the protein. Action: Increase the incubation time (e.g., from 1 hour to 2-4 hours) and/or optimize the temperature. Most extractions are performed at 4°C to preserve protein stability, but some proteins may require gentle agitation or brief incubation at room temperature. |
| Incorrect Buffer Composition | The pH and ionic strength of your lysis buffer can significantly impact both solubilization efficiency and protein stability.[8] Action: Ensure the buffer pH is optimal for your protein's stability (typically pH 7.4-8.0). Vary the NaCl concentration (e.g., 50 mM to 500 mM) as salt can influence the solubility of some membrane proteins. |
| Inefficient Cell Lysis | If cells or membranes are not sufficiently disrupted, the detergent cannot access the target protein. Action: Confirm complete cell lysis and membrane preparation before adding the detergent. Use appropriate methods like sonication, French press, or chemical lysis, and verify membrane isolation through centrifugation.[9] |
Issue 2: Protein Aggregates After Extraction
-
Question: I can detect my protein in the soluble fraction, but it aggregates during subsequent purification steps. How can I improve its stability?
-
Answer: Aggregation occurs when the hydrophobic transmembrane domains of the protein are exposed to the aqueous environment, often due to an unstable protein-detergent complex.[10]
| Possible Cause | Recommended Solution |
| Detergent Concentration Falls Below CMC | During purification steps like dialysis or chromatography, the this compound concentration can drop below its CMC, causing micelles to dissociate and the protein to aggregate.[8] Action: Ensure all buffers used throughout the purification process (e.g., wash, elution, and storage buffers) contain this compound at a concentration above the CMC. |
| Lack of Stabilizing Agents | Some proteins require additional components to remain stable outside the native membrane environment. Action: Supplement your buffers with additives such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol or phospholipids), or non-detergent sulfobetaines (NDSBs) to help stabilize the protein.[11] |
| Harsh Purification Conditions | High concentrations of elution agents (like imidazole (B134444) for His-tagged proteins) or extreme pH can destabilize the protein-detergent complex. Action: Perform a step-wise or gradient elution to find the lowest concentration of the agent that effectively elutes your protein. Ensure the final storage buffer is optimized for pH and stability. |
Issue 3: Extracted Protein is Inactive
-
Question: My protein has been successfully extracted and purified, but it shows no biological activity. What could be the reason?
-
Answer: Loss of function is a critical challenge, indicating that while the protein is soluble, its native conformation has been compromised.[12]
| Possible Cause | Recommended Solution |
| Detergent is Too Harsh | Although considered mild, this compound might still be too disruptive for highly sensitive proteins, potentially stripping away essential lipids required for function.[3][12] Action: Screen a panel of different detergents, including even milder ones like Digitonin or those from different chemical classes (e.g., alkyl maltosides like DDM).[3] |
| Loss of Essential Cofactors or Lipids | The purification process may have removed crucial lipids or cofactors necessary for the protein's activity. Action: Try adding back a lipid mixture that mimics the native membrane composition to the purified protein solution.[11] Alternatively, consider using systems like nanodiscs that preserve a small patch of the lipid bilayer around the protein.[13] |
| Prolonged Exposure to Detergent | Long incubation or purification times can lead to gradual denaturation. Action: Streamline the extraction and purification protocol to minimize the time the protein spends in a detergent-solubilized state. Perform all steps at 4°C unless otherwise required. |
Experimental Protocols
Protocol 1: Small-Scale Screening to Optimize this compound Concentration
This protocol is designed to identify the optimal this compound concentration for solubilizing a target membrane protein from a small amount of prepared cell membranes.
-
Membrane Preparation: Isolate the membrane fraction from your source (e.g., E. coli, mammalian cells) using standard protocols such as differential centrifugation after cell lysis.[9]
-
Resuspend Membranes: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Prepare Detergent Stocks: Prepare a 10% (w/v) stock solution of this compound in the same buffer.
-
Set Up Screening Reactions: In separate microcentrifuge tubes, aliquot equal amounts of the membrane suspension (e.g., 100 µL). Add the 10% this compound stock to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%). Include a no-detergent control.
-
Solubilization: Incubate the tubes with gentle end-over-end rotation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the unsolubilized membrane material.[14]
-
Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting to determine the concentration of this compound that resulted in the highest yield of your target protein in the soluble fraction.
Visualizations
Caption: Troubleshooting workflow for membrane protein extraction.
Caption: Relationship between experimental factors and outcomes.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 3055-98-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. betalifesci.com [betalifesci.com]
- 11. researchgate.net [researchgate.net]
- 12. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
C12E8 chemical stability and degradation products
Welcome to the technical support center for Octaethylene glycol monododecyl ether (C12E8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical stability of this compound and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound, or Octaethylene glycol monododecyl ether, is generally considered a stable non-ionic surfactant under recommended storage conditions. It is incompatible with strong oxidizing agents. Under fire conditions, it can decompose to form carbon oxides. For optimal stability, it is recommended to store this compound in a well-sealed container, protected from light, and at the temperature specified by the manufacturer (often room temperature or 2-8°C).
Q2: What are the primary degradation pathways for this compound under typical experimental conditions?
A2: The two primary degradation pathways for this compound, like other polyoxyethylene non-ionic surfactants, are hydrolysis and oxidation.
-
Hydrolysis: The ether linkages in the polyethylene (B3416737) glycol chain can undergo hydrolysis, particularly under strongly acidic or basic conditions, accelerated by heat. This can lead to the cleavage of the polyethylene glycol chain, producing smaller polyethylene glycols (PEGs) and dodecanol.
-
Oxidation: The polyoxyethylene chain is susceptible to auto-oxidation in the presence of oxygen, a process that can be accelerated by light, elevated temperatures, and the presence of transition metal ions. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids.
Q3: What are the expected degradation products of this compound?
A3: Based on the degradation pathways of similar polyoxyethylene surfactants, the expected degradation products of this compound include:
-
From Hydrolysis:
-
Dodecanol
-
Polyethylene glycols (PEGs) of varying chain lengths
-
Shorter-chain alcohol ethoxylates
-
-
From Oxidation:
-
Hydroperoxides
-
Formaldehyde
-
Formic acid
-
Carboxylated polyethylene glycols
-
Shorter-chain aldehydes and ketones
-
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS). A decrease in the peak area of the parent this compound molecule and the appearance of new peaks over time would indicate degradation.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: Yes, this compound is incompatible with strong oxidizing agents (e.g., hydrogen peroxide at high concentrations, permanganates, dichromates). Contact with these substances can lead to rapid and exothermic degradation.
Troubleshooting Guides
Issue 1: Variability or unexpected results in protein-based assays.
-
Symptom: Inconsistent results, high background, or lower-than-expected signal in colorimetric protein assays (e.g., BCA, Bradford) or enzyme activity assays.
-
Possible Cause: Interference from this compound. Detergents can interfere with these assays by various mechanisms, including binding to the protein, interacting with the assay reagents, or altering the protein's conformation.
-
Troubleshooting Steps:
-
Run a detergent-only control: Prepare a blank sample containing the same concentration of this compound as your experimental samples to assess its contribution to the background signal.
-
Create a standard curve with detergent: Prepare your protein standards in the same buffer, including the same concentration of this compound, as your samples. This can help to correct for systematic interference.
-
Dilute the sample: If the protein concentration is high enough, diluting the sample may reduce the this compound concentration to a level that no longer interferes with the assay.
-
Precipitate the protein: Use a protein precipitation method (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the detergent-containing solution before quantification.[1][2]
-
Consider an alternative assay: Some protein assays are less susceptible to detergent interference. For example, the Lowry assay is often considered more robust in the presence of certain detergents than the Bradford assay.
-
Issue 2: Poor solubilization or precipitation of membrane proteins.
-
Symptom: Low yield of solubilized protein, or protein precipitates out of solution during or after purification.
-
Possible Cause: Suboptimal this compound concentration, inappropriate buffer conditions, or inherent instability of the protein in a micellar environment.
-
Troubleshooting Steps:
-
Optimize detergent-to-protein ratio: The concentration of this compound should be above its critical micelle concentration (CMC) to form micelles that can encapsulate the membrane protein. Experiment with a range of this compound concentrations to find the optimal ratio for your specific protein.
-
Adjust buffer conditions: Factors such as pH, ionic strength, and the presence of additives (e.g., glycerol, salts) can significantly impact protein stability and solubility. Screen a range of buffer conditions to find the optimal formulation.
-
Consider detergent exchange: this compound may be effective for initial solubilization, but another detergent might be better for long-term stability. Consider exchanging this compound for a different detergent during a purification step (e.g., during ion-exchange or size-exclusion chromatography).
-
Include lipids or cholesterol analogs: Some membrane proteins require the presence of specific lipids or cholesterol to maintain their native conformation and stability. Supplementing the this compound-containing buffer with these molecules may improve stability.
-
Issue 3: Artifacts or unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Symptom: Appearance of unexpected peaks in your chromatogram that are not related to your analyte of interest.
-
Possible Cause: this compound degradation products or impurities in the this compound stock.
-
Troubleshooting Steps:
-
Analyze a this compound blank: Inject a solution of your this compound-containing buffer without your analyte to identify any peaks originating from the detergent itself or its degradation products.
-
Use high-purity this compound: Ensure you are using a high-purity grade of this compound to minimize the presence of manufacturing impurities.
-
Prepare fresh solutions: Prepare this compound solutions fresh and store them appropriately to minimize degradation over time.
-
Perform a forced degradation study: Subject your this compound solution to stress conditions (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying which of the unexpected peaks are related to this compound degradation.
-
Data Presentation
Table 1: Summary of this compound Stability and Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Expected Degradation Products | Recommended Analytical Technique |
| Acidic/Basic Hydrolysis | Cleavage of ether bonds | Dodecanol, Polyethylene Glycols (PEGs), shorter-chain alcohol ethoxylates | HPLC-MS, GC-MS |
| Oxidation (e.g., H₂O₂) | Free radical chain reaction | Hydroperoxides, Aldehydes (e.g., Formaldehyde), Carboxylic Acids (e.g., Formic Acid), Carboxylated PEGs | HPLC-MS, GC-MS, Peroxide test strips |
| Photolysis (UV/Vis light) | Photo-oxidation | Similar to oxidation products | HPLC-MS, GC-MS |
| Thermal Stress | Accelerated hydrolysis and oxidation | Similar to hydrolysis and oxidation products | HPLC-MS, GC-MS |
Note: The rate of degradation is dependent on the specific conditions (e.g., pH, temperature, concentration of oxidizing agent).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to assess its stability and identify potential degradation products.[3][4]
Objective: To generate degradation products of this compound under various stress conditions for analysis.
Materials:
-
This compound solution (e.g., 1% w/v in purified water)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UV-Vis light chamber
-
Temperature-controlled oven
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in purified water. Aliquot the stock solution into separate, clearly labeled containers for each stress condition.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Incubate under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Place an aliquot in a UV-Vis light chamber and expose it to a defined light intensity for a specified duration. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Thermal Degradation: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Control Sample: Store an aliquot of the original this compound solution under normal storage conditions (e.g., 4°C, protected from light).
-
Sample Analysis: At each time point, withdraw a sample from each condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by HPLC-MS to identify and quantify this compound and any degradation products.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC-MS method to separate and identify this compound and its potential degradation products.[5][6]
Objective: To develop a stability-indicating HPLC-MS method for this compound.
Instrumentation and Columns:
-
HPLC system with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1500
-
Data Acquisition: Full scan for identification and targeted MS/MS for structural elucidation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Characterization of C12E8 Micelles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the size and shape characterization of Octaethylene glycol monododecyl ether (C12E8) micelles.
Frequently Asked Questions (FAQs)
Q1: What are the typical size and shape of this compound micelles in aqueous solution?
A1: this compound micelles are generally considered to be small, roughly spherical or slightly prolate ellipsoidal structures in dilute aqueous solutions.[1][2] However, their exact size and shape are highly sensitive to environmental conditions such as concentration, temperature, and the presence of additives.[2] Molecular dynamics simulations suggest an irregular, fluid core of alkane chains.[3]
Q2: How does temperature affect the size and aggregation number of this compound micelles?
A2: For many non-ionic surfactants like this compound, an increase in temperature generally leads to an increase in both the aggregation number (Nagg) and the hydrodynamic radius (Rh).[4][5] This is attributed to the dehydration of the polyethylene (B3416737) oxide (PEO) headgroups at higher temperatures, which reduces their effective size and promotes the formation of larger aggregates. Some studies, however, suggest that this compound micelles remain spherical and do not grow significantly with temperature in certain concentration ranges.[2]
Q3: How does this compound concentration influence micelle characteristics?
A3: Above the critical micelle concentration (CMC), an increase in this compound concentration can lead to an increase in the number of micelles and may also promote a gradual increase in micelle size.[4] At very high concentrations, transitions to other liquid crystalline phases (e.g., hexagonal or cubic) can occur, which dramatically alters the morphology from discrete micelles to larger, ordered structures.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and how is it determined?
A4: The Critical Micelle Concentration (CMC) is the concentration at which this compound monomers begin to self-assemble into micelles. The CMC of this compound is temperature-dependent and typically falls in the micromolar range. Dynamic Light Scattering (DLS) can be used to determine the CMC by monitoring the steep increase in scattering intensity as micelles form.[6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered with various techniques used to characterize this compound micelles.
Dynamic Light Scattering (DLS)
Issue 1: High Polydispersity Index (PDI) in DLS measurements.
-
Possible Cause: The sample may contain a mixture of monomers, micelles of varying sizes, and potentially larger aggregates or dust particles. This compound micelle systems can be inherently polydisperse.
-
Troubleshooting Steps:
-
Filtration: Filter the sample through a 0.22 µm or smaller syringe filter directly into a clean cuvette to remove dust and large aggregates.
-
Concentration Optimization: Ensure the this compound concentration is well above the CMC to minimize the contribution from monomers but not so high as to cause multiple scattering or inter-micellar interactions.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature in the DLS instrument before measurement to ensure thermal stability.
-
Data Analysis: Utilize advanced analysis algorithms, if available on your instrument, that are better suited for polydisperse samples. Be cautious in interpreting the z-average diameter for highly polydisperse systems.
-
Issue 2: Inconsistent or non-reproducible DLS results.
-
Possible Cause: Micellar systems are dynamic and can be sensitive to small variations in sample preparation and handling. Temperature fluctuations and sample contamination are common culprits.
-
Troubleshooting Steps:
-
Standardize Protocol: Use a consistent and well-documented protocol for sample preparation, including solvent quality, surfactant concentration, and mixing procedure.
-
Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to avoid scattering from contaminants.
-
Solvent Viscosity: Accurately know and input the correct solvent viscosity at the measurement temperature, as this is a critical parameter in the Stokes-Einstein equation used for size calculation.[4]
-
Multiple Measurements: Perform multiple measurements on the same sample and on independently prepared samples to assess reproducibility.
-
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
Issue 1: Difficulty in distinguishing between spherical and ellipsoidal micelle models during data fitting.
-
Possible Cause: The scattering profiles for slightly ellipsoidal and spherical micelles can be very similar, especially with polydisperse samples, leading to ambiguity in model fitting.
-
Troubleshooting Steps:
-
Contrast Variation (SANS): If using SANS, employ contrast variation techniques by using mixtures of H₂O and D₂O to selectively highlight the core or shell of the micelle. This can provide more detailed structural information to better constrain the model.
-
Global Data Fitting: If measurements are taken at multiple concentrations or temperatures, perform a global fit to all datasets simultaneously with shared structural parameters. This can help to resolve ambiguities.
-
Model-Free Analysis: Initially, use model-free approaches like the Guinier approximation to determine the radius of gyration (Rg) and the pair-distance distribution function p(r) to get a general idea of the particle shape and size before applying specific models.
-
Issue 2: Strong inter-micellar interaction peaks complicating form factor analysis.
-
Possible Cause: At higher concentrations, the spatial arrangement of micelles is no longer random, leading to a structure factor (S(q)) that overlaps with the form factor (P(q)) of individual micelles.
-
Troubleshooting Steps:
-
Dilution Series: Measure a dilution series of the sample and extrapolate to infinite dilution to isolate the form factor of a single micelle.
-
Structure Factor Modeling: Include a structure factor model (e.g., hard-sphere, sticky hard-sphere) in the data analysis to account for inter-micellar interactions.
-
Contrast Matching (SANS): In some cases, it may be possible to use contrast matching to minimize the contribution from the micelles and primarily observe the inter-particle interactions.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Issue 1: Poor contrast of micelles in cryo-TEM images.
-
Possible Cause: Micelles are composed of low atomic number elements (C, H, O), which have inherently low scattering contrast against the vitrified ice.
-
Troubleshooting Steps:
-
Optimize Ice Thickness: Aim for a very thin layer of vitreous ice to maximize contrast. This can be achieved by adjusting blotting parameters (blotting time, force) on a vitrification robot.[7]
-
Defocus: Use a slight underfocus to enhance phase contrast, which makes the micelles more visible.
-
Low-Dose Imaging: Use low electron dose conditions to minimize radiation damage to the delicate micelle structures.[8]
-
Issue 2: Presence of artifacts that resemble or obscure micelles.
-
Possible Cause: Ice contamination (crystalline ice) and artifacts from the carbon support film can be mistaken for or mask the micelles.
-
Troubleshooting Steps:
-
Good Vitrification Practice: Ensure rapid and efficient plunge-freezing to prevent the formation of crystalline ice. Work in a low-humidity environment.[9]
-
Grid Preparation: Use glow-discharged grids to ensure even spreading of the sample. Consider using holey carbon grids and imaging in the holes to minimize background from the carbon film.
-
Image Analysis: Carefully inspect images for the characteristic hexagonal patterns of crystalline ice and differentiate them from the sample.
-
Data Presentation
This compound Micelle Properties under Various Conditions
| Parameter | Technique | Temperature (°C) | Concentration | Value | Reference |
| Hydrodynamic Radius (Rh) | DLS | 25 | 2 x CMC | ~3.5 nm | [10] |
| DLS | 50 | 2 x CMC | ~4.5 nm | [10] | |
| Aggregation Number (Nagg) | SLS | 25 | ~CMC | ~120 | [4] |
| SLS | 50 | ~CMC | ~200 | [4] | |
| MD Simulation | N/A | N/A | ~39-72 | [3][11] | |
| Critical Micelle Conc. (CMC) | SLS | 25 | N/A | ~60 µM | [4] |
| SLS | 50 | N/A | ~75 µM | [4] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and data analysis methods.
Experimental Protocols
Dynamic Light Scattering (DLS) Protocol for this compound Micelle Size Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration should be significantly above the expected CMC (e.g., 5 mM).
-
Filter the stock solution and the buffer using a 0.02 µm syringe filter to remove dust.
-
Prepare the final sample for analysis by diluting the stock solution with the filtered buffer to the desired concentration (e.g., 0.5 mM). Ensure the final concentration is above the CMC.
-
Prepare a blank sample containing only the filtered buffer.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the measurement temperature and allow the instrument to equilibrate.
-
Enter the correct solvent viscosity and refractive index for the chosen buffer at the measurement temperature.
-
-
Measurement:
-
Rinse a clean, dust-free cuvette with the filtered buffer.
-
Pipette the sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow it to equilibrate thermally for at least 5 minutes.
-
Perform a measurement on the blank sample to ensure low background scattering.
-
Perform at least three replicate measurements on the this compound sample, with each measurement consisting of multiple runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Report the z-average diameter and the polydispersity index (PDI).
-
For polydisperse samples, inspect the intensity, volume, and number distributions, but interpret them with caution.
-
Cryo-TEM Protocol for this compound Micelle Imaging
-
Grid Preparation:
-
Use holey carbon-coated TEM grids.
-
Glow discharge the grids for 30-60 seconds to render the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Work in a temperature and humidity-controlled environment.
-
Apply 3-4 µL of the this compound micelle solution to the glow-discharged grid.
-
Blot the grid with filter paper to create a thin film of the solution. The blotting time and force need to be optimized for the specific sample and grid type.
-
Immediately plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).
-
-
Grid Storage and Transfer:
-
Store the vitrified grids in liquid nitrogen until imaging.
-
Transfer the grid to the cryo-TEM holder under liquid nitrogen to prevent ice contamination.
-
-
Imaging:
-
Insert the cryo-holder into the TEM.
-
Locate a suitable area on the grid with thin, vitreous ice over the holes.
-
Acquire images at a low electron dose to minimize radiation damage, using a slight underfocus to enhance phase contrast.
-
Mandatory Visualization
Caption: DLS Experimental Workflow for this compound Micelle Characterization.
Caption: Troubleshooting High Polydispersity in DLS Measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. ntremblay.cnrs.fr [ntremblay.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. muser-my.com [muser-my.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 9. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
alternative detergents to try if C12E8 is not effective
Troubleshooting Guide: When C12E8 Is Not Effective
This guide provides researchers, scientists, and drug development professionals with a structured approach to selecting alternative detergents when this compound (Octaethylene glycol monododecyl ether) proves ineffective for membrane protein solubilization, stabilization, or purification.
Frequently Asked Questions (FAQs)
Q1: My target membrane protein does not solubilize well with this compound. What should I do first?
A1: The first step is to optimize the solubilization conditions. Ineffective solubilization is often due to suboptimal detergent concentration or buffer conditions. Before switching detergents, consider the following:
-
Detergent Concentration: Ensure the this compound concentration is well above its Critical Micelle Concentration (CMC), which is approximately 0.076 mM. A common starting point is a concentration 2-5 times the CMC. For initial solubilization, concentrations in the range of 1-2% (w/v) are often used.
-
Protein-to-Detergent Ratio: The ratio of detergent to total protein is a critical parameter. Protein concentrations of 1 to 10 mg/ml are typical starting points to screen against various detergent concentrations.
-
Buffer Conditions: The pH, ionic strength, and temperature can significantly affect detergent performance. Screen a range of pH values and salt concentrations (e.g., 150 mM to 500 mM NaCl) to identify optimal conditions for your specific protein.[1]
Q2: I've optimized the conditions, but this compound is still not working or is denaturing my protein. Which alternative detergents should I consider?
A2: If this compound is not suitable, screening a panel of alternative detergents is the recommended approach. The choice of detergent depends on the specific protein and the downstream application. Here are some common alternatives categorized by their properties:
-
Mild Non-ionic Detergents: These are often the first choice for maintaining protein structure and function.
-
n-Dodecyl-β-D-maltoside (DDM): A very popular and often successful detergent for stabilizing membrane proteins.[2][3][4][5] It is considered gentler than this compound for many sensitive proteins.[5]
-
Digitonin: A very mild steroidal glycoside detergent known for preserving the native state and protein-protein interactions.[6][7] It is particularly useful for structural studies.[5][6][8]
-
Lauryl Maltose (B56501) Neopentyl Glycol (LMNG): A newer generation detergent with two hydrophobic tails that can offer enhanced stability for delicate membrane proteins like GPCRs.[5][9][10][11][12]
-
-
Zwitterionic Detergents: These detergents combine properties of both ionic and non-ionic types and are effective for breaking protein-protein interactions without denaturation.
-
CHAPS: A non-denaturing zwitterionic detergent useful for solubilizing membrane proteins for applications like isoelectric focusing and 2D electrophoresis.[13][14][15][16] Its high CMC allows for easier removal by dialysis.[13]
-
Fos-Choline Series (e.g., FC-12, FC-14): These are phospholipid-like detergents that are very effective at solubilizing and stabilizing membrane proteins while maintaining their native structure.[17][18][19][20]
-
Q3: How do the properties of these detergents compare?
A3: Key physical properties like the Critical Micelle Concentration (CMC) and Aggregation Number are crucial for selecting a detergent.[21][22][23] A higher CMC generally means the detergent is easier to remove via dialysis.
Data Presentation: Comparison of Detergent Properties
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number |
| This compound | Non-ionic | 538.7 | ~0.076 | 120 |
| DDM | Non-ionic | 510.6 | ~0.17 | 78-147 |
| Digitonin | Non-ionic | 1229.3 | < 0.5 | 60 |
| LMNG | Non-ionic | 1005.2 | ~0.01 | 100-200 |
| CHAPS | Zwitterionic | 614.9 | 6 - 10 | 4-14 |
| Fos-Choline-12 | Zwitterionic | 351.5 | ~1.1 | 80 |
Note: CMC and Aggregation Number values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).
Experimental Protocols
Protocol: Small-Scale Detergent Screening for Membrane Protein Solubilization
This protocol provides a general framework for screening multiple detergents to find the optimal one for your target protein.
1. Membrane Preparation:
- Start with a membrane preparation from cells overexpressing your protein of interest.
- Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a known protein concentration (typically 5-10 mg/mL).
2. Detergent Stock Solutions:
- Prepare 10% (w/v) stock solutions of each detergent to be tested in an appropriate buffer.
3. Solubilization Screening:
- For each detergent, set up a series of small-scale solubilization reactions (e.g., 100-200 µL final volume).
- Add the detergent stock solution to the membrane suspension to achieve a range of final concentrations (e.g., 0.5%, 1%, 2% w/v).
- Incubate the mixtures for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
4. Separation of Soluble and Insoluble Fractions:
- Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized membrane fragments.
5. Analysis of Solubilization Efficiency:
- Carefully collect the supernatant (soluble fraction).
- Resuspend the pellet (insoluble fraction) in the same volume of buffer.
- Analyze equal volumes of the total membrane fraction, soluble supernatant, and insoluble pellet by SDS-PAGE and Western blotting (using an antibody against your protein or its tag).
- The optimal detergent and concentration will show the highest amount of your target protein in the soluble fraction.
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts in detergent-based protein purification.
Caption: Troubleshooting workflow for detergent selection.
Caption: Mechanism of membrane protein solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Dodecyl Maltoside Protects Membrane Proteins In Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Digitonin Clinisciences [clinisciences.com]
- 7. agscientific.com [agscientific.com]
- 8. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. Lauryl maltose neopentyl glycol | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. biofargo.com [biofargo.com]
- 14. agscientific.com [agscientific.com]
- 15. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 16. apexbt.com [apexbt.com]
- 17. Fos-Choline Clinisciences [clinisciences.com]
- 18. Thermo Scientific High Purity Fos-Choline Detergents 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 19. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. lclane.net [lclane.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ttuhsc.edu [ttuhsc.edu]
Technical Support Center: Managing C12E8 Foaming in Biochemical Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage foaming issues associated with the non-ionic detergent C12E8 (Polyoxyethylene (8) lauryl ether) in biochemical buffers.
Troubleshooting Guide
Excessive foaming of this compound solutions can interfere with experimental accuracy and sample integrity. This guide provides solutions to common foaming problems encountered during laboratory procedures.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Excessive foaming during buffer preparation | • High this compound concentration.• Vigorous mixing, shaking, or vortexing.• Introduction of air through improper pipetting techniques. | • Prepare the buffer by adding this compound as the last component.• Gently swirl the solution to mix instead of shaking or vortexing.• Pipette this compound solution slowly down the side of the vessel, keeping the tip below the liquid surface. |
| Foaming during filtration | • Use of vacuum filtration can introduce air and cause foaming.[1] | • Reduce the vacuum pressure during filtration.[1]• Consider using positive pressure filtration or centrifugation-based filtration methods.[1] |
| Foam formation in chromatography columns | • High flow rates.• Degassing of the buffer due to pressure changes. | • Reduce the flow rate of the mobile phase.• Thoroughly degas all buffers before use.• A foam trap can be installed at the column outlet. |
| Foaming during sonication for cell lysis | • Tip of the sonicator is too close to the liquid surface.[2] | • Ensure the sonicator probe is properly submerged in the sample.[2]• Use a narrower container or increase the sample volume to maintain probe submersion.[2] |
| Persistent foaming that interferes with assays | • The concentration of this compound is significantly above its critical micelle concentration (CMC).• The presence of proteins can stabilize foams.[3][4] | • Reduce the this compound concentration to the lowest effective level.• Add a biochemically compatible antifoaming agent at a pre-determined optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause foaming?
A1: this compound, also known as Laureth-8 or polyoxyethylene (8) lauryl ether, is a non-ionic detergent commonly used for solubilizing membrane proteins.[5][6] Like other detergents, this compound has amphipathic properties, meaning it has both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows it to reduce the surface tension of water, leading to the formation of stable bubbles, or foam, when the solution is agitated and air is introduced.[7]
Q2: How does the concentration of this compound affect foaming?
A2: The foaming potential of a this compound solution generally increases with concentration up to its Critical Micelle Concentration (CMC), which is approximately 0.09 mM.[6] Above the CMC, additional detergent molecules form micelles rather than contributing to surface tension reduction at the air-water interface, and foaming may plateau or even decrease.[7][8]
Q3: Can temperature influence this compound foaming?
A3: Yes, temperature can affect foam stability. Generally, an increase in temperature can decrease the stability of foam.[7][9] However, the specific effects can be complex and depend on other components in the buffer.[9]
Q4: What are antifoaming agents and are they safe for my protein?
A4: Antifoaming agents are chemical additives that prevent foam formation and break down existing foam.[10] They work by having low surface tension and being insoluble in the foaming medium, which allows them to spread at the surface of the foam bubbles and cause them to collapse.[11] Many antifoams are silicone-based or oil-based.[12] For biochemical applications, it is crucial to use biocompatible antifoams that do not denature or interfere with the function of your protein. It is recommended to test the compatibility and effectiveness of an antifoam agent in a small-scale pilot experiment before use in a critical experiment.
Q5: Will foaming damage my protein sample?
A5: Excessive foaming can lead to protein denaturation and loss of activity.[2] The high surface area of foam can expose proteins to air-water interfaces, which can cause them to unfold and aggregate. The physical stress of bubble bursting can also damage protein structure.
Q6: Are there any low-foaming alternatives to this compound?
A6: Yes, several other non-ionic detergents are available that may exhibit lower foaming properties. Some alternatives include digitonin, and glyco-diosgenin (B8134288) (GDN).[13] The choice of detergent will depend on the specific membrane protein and the downstream application. It is advisable to screen a panel of detergents to find the one that provides the best balance of solubilization efficiency and low foaming for your specific protein of interest.
Data Presentation
The following table summarizes key quantitative data for managing this compound foaming.
| Parameter | Value | Notes |
| This compound Critical Micelle Concentration (CMC) | ~0.09 mM (0.005% w/v) | Foaming often increases up to the CMC.[6] |
| Typical Working Concentration for Protein Solubilization | 1-2% (w/v) | This is significantly above the CMC and will likely cause foaming. |
| Recommended Concentration to Minimize Foaming | As low as possible while maintaining protein solubility | Often in the range of 0.1-0.5% (w/v) during purification steps. |
| Effect of Temperature on Foam Stability | Generally decreases with increasing temperature | The exact effect can be system-dependent.[7][9] |
| Effective Concentration of Silicone-based Antifoams | 0.001% to 0.1% (v/v) | The optimal concentration should be determined empirically.[10] |
| Effective Concentration of Polyalkylene Glycol Antifoams | 0.1% to 1% (v/v) | Can be effective and are often biocompatible.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
Materials:
-
This compound (solid or liquid)
-
High-purity water
-
Appropriate buffer (e.g., Tris, HEPES, PBS)
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
0.22 µm syringe filter
Procedure:
-
Weigh out 10 g of this compound and add it to a beaker containing approximately 80 mL of high-purity water or your desired buffer.
-
Place the beaker on a stir plate with a magnetic stir bar and stir gently at room temperature. Avoid creating a vortex, as this will introduce air and cause foaming.
-
Continue stirring until the this compound is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid in dissolution but may increase the initial foaming tendency.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.
-
Bring the final volume to 100 mL with the buffer.
-
Gently invert the flask several times to ensure the solution is homogeneous.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter. To minimize foaming during filtration, apply gentle, steady pressure.
-
Store the stock solution at 4°C.
Protocol 2: Testing the Efficacy of an Antifoaming Agent
Objective: To determine the minimum effective concentration of an antifoaming agent to prevent foaming of a this compound-containing buffer.
Materials:
-
This compound-containing buffer at the desired working concentration.
-
Antifoaming agent stock solution (e.g., 1% v/v).
-
Graduated cylinders or conical tubes (e.g., 50 mL).
-
Vortex mixer.
-
Timer.
Procedure:
-
Prepare a series of dilutions of the antifoaming agent in the this compound-containing buffer. For example, create final antifoam concentrations of 0%, 0.001%, 0.005%, 0.01%, 0.05%, and 0.1% (v/v). Prepare a sufficient volume of each (e.g., 20 mL) in separate, labeled tubes.
-
Take a 10 mL aliquot of the control solution (0% antifoam) in a 50 mL conical tube.
-
Vortex the tube vigorously for 30 seconds.
-
Immediately after vortexing, measure the initial foam height in millimeters.
-
Start a timer and record the time it takes for the foam to completely dissipate or collapse to a stable, minimal height.
-
Repeat steps 2-5 for each concentration of the antifoaming agent.
-
Compare the initial foam height and the foam collapse time for each concentration.
-
The minimum effective concentration is the lowest concentration that significantly reduces the initial foam height and/or the foam collapse time to an acceptable level for your application.
Visualizations
Caption: Troubleshooting workflow for managing this compound foaming issues.
Caption: Decision tree for selecting a strategy to manage this compound foaming.
References
- 1. Antifoaming and Defoaming Evaluation Procedures - Tramfloc, Inc. [tramfloc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobicity Enhances the Formation of Protein-Stabilized Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 13. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH and ionic strength on C12E8 CMC values
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on the effects of pH and ionic strength on the Critical Micelle Concentration (CMC) of the non-ionic surfactant C12E8 (Octaethylene glycol monododecyl ether).
Frequently Asked Questions (FAQs)
Q1: How does pH affect the Critical Micelle Concentration (CMC) of this compound?
For a non-ionic surfactant like this compound, pH generally has a negligible effect on its CMC.[1] this compound lacks ionizable functional groups, meaning its charge does not change with varying pH. Therefore, the electrostatic interactions between surfactant molecules remain constant across a wide pH range. However, significant pH changes can affect the solvent properties, which might slightly alter the degree of self-assembly.[1]
Q2: What is the impact of ionic strength on the CMC of this compound?
Increasing the ionic strength of the solution, typically by adding salt such as NaCl, leads to a decrease in the CMC of this compound. This phenomenon is attributed to the "salting-out" effect. The added salt ions interact with water molecules, reducing the hydration of the hydrophilic ethylene (B1197577) oxide chains of the this compound molecules. This dehydration of the hydrophilic groups favors the aggregation of surfactant molecules into micelles at a lower concentration. While this effect is more pronounced for ionic surfactants, it is still a significant factor for non-ionic surfactants like this compound.
Q3: I am observing unexpected CMC values for this compound in my experiments. What could be the cause?
Several factors can lead to deviations in measured CMC values:
-
Purity of this compound: The presence of impurities, such as shorter or longer alkyl chain homologues, can significantly affect the CMC.
-
Temperature: Micellization is a temperature-dependent process. Ensure your experiments are conducted at a consistent and reported temperature.
-
Presence of other solutes: Additives in your buffer system, other than the salt used to adjust ionic strength, can interact with this compound and influence its aggregation behavior.
-
Equilibration time: It is crucial to allow sufficient time for the surfactant solution to reach equilibrium, especially when measuring surface tension.
-
Measurement technique: Different methods for CMC determination (e.g., surface tension vs. fluorescence spectroscopy) can yield slightly different values.
Q4: Which experimental method is best for determining the CMC of this compound?
Both surface tensiometry and fluorescence spectroscopy are widely accepted and robust methods for determining the CMC of non-ionic surfactants like this compound.
-
Surface Tensiometry: This is a direct method that measures the change in surface tension of the solution with increasing surfactant concentration. It is intuitive and not affected by the presence of inorganic salts.
-
Fluorescence Spectroscopy: This is an indirect but highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose spectral properties change upon partitioning into the hydrophobic core of the micelles.
The choice between these methods often depends on the available instrumentation and the specific requirements of your study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible CMC values | Temperature fluctuations during the experiment. | Use a temperature-controlled water bath or measurement chamber to maintain a constant temperature. |
| Incomplete dissolution of the surfactant. | Ensure the surfactant is fully dissolved by gentle stirring and allowing adequate time for equilibration. | |
| Contamination of glassware or reagents. | Use thoroughly cleaned glassware and high-purity water and reagents. | |
| No clear break-point in the surface tension or fluorescence plot | The concentration range tested is too narrow or completely above/below the CMC. | Broaden the range of surfactant concentrations tested to ensure it brackets the expected CMC. |
| For fluorescence, the probe concentration may be too high. | Optimize the concentration of the fluorescent probe; it should be low enough to not self-associate or significantly alter the micellization process. | |
| Precipitation of this compound at higher concentrations | The Krafft temperature of this compound in your specific buffer is above the experimental temperature. | Increase the temperature of the experiment to above the Krafft point to ensure surfactant solubility. |
Quantitative Data
| pH | Ionic Strength (NaCl) | Other Conditions | CMC (mM) | Reference |
| 7.5 | 0.05 M | 0.01 M TES, 0.1 mM CaCl2 | ~ 0.09 | [2][3] |
| Not Specified | Not Specified | Not Specified | 0.110 | [4] |
| Not Specified | Not Specified | Theoretical Calculation | 0.0748 | [5] |
General Trends:
-
Effect of pH: The CMC of this compound is expected to show minimal variation across a pH range of approximately 3 to 10.
-
Effect of Ionic Strength: The CMC of this compound decreases as the concentration of NaCl (or other salts) increases.
Experimental Protocols
Determination of this compound CMC by Surface Tensiometry
This method involves measuring the surface tension of a series of this compound solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.
Materials:
-
High-purity this compound
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (if controlling pH)
-
NaCl (if adjusting ionic strength)
-
Calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water or the desired buffer to create a concentrated stock solution.
-
Prepare dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1 mM).
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measure surface tension: Measure the surface tension of each prepared solution, starting from the most dilute. Ensure the measuring probe is thoroughly cleaned and dried between each measurement. Allow sufficient time for the surface tension to equilibrate before recording the value.
-
Data analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.
Determination of this compound CMC by Fluorescence Spectroscopy using Pyrene (B120774)
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a change in the intensity ratio of its first and third vibronic peaks (I1/I3) when it moves from a polar aqueous environment to the nonpolar interior of a micelle.
Materials:
-
High-purity this compound
-
High-purity water or buffer
-
Pyrene
-
Acetone (B3395972) or ethanol (B145695) (for pyrene stock solution)
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a pyrene stock solution: Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in acetone or ethanol.
-
Prepare this compound solutions: Prepare a series of this compound solutions in high-purity water or buffer, covering a range of concentrations below and above the expected CMC.
-
Prepare samples for measurement: To a series of vials, add a small, fixed amount of the pyrene stock solution. Evaporate the solvent completely to leave a thin film of pyrene. Then, add the prepared this compound solutions to the vials. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.
-
Equilibrate: Allow the samples to equilibrate overnight with gentle stirring to ensure the partitioning of pyrene into the micelles reaches equilibrium.
-
Measure fluorescence: Measure the fluorescence emission spectrum of each sample (excitation at ~335 nm, emission scan from ~350 to 500 nm).
-
Data analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Caption: Logical relationship between pH, ionic strength, and this compound CMC.
Caption: Experimental workflows for CMC determination.
References
Technical Support Center: C12E8-Based Protein Crystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the non-ionic detergent C12E8 (Octaethylene glycol monododecyl ether) for membrane protein crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein crystallization?
A1: this compound is a non-ionic detergent widely used to extract membrane proteins from the lipid bilayer and maintain their stability in solution.[1] It forms micelles that shield the protein's hydrophobic transmembrane regions, allowing the protein to be purified and handled like a soluble protein.[2][3] Its utility in crystallization stems from its ability to form stable, monodisperse protein-detergent complexes, which are a prerequisite for forming well-ordered crystals.[3] In surveys of detergents used for membrane protein structural studies, this compound is among the top-scoring, demonstrating its broad applicability.[4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and how does temperature affect it?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 0.087 mM. However, this value is highly dependent on temperature. For non-ionic poly(ethylene oxide) alkyl ether detergents like this compound, the CMC typically decreases as the temperature rises from a low point (e.g., 15°C) towards a minimum, which is often around 50°C.[5][6] As the temperature increases, hydrogen bonds between the detergent's ethylene (B1197577) oxide groups and water are weakened, making the detergent effectively more hydrophobic and promoting micelle formation at lower concentrations.[5][7][8]
Q3: How do I determine the optimal this compound concentration for my protein?
A3: The optimal detergent concentration is protein-specific and must be determined empirically.[9] A common starting point is to use a concentration several times higher than the CMC during initial solubilization and purification to ensure the protein is stable.[10] For crystallization, the concentration often needs to be finely tuned. It is generally recommended to screen a range of this compound concentrations, often from just above the CMC to significantly higher values (e.g., 1 to 40 times the CMC), against your crystallization conditions.[11] The goal is to find a concentration that keeps the protein stable and monodisperse without inhibiting the formation of crystal contacts.[3]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues that may arise during this compound-based crystallization experiments.
Problem 1: My crystallization drops show heavy, amorphous precipitate.
-
Question: I'm seeing a lot of non-crystalline precipitate in my drops. What's causing this and how can I fix it?
-
Answer: Amorphous precipitation is a common issue in protein crystallization.[9] It typically indicates that the supersaturation level is too high, causing the protein to crash out of solution too rapidly for an ordered crystal lattice to form.[12]
-
Potential Causes:
-
Solutions:
-
Reduce Protein/Precipitant Concentration: Systematically decrease the starting protein concentration or the precipitant concentration.
-
Verify Sample Quality: Before setting up trials, ensure the protein is monodisperse using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[13]
-
Optimize this compound Concentration: Screen a range of this compound concentrations. Too little detergent can lead to aggregation, while too much can sometimes inhibit crystallization.
-
Modify the Buffer: Adjust the pH or add stabilizing additives to the protein stock solution.[14]
-
-
Problem 2: My drops are showing phase separation.
-
Question: My drops have separated into two distinct liquid phases. Is this a problem? Can I still get crystals?
-
Answer: Liquid-liquid phase separation (LLPS) is the separation of the solution into protein-rich and protein-poor phases.[15] This is not necessarily a negative outcome and can, in fact, promote crystallization.[16][17] The high protein concentration in the dense phase can create an ideal environment for nucleation.[18] Crystals often grow at the interface between the two phases.[18]
-
Potential Causes:
-
High concentrations of certain precipitants (like PEGs) combined with salts.
-
The specific properties of your protein and the buffer conditions.
-
-
Solutions:
-
Embrace It: Do not discard the experiment immediately. Monitor the drops closely, especially at the phase boundary, for crystal growth.
-
Tune the Conditions: If phase separation is too severe and yields only oil-like droplets, try to modulate it by slightly lowering the precipitant or protein concentration.
-
Add Additives: Certain additives can influence phase separation. For example, small organic molecules like isopropanol (B130326) can sometimes reduce phase separation caused by hydrophobic interactions.[19]
-
-
Problem 3: My drops remain completely clear.
-
Question: After several weeks, my crystallization drops are still clear with no signs of precipitation or crystals. What should I do?
-
Answer: Clear drops typically signify that the solution has not reached a sufficient level of supersaturation for either precipitation or nucleation to occur.[9]
-
Potential Causes:
-
The starting protein concentration is too low.[9]
-
The precipitant concentration is too low.
-
The this compound concentration is too high, excessively solubilizing the protein and preventing it from forming crystal contacts.
-
-
Solutions:
-
Increase Protein Concentration: This is the most important variable to optimize.[9] Concentrate your protein stock to a higher level (e.g., 5-10 mg/mL or more) and repeat the screen.[9]
-
Increase Precipitant Concentration: Use a grid screen to test higher concentrations of the precipitants that previously yielded clear drops.
-
Decrease this compound Concentration: If your detergent concentration is very high, try reducing it to a level closer to the CMC (e.g., 1-5x CMC) to encourage protein-protein interactions.
-
-
Problem 4: I'm getting crystals, but they are very small or diffract poorly.
-
Question: I have successfully grown some crystals, but they are too small for data collection, or the diffraction is very weak. How can I improve their quality?
-
Answer: Obtaining initial crystal "hits" is a major step, and optimizing them is the next critical phase. The goal is to slow down the crystal growth process to allow for a more ordered lattice to form.
-
Potential Causes:
-
Too many nucleation events leading to a shower of tiny crystals.
-
Disorder in the crystal lattice, which can be caused by protein flexibility or suboptimal detergent micelle packing.
-
Poor crystal contacts.
-
-
Solutions:
-
Refine Precipitant/Protein Concentrations: Make small, incremental changes to the protein and precipitant concentrations around the successful condition to find a "sweet spot" for slower growth.
-
Use Additive Screens: This is one of the most powerful optimization methods. Additives can stabilize the protein, modify solvent properties, or directly participate in the crystal lattice to improve contacts.[19][20] Small amphiphiles, for instance, can modulate the size and shape of the detergent micelle, which can be crucial for better crystal packing.[21]
-
Vary Temperature: Set up crystallization trays at different temperatures. Since the CMC and solubility of both the protein and this compound are temperature-dependent, this can significantly impact crystal growth.[5]
-
Try Microseeding: Use crushed crystals from the initial hit to seed new drops. This can bypass the problematic nucleation stage and promote the growth of larger, more ordered crystals.
-
-
Data and Protocols
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Chemical Name | Octaethylene glycol monododecyl ether | |
| Molecular Weight | ~538.7 g/mol | |
| CMC (mM) | ~0.087 mM | Temperature dependent. |
| Aggregation Number | ~120 | Number of monomers per micelle. |
| Detergent Class | Non-ionic |
Table 2: Troubleshooting Summary
| Observation | Potential Cause(s) | Key Solution(s) |
| Amorphous Precipitate | Protein/precipitant concentration too high; Sample aggregation. | Lower protein/precipitant concentration; Verify sample monodispersity (SEC, DLS).[9][13] |
| Phase Separation | High concentration of certain precipitants (e.g., PEGs). | Monitor drop interface for crystals; Modulate by slightly adjusting concentrations.[18] |
| Clear Drops | Protein/precipitant concentration too low; this compound too high. | Increase protein concentration; Decrease this compound concentration.[9] |
| Small/Poor Crystals | Rapid nucleation; Lattice disorder; Suboptimal crystal contacts. | Use additive screens; Vary temperature; Try microseeding.[19][21] |
Table 3: Common Additives for this compound-Based Crystallization
| Additive Class | Examples | Typical Concentration | Purpose |
| Salts | NaCl, KCl, Li₂SO₄ | 50 mM - 1 M | Act as co-precipitants with PEGs, alter solubility.[22] |
| Small Amphiphiles | 1,2,3-Heptanetriol | 0.5 - 3% (v/v) | Modulate micelle size and shape to improve crystal packing.[21] |
| Polymers | Polypropylene glycol (PPG) | 1 - 5% (v/v) | Can improve diffraction quality.[19] |
| Divalent Cations | MgCl₂, CaCl₂ | 5 - 200 mM | Can stabilize protein structure and improve crystal contacts.[19] |
| Organics | Isopropyl alcohol (IPA) | 2 - 10% (v/v) | Reduces aggregation from hydrophobic interactions.[19] |
Experimental Protocol: this compound Concentration Screening
This protocol outlines a method for systematically screening different this compound concentrations to optimize crystallization.
-
Prepare Protein Stock: Purify the target membrane protein in a buffer containing this compound at a concentration known to ensure stability (e.g., 2-5x CMC). Concentrate the protein to a suitable starting concentration for screening (e.g., 10 mg/mL).
-
Prepare Detergent Stocks: Create a series of protein-detergent solutions with varying this compound concentrations. For example, prepare five aliquots of your protein and adjust the final this compound concentration to 1x, 2x, 5x, 10x, and 20x the CMC. Ensure the protein concentration remains constant across all samples.
-
Set Up Crystallization Plates: Using a standard sparse matrix screen (e.g., Hampton Research Crystal Screen HT), set up crystallization trials for each of the five protein-detergent solutions prepared in Step 2. Use the hanging drop or sitting drop vapor diffusion method.
-
Incubate and Monitor: Incubate the plates at a constant temperature. Visually inspect the drops regularly using a microscope over several days to weeks.
-
Analyze Results: Record the outcomes for each condition (clear, precipitate, crystals, phase separation). Identify the this compound concentration that yields the highest number of crystal hits or the best-looking crystals. This concentration will be the starting point for further optimization experiments.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in this compound-based crystallization.
Caption: General workflow for this compound-based membrane protein crystallization.
Caption: Troubleshooting decision tree for common crystallization outcomes.
Caption: Relationship between this compound concentration and protein state.
References
- 1. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for crystallizing membrane proteins | Semantic Scholar [semanticscholar.org]
- 3. Strategies for crystallizing membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. biotech-asia.org [biotech-asia.org]
- 8. globaljournals.org [globaljournals.org]
- 9. biocompare.com [biocompare.com]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Phase Behavior in Aqueous Solutions: Crystallization, Liquid-Liquid Phase Separation, Gels, and Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [repository.tcu.edu]
- 18. xray.teresebergfors.com [xray.teresebergfors.com]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Additives [chem.gla.ac.uk]
Validation & Comparative
C12E8 vs. DDM: A Comparative Guide to Detergent Choice for Long-Term Membrane Protein Stability
For researchers, scientists, and drug development professionals, selecting the optimal detergent is a critical step in the successful isolation, purification, and structural analysis of membrane proteins. The long-term stability of the protein of interest is paramount for downstream applications, including functional assays and crystallization. This guide provides an objective comparison of two commonly used non-ionic detergents, Octaethylene glycol monododecyl ether (C12E8) and n-dodecyl-β-D-maltoside (DDM), focusing on their impact on membrane protein stability.
This comparison synthesizes experimental data from various studies to highlight the performance of each detergent. While both are effective solubilizing agents, their distinct properties can lead to significantly different outcomes in maintaining the structural and functional integrity of membrane proteins over time.
At a Glance: Key Differences and Properties
| Property | This compound (Octaethylene glycol monododecyl ether) | DDM (n-dodecyl-β-D-maltoside) |
| Chemical Structure | Polyoxyethylene head group, 12-carbon alkyl chain | Maltoside head group, 12-carbon alkyl chain |
| Critical Micelle Concentration (CMC) | ~0.09 mM | ~0.17 mM |
| Micelle Molecular Weight | ~66 kDa | ~50 kDa |
| General Characteristics | Can be harsh on some proteins, particularly certain GPCRs.[1] Successfully used for P-type ATPases and some ABC transporters.[2] | Generally considered a milder, more stabilizing detergent for a wide range of membrane proteins, including GPCRs.[3] |
Performance in Maintaining Structural Integrity
The ability of a detergent to maintain the native secondary and tertiary structure of a membrane protein is a key indicator of its suitability for long-term studies. Techniques such as Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) are invaluable for assessing structural stability.
Circular Dichroism (CD) Spectroscopy Analysis
CD spectroscopy is used to assess the secondary structure of proteins. A study on the membrane protein PpAlkB-SII provides a direct comparison of its secondary structure content when purified in either this compound or DDM.
| Detergent | α-helical Content (%) | β-sheet Content (%) |
| This compound | 44 | 17 |
| DDM | 48 | 21 |
Data adapted from a study on PpAlkB-SII.[4]
These results indicate that for PpAlkB-SII, DDM was slightly more effective at preserving the native-like secondary structure compared to this compound.[4]
Thermostability by Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of a protein by monitoring the heat required to unfold it as the temperature increases. A higher melting temperature (Tm) indicates greater stability. A study on the first nucleotide-binding domain (NBD1) of the human cystic fibrosis transmembrane conductance regulator (CFTR), a model ABC transporter domain, compared the effects of various non-ionic detergents on its stability.
| Detergent | Concentration | Melting Temperature (Tm) Shift from Control (°C) |
| This compound | 20 mM | - 6.8 |
| DDM | 20 mM | - 3.5 |
Data adapted from a study on the NBD1 domain of CFTR.[5]
In this study, this compound was found to be more destabilizing to the NBD1 domain than DDM, as evidenced by a greater decrease in its melting temperature.[5]
Impact on Functional Stability
Maintaining the functional integrity of a membrane protein is often the ultimate goal. While direct long-term functional comparisons between this compound and DDM are sparse in the literature, general observations suggest that the milder nature of DDM is often more conducive to preserving protein activity. For instance, while a thermostabilized β1-adrenergic receptor (a GPCR) was stable in many detergents, it was rapidly inactivated by polyoxyethylene detergents like this compound.[1] In contrast, DDM is widely reported to preserve the functionality of a broad range of membrane proteins, including GPCRs and transporters.[3]
Experimental Methodologies
To enable researchers to conduct their own comparative studies, detailed protocols for key stability-assessing experiments are outlined below.
Experimental Protocol: Thermal Denaturation using Circular Dichroism
-
Protein Preparation : Purify the membrane protein of interest and exchange it into separate buffers containing either this compound or DDM at a concentration several-fold above their respective CMCs (e.g., 5x CMC). The final protein concentration should be in the range of 0.1-0.2 mg/mL.
-
CD Spectroscopy :
-
Use a CD spectrometer equipped with a Peltier temperature controller.
-
Record far-UV CD spectra (e.g., 190-260 nm) at a starting temperature (e.g., 20°C) to assess the initial secondary structure.
-
Monitor the CD signal at a wavelength corresponding to a peak or trough of the secondary structure signal (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) up to a denaturing temperature (e.g., 95°C).
-
-
Data Analysis : Plot the CD signal at the chosen wavelength as a function of temperature. The resulting melting curve can be fitted to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the thermal transition. A higher Tm indicates greater thermostability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation : Prepare samples of the purified membrane protein (typically at 0.5-1.5 mg/mL) in buffer containing either this compound or DDM. A matched buffer solution without the protein is required for the reference cell.
-
DSC Measurement :
-
Load the protein solution into the sample cell and the matched buffer into the reference cell of the DSC instrument.
-
Apply a constant pressure to the cells to prevent boiling at higher temperatures.
-
Increase the temperature at a constant scan rate (e.g., 60°C/hour) over the desired range (e.g., 20-100°C).
-
-
Data Analysis : The instrument measures the differential heat capacity between the sample and reference cells. The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding. The temperature at the apex of this peak is the Tm. The area under the peak can be integrated to determine the calorimetric enthalpy (ΔH) of unfolding.
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes involved in detergent selection and the functional context of the membrane proteins discussed, the following diagrams are provided.
Conclusion
The choice between this compound and DDM for ensuring the long-term stability of a membrane protein is highly dependent on the specific protein under investigation. However, based on the available literature, DDM generally emerges as a more reliable choice for preserving both the structural and functional integrity of a wider range of membrane proteins, particularly sensitive targets like GPCRs. Its milder nature often translates to better long-term stability outcomes.
This compound remains a viable option and has proven successful for certain classes of membrane proteins, such as P-type ATPases. It is crucial for researchers to empirically determine the optimal detergent for their specific target. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for conducting such comparative analyses, ultimately leading to more successful downstream structural and functional studies.
References
- 1. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C12E8 and Triton X-100 for Effective Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the effective lysis of cells is a critical first step for the extraction and analysis of intracellular components. The choice of detergent is paramount, as it can significantly impact the yield, integrity, and functionality of the target proteins. This guide provides a comprehensive comparison of two commonly used non-ionic detergents, Octaethylene glycol monododecyl ether (C12E8) and Triton X-100, for cell lysis applications.
Introduction to the Detergents
Triton X-100 is a widely utilized non-ionic detergent known for its mild and non-denaturing properties. It is highly effective at solubilizing membrane proteins and isolating cytoplasmic proteins while preserving their native structure and function. This makes it a suitable reagent for various downstream applications, including enzyme-linked immunosorbent assays (ELISA), immunoprecipitation, and Western blotting. However, its use is under scrutiny in the European Union due to environmental concerns regarding its degradation products.
This compound (Octaethylene glycol monododecyl ether) is another non-ionic detergent that has gained prominence, particularly in the fields of structural biology and membrane protein research. It is valued for its ability to solubilize and stabilize membrane proteins for structural studies. While less commonly used for routine cell lysis compared to Triton X-100, its properties make it a viable alternative worth considering.
Physicochemical Properties
The performance of a detergent in cell lysis is heavily influenced by its physicochemical properties. The following table summarizes the key properties of this compound and Triton X-100.
| Property | This compound | Triton X-100 |
| Molecular Weight | ~538.75 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM | 0.22 - 0.24 mM |
| Aggregation Number | 90 - 123 | 75 - 165 |
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | 13.4 |
| Cloud Point | > 100°C | 64°C - 66°C |
| Dialyzable | Yes | No |
Performance in Cell Lysis and Protein Solubilization
Direct quantitative comparisons of the overall cell lysis efficiency of this compound and Triton X-100 across a wide range of cell types are limited in publicly available literature. However, their utility can be inferred from their properties and specific applications.
Triton X-100 is a well-established and versatile detergent for lysing mammalian, bacterial, and yeast cells. Its effectiveness stems from its ability to disrupt lipid-lipid and lipid-protein interactions in the cell membrane.[1] Concentrations ranging from 0.1% to 1% are typically used depending on the cell type and application. For instance, 0.1% Triton X-100 can be sufficient for lysing single mammalian cells, while 1% may be used for more robust bacterial cells.[2]
This compound, with its lower CMC, forms micelles at a lower concentration than Triton X-100. This property can be advantageous for membrane protein solubilization as less detergent is required. One study comparing the extraction of proteins from human erythrocyte membranes found that while both detergents were effective, Triton X-100 selectively enriched for certain proteins like flotillin-2 in detergent-resistant membranes (DRMs), while this compound did not show the same enrichment.[3] This suggests that the choice of detergent can influence the profile of extracted proteins, a critical consideration for specific research applications.
Effects on Protein Structure and Downstream Applications
Both this compound and Triton X-100 are considered mild, non-denaturing detergents, making them suitable for applications where protein function needs to be preserved.[1] Triton X-100 is widely documented to maintain the native state of proteins, allowing for their use in functional assays and immunoassays.[1]
This compound is also known for its ability to maintain the structural integrity of membrane proteins, which is why it is frequently used in structural biology for protein crystallization. The choice between the two may depend on the specific protein of interest and the downstream application. For instance, the presence of the aromatic ring in Triton X-100 can interfere with UV-based protein quantification methods, a consideration not present with the aliphatic this compound.
Detergent Removal
The removal of detergents after cell lysis is often necessary for downstream applications. Due to its high CMC and smaller micelle size, this compound is readily removable by dialysis. In contrast, Triton X-100 has a low CMC and forms large micelles, making it difficult to remove by dialysis.[4] Alternative methods for removing Triton X-100 include hydrophobic adsorption chromatography and precipitation.
Experimental Protocols
Detailed methodologies for cell lysis are crucial for reproducibility. Below are representative protocols for cell lysis using Triton X-100 and a proposed protocol for this compound based on its properties and common practices for non-ionic detergents.
Triton X-100 Lysis Protocol for Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 150 mM NaCl, 1.0% Triton X-100, 50 mM Tris-HCl, pH 8.0
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold Triton X-100 Lysis Buffer (with inhibitors) to the cells.
-
Incubate on ice for 10-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein lysate.
Proposed this compound Lysis Protocol for Mammalian Cells
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer: 150 mM NaCl, 0.5-1.0% this compound, 50 mM Tris-HCl, pH 8.0
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold this compound Lysis Buffer (with inhibitors) to the cells.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Homogenize the lysate by passing it through a 21-gauge needle several times.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
Visualizing the Workflow
Experimental Workflow for Cell Lysis and Protein Extraction
Caption: A generalized workflow for cell lysis and protein extraction.
Conceptual Comparison of this compound and Triton X-100
Caption: Key differences between this compound and Triton X-100.
Conclusion
Both this compound and Triton X-100 are effective non-ionic detergents for cell lysis and protein solubilization. Triton X-100 is a well-established, all-purpose detergent suitable for a wide range of applications. This compound, while less common for general cell lysis, offers distinct advantages, particularly for studies involving membrane proteins and when detergent removal by dialysis is a priority. The choice between these two detergents should be guided by the specific requirements of the experiment, including the cell type, the nature of the target protein, and the intended downstream applications. For novel applications or when switching from Triton X-100, it is advisable to perform a pilot experiment to optimize the lysis conditions with this compound.
References
- 1. Lysis buffer - Wikipedia [en.wikipedia.org]
- 2. Cell Lysis | Encyclopedia MDPI [encyclopedia.pub]
- 3. Resistance of human erythrocyte membranes to Triton X-100 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Micellar Maze: A Comparative Guide to Validating Native Protein Structure in C12E8
For researchers, scientists, and drug development professionals, the successful solubilization and stabilization of membrane proteins are critical first steps for structural and functional studies. The choice of detergent is paramount in preserving the native conformation of these delicate macromolecules. Octaethylene glycol monododecyl ether (C12E8) has emerged as a valuable tool in the membrane protein biochemist's toolkit. This guide provides a comprehensive comparison of this compound with other commonly used detergents, supported by experimental data, to aid in the selection of the optimal conditions for validating native protein structure.
This compound at a Glance: Physicochemical Properties
Understanding the fundamental properties of a detergent is crucial for predicting its behavior and its potential impact on a target protein. This compound is a non-ionic detergent known for its relatively low critical micelle concentration (CMC) and moderate micelle size. These properties often translate to milder solubilization conditions and a lower likelihood of protein denaturation.
| Detergent | Chemical Class | CMC (% w/v) | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| This compound | Polyoxyethylene Glycol Ether | 0.005 | 0.09 | ~66 | 90–120 |
| DDM | Alkyl Maltoside | 0.0087 | 0.17 | 65–70 | 80–150 |
| LMNG | Maltose Neopentyl Glycol | 0.001 | 0.01 | 91–393 | ~400 |
| GDN | Steroidal Glycoside | 0.002 | 0.018 | ~70-75 | N/A |
| DM | Alkyl Maltoside | 0.087 | 1.8 | ~40 | 69 |
| OG | Alkyl Glucoside | 0.53 | 20 | ~25 | 30–100 |
Performance Comparison: this compound vs. Alternatives
The "best" detergent is protein-dependent. However, comparative studies provide valuable insights into the general performance of different detergents in maintaining protein stability and activity.
Thermal Stability
A key indicator of a detergent's ability to maintain a protein's native structure is its thermal stability, often measured as the melting temperature (Tm). A higher Tm suggests a more stable protein-detergent complex. One study compared the thermal stability of a membrane protein in various detergents and found the following:
| Detergent | Melting Temperature (Tm) in °C |
| LMNG | 50.9 |
| DDM | 45.7[1] |
| UDM | 43.4 |
| This compound | 34.3[1] |
| OG | 32.2 |
In this specific case, LMNG and DDM provided greater thermal stability to the membrane protein compared to this compound[1]. This highlights the importance of empirical screening to determine the optimal detergent for a given target.
Protein Activity
Maintaining the functional integrity of a membrane protein is often as crucial as preserving its structure. For the Ca2+-ATPase SERCA1a, a well-studied membrane protein, different detergents have been shown to be optimal for different purposes. While n-dodecyl-β-D-maltoside (DDM) is effective for the extraction and long-term stabilization of SERCA1a, this compound has been demonstrated to be superior for measuring its enzymatic activity[2]. This suggests that this compound provides a microenvironment that is more conducive to the catalytic function of this particular enzyme.
Experimental Workflows and Protocols
The validation of a native protein structure in a detergent micelle involves a series of experimental steps, from solubilization to biophysical characterization.
References
Beyond C12E8: A Guide to Advanced GPCR Solubilization Techniques
The landscape of G-protein coupled receptor (GPCR) research is continually evolving, with the demand for high-quality, functionally intact receptors driving the development of novel solubilization and stabilization technologies. While traditional non-ionic detergents like octaethylene glycol monododecyl ether (C12E8) have been utilized, the field is rapidly advancing beyond these early-generation surfactants. Modern alternatives offer superior stability, preservation of native lipid interactions, and enhanced suitability for sophisticated structural and functional studies. This guide provides a comparative overview of leading-edge alternatives to this compound for GPCR solubilization, supported by experimental data and detailed protocols for their implementation.
Executive Summary of GPCR Solubilization Alternatives
The inherent instability of GPCRs when removed from their native membrane environment necessitates solubilizing agents that can mimic the lipid bilayer while preserving the receptor's structural and functional integrity. Newer detergent and detergent-free technologies have demonstrated significant advantages over conventional detergents like this compound and even the widely used n-dodecyl-β-D-maltopyranoside (DDM).
Key alternatives to this compound include:
-
Maltose Neopentyl Glycols (MNGs): Amphiphiles like Lauryl Maltose Neopentyl Glycol (LMNG) have a unique branched structure with two hydrophobic tails and two hydrophilic heads. This architecture provides a more robust micelle that better shields the hydrophobic surfaces of GPCRs, leading to enhanced stability.[1][2][3] LMNG has been particularly successful in the purification and structural determination of numerous GPCRs.[2][4]
-
Glyco-diosgenin (GDN): A synthetic, non-toxic steroidal detergent, GDN is an effective alternative to the toxic digitonin. It forms well-defined, small micelles, which is highly advantageous for structural biology techniques like cryo-electron microscopy (cryo-EM), as it can lead to higher-resolution structures.[1][5]
-
Detergent-Free Systems (Nanodiscs and Amphipols):
-
Styrene-Maleic Acid Lipid Particles (SMALPs): This technology utilizes a styrene-maleic acid (SMA) copolymer to directly extract a nanoscale disc of the native cell membrane containing the GPCR. This approach avoids detergents altogether, preserving the native annular lipid environment which is often crucial for receptor function and stability.[6][7][8]
-
Amphipols: These are amphipathic polymers that can wrap around the transmembrane domain of a detergent-solubilized GPCR, providing a stable, detergent-free aqueous environment.[1][9]
-
Performance Comparison: Detergents and Detergent-Free Methods
The choice of solubilizing agent has a profound impact on the yield, stability, and functional integrity of the GPCR. The following tables summarize quantitative data from various studies, comparing the performance of these advanced alternatives.
Table 1: Thermostability of Solubilized GPCRs
Increased thermostability is a critical indicator of a more stable and well-folded receptor. The melting temperature (Tm) is a common metric, with higher values indicating greater stability.
| GPCR | Detergent/System | Apparent Tm (°C) | Fold-Increase in Half-life vs. DDM (at 37°C) | Reference |
| Adenosine A2A Receptor (A2AR) | DDM | - | 1 | [7] |
| Adenosine A2A Receptor (A2AR) | SMALP | ~5°C higher than DDM | 7 | [7] |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | OGNG | 24.2 ± 0.6 | - | [4] |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | DMNG | 33.9 ± 0.2 | - | [4] |
| Thermostabilized Adenosine A2A Receptor (tA2AR) | LMNG | 44.2 ± 0.2 | - | [4] |
| Neurotensin Receptor 1 (enNTS1) | DM | 35.9 ± 0.2 | - | [10] |
| Neurotensin Receptor 1 (enNTS1) | DDM | 57.7 ± 0.4 | - | [10] |
| Neurotensin Receptor 1 (enNTS1) | LMNG | 74.4 ± 0.4 | - | [10] |
Note: Direct Tm data for this compound in these comparative studies is limited, as the field has largely adopted DDM as a standard for comparison against newer agents. However, some studies have noted that polyoxyethylene detergents like this compound can be inactivating for certain thermostabilised GPCRs.[11]
Table 2: Functional Integrity of Solubilized GPCRs
Maintaining the ability of a GPCR to bind its ligand is a crucial measure of its functional integrity. The dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity.
| GPCR | Ligand | Detergent/System | Kd (nM) | Reference |
| Neurotensin Receptor 1 (enNTS1) | NT(8-13) | DM | 13.7 ± 3.3 | [10] |
| Neurotensin Receptor 1 (enNTS1) | NT(8-13) | DDM | 35.9 ± 5.1 | [10] |
| Neurotensin Receptor 1 (enNTS1) | NT(8-13) | LMNG | 94.9 ± 26 | [10] |
| Adenosine A2A Receptor (ADORA2A) | [3H]ZM241385 | GPCR Extraction & Stabilization Reagent | >2-fold higher specific activity than SMALP | [1] |
| Adenosine A2A Receptor (ADORA2A) | [3H]ZM241385 | SMALP (Lipodisq 3.1) | - | [1] |
| Adenosine A2A Receptor (ADORA2A) | [3H]ZM241385 | SMALP (Amphipol) | - | [1] |
Note: While LMNG provides exceptional stability, it may in some cases slightly reduce ligand binding affinity compared to less rigid detergents, highlighting a trade-off between stability and conformational dynamics.[10]
Experimental Protocols
Detailed methodologies are essential for the successful application of these advanced solubilization techniques. Below are representative protocols for key experiments.
Protocol 1: GPCR Solubilization using Lauryl Maltose Neopentyl Glycol (LMNG)
This protocol is a general guideline for the solubilization of a GPCR from cell membranes using LMNG.
Materials:
-
Cell pellet expressing the target GPCR
-
Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) LMNG, protease inhibitors (e.g., leupeptin, benzamidine)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the cell pellet in Solubilization Buffer at a ratio of 10 mL of buffer per gram of cell pellet.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Incubate the homogenate for 1 hour at 4°C with gentle rotation to allow for membrane solubilization.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 30-60 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized GPCR for downstream purification and analysis.
Protocol 2: Detergent-Free GPCR Extraction using Styrene-Maleic Acid (SMA) Copolymer (SMALP formation)
This protocol describes the generation of SMALPs from cell membranes.
Materials:
-
Cell membranes expressing the target GPCR
-
SMA Buffer (2x): 5% (w/v) SMA copolymer, 300 mM NaCl, 20 mM HEPES, pH 7.5, EDTA-free protease inhibitors
-
Ultracentrifuge
Procedure:
-
Thaw the membrane preparation on ice.
-
Add an equal volume of 2x SMA Buffer to the membrane preparation to achieve a final SMA concentration of 2.5% (w/v) and a final membrane concentration of approximately 40 mg/mL (wet weight).[12]
-
Incubate the mixture with gentle agitation for 1 hour at room temperature.[12]
-
Remove non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[12]
-
The resulting supernatant contains the GPCR encapsulated in SMALPs (GPCR-SMALPs), ready for purification.
Protocol 3: Radioligand Binding Assay for Functional Assessment
This assay is used to determine the ligand-binding activity of the solubilized GPCR.
Materials:
-
Solubilized GPCR preparation
-
Radiolabeled ligand (e.g., [3H]ZM241385 for A2AR)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
Non-specific binding inhibitor (e.g., a high concentration of unlabeled ligand)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a multi-well plate, set up reactions in triplicate for total binding, non-specific binding, and background.
-
For total binding, add a suitable amount of solubilized GPCR and a saturating concentration of the radiolabeled ligand to the Assay Buffer.
-
For non-specific binding, add the solubilized GPCR, the radiolabeled ligand, and a high concentration of the non-specific binding inhibitor.
-
For background, add only the radiolabeled ligand to the Assay Buffer.
-
Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for GPCR solubilization and characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-induced conformational changes in a SMALP-encapsulated GPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Detergents: C12E8 vs. Fos-Choline for High-Resolution NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein structural biology, the choice of detergent is a critical determinant for success in high-resolution NMR spectroscopy. The ideal detergent must not only effectively solubilize the protein from its native lipid environment but also maintain its structural integrity and stability over the course of lengthy NMR experiments, all while forming micelles that are amenable to high-resolution spectral acquisition.
This guide provides an objective comparison of two commonly employed detergents, Octaethylene glycol monododecyl ether (C12E8) and Fos-Choline, to aid researchers in making an informed decision for their specific membrane protein of interest. We will delve into their physicochemical properties, present available experimental data on their performance, and provide detailed experimental protocols for their use in NMR sample preparation.
Data Presentation: A Quantitative Comparison
The selection of a detergent is often guided by its intrinsic properties, which dictate the size, shape, and charge of the resulting protein-detergent complex. These factors, in turn, significantly impact the tumbling rate of the complex and, consequently, the quality of the NMR spectra. Here, we summarize the key quantitative data for this compound and a representative Fos-Choline, dodecylphosphocholine (B1670865) (DPC or FC-12).
| Property | This compound (Octaethylene glycol monododecyl ether) | Fos-Choline-12 (DPC, Dodecylphosphocholine) | Reference |
| Molecular Weight ( g/mol ) | 538.7 | 351.5 | [1] |
| Critical Micelle Concentration (CMC) (mM) | 0.075 - 0.11 | 1.0 - 1.5 | [1][2] |
| Aggregation Number | 120 - 140 | 50 - 60 | [3] |
| Micelle Molecular Weight (kDa) | ~65 - 75 | ~17 - 21 | [4] |
| Headgroup Type | Non-ionic (polyoxyethylene) | Zwitterionic (phosphocholine) | [5] |
Key Insights from the Data:
-
Micelle Size: this compound forms significantly larger micelles than Fos-Choline-12. This can be a crucial factor, as larger micelles lead to slower tumbling of the protein-detergent complex, which can result in broader NMR signals. For smaller membrane proteins, the smaller micelles of Fos-Choline-12 may be advantageous for obtaining sharper, better-resolved spectra.
-
CMC: this compound has a much lower CMC than Fos-Choline-12. A low CMC means that less free detergent is present in the solution at concentrations above the CMC, which can be beneficial for protein stability and can reduce the background signal from detergent monomers in some spectroscopic techniques. However, it can also make the detergent more difficult to remove during purification or reconstitution steps.
-
Headgroup Chemistry: The non-ionic nature of this compound's headgroup can be gentler on protein structure compared to charged detergents. The zwitterionic phosphocholine (B91661) headgroup of Fos-Choline mimics the headgroups of natural phospholipids, which can provide a more native-like environment for some membrane proteins.[5]
Experimental Performance: Insights from the Literature
Direct comparative studies of this compound and Fos-Choline on the same membrane protein are limited. However, existing research provides valuable insights into their individual performance and allows for an indirect comparison.
A study on the E. coli outer membrane protein OmpX demonstrated that the Fos-Choline series of detergents, including FC-12, were highly effective at refolding the protein, yielding well-dispersed 2D [¹⁵N,¹H]-TROSY NMR spectra indicative of a properly folded protein.[6] In contrast, another study focusing on the stability of a nucleotide-binding domain of a membrane protein found that some non-ionic detergents, including this compound, could have a destabilizing effect.[7]
Furthermore, research on the transmembrane protein TM0026 highlighted the importance of matching micelle dimensions to the protein's hydrophobic surface for obtaining high-quality NMR spectra.[8] In this study, detergents like FC-12, which formed micelles with dimensions that matched the protein, yielded spectra with a significantly higher number of observed cross-peaks compared to detergents that formed either smaller or larger micelles.[8] This underscores the principle that the optimal detergent is highly protein-dependent.
While Fos-Choline detergents, particularly DPC (FC-12), have been reported to sometimes have destabilizing or even denaturing effects on certain membrane proteins, they remain one of the most widely and successfully used classes of detergents for solution NMR studies of membrane proteins.[5][9]
Experimental Protocols
The following are generalized protocols for the solubilization of membrane proteins and the preparation of samples for high-resolution NMR spectroscopy using either this compound or Fos-Choline. It is crucial to note that these are starting points, and optimization is almost always necessary for each specific membrane protein.
Membrane Protein Solubilization
Objective: To extract the target membrane protein from the cell membrane into a detergent-micelle solution.
Materials:
-
Isolated cell membranes containing the overexpressed target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol.
-
Detergent Stock Solution: 10% (w/v) this compound or 10% (w/v) Fos-Choline-12 in water or buffer.
-
Protease inhibitors.
Procedure:
-
Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the detergent stock solution to the membrane suspension to achieve a final concentration that is well above the CMC and typically in the range of 1-2% (w/v). The optimal detergent-to-protein ratio (w/w) often needs to be determined empirically, with starting points typically ranging from 2:1 to 10:1.
-
Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., on a rocker or end-over-end rotator).
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant containing the solubilized protein-detergent complexes.
Purification of the Protein-Detergent Complex
Objective: To purify the target protein while maintaining it in a detergent-micelle environment.
Materials:
-
Solubilized protein from the previous step.
-
Purification Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5% glycerol, containing the detergent at a concentration 1.5-2x its CMC (e.g., ~0.2 mM for this compound, ~2 mM for Fos-Choline-12).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Load the supernatant onto the equilibrated affinity chromatography resin.
-
Wash the resin extensively with Purification Buffer to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution method (e.g., with imidazole (B134444) for His-tagged proteins). The elution buffer should also contain the detergent at a concentration above its CMC.
-
For further purification and to ensure a homogeneous sample, perform size-exclusion chromatography using the Purification Buffer as the mobile phase. Collect the fractions corresponding to the monomeric protein-detergent complex.
NMR Sample Preparation
Objective: To prepare a concentrated, stable, and homogeneous sample for NMR analysis.
Materials:
-
Purified protein-detergent complex.
-
NMR Buffer: e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O. The buffer should contain the same detergent at a concentration optimized for long-term stability and spectral quality.
-
Centrifugal concentrators with an appropriate molecular weight cutoff.
Procedure:
-
Pool the pure fractions from the SEC step.
-
Concentrate the protein sample to the desired concentration for NMR (typically 0.1-1 mM) using a centrifugal concentrator.[10] It is important to monitor the protein for any signs of aggregation during concentration.
-
The final NMR sample should be in the appropriate NMR buffer containing D₂O for the field-frequency lock.
-
Transfer the sample to a high-quality NMR tube.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for preparing a membrane protein sample for high-resolution NMR spectroscopy, highlighting the critical step of detergent selection.
Caption: A generalized workflow for membrane protein NMR sample preparation.
Conclusion
The choice between this compound and Fos-Choline for high-resolution NMR spectroscopy is not straightforward and is highly dependent on the specific membrane protein under investigation.
-
Fos-Choline (e.g., FC-12/DPC) often provides a good starting point due to its smaller micelle size, which is generally favorable for solution NMR, and its zwitterionic headgroup that mimics the native membrane environment. However, its potential to destabilize certain proteins necessitates careful evaluation.
-
This compound , with its non-ionic character and low CMC, can be a milder alternative and may offer enhanced stability for sensitive proteins. The larger micelle size, however, may be a limiting factor for achieving the highest spectral resolution.
Ultimately, an empirical approach involving the screening of several detergents, including both this compound and various members of the Fos-Choline family, is the most reliable strategy for identifying the optimal conditions for high-resolution NMR studies of a given membrane protein. The experimental protocols and comparative data presented in this guide serve as a foundational resource to inform and streamline this critical selection process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixing and Matching Detergents for Membrane Protein NMR Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopic and analytical ultracentrifuge analysis of membrane protein detergent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
A Comparative Guide to C12E8 and LDAO Surfactants for Protein Extraction
For researchers, scientists, and drug development professionals seeking to optimize protein extraction, the choice of surfactant is a critical first step. This guide provides a detailed comparison of two widely used detergents, Octaethylene glycol monododecyl ether (C12E8) and Lauryldimethylamine N-oxide (LDAO), offering insights into their physicochemical properties, protein extraction performance, and compatibility with downstream applications.
This comparison is designed to be an objective resource, supported by experimental data, to aid in the selection of the most appropriate surfactant for your specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a surfactant in solubilizing and stabilizing proteins is largely dictated by its fundamental physicochemical properties. This compound is a non-ionic surfactant, while LDAO is a zwitterionic surfactant.[1][2][3] This difference in their chemical nature influences their behavior in solution and their interaction with proteins.
| Property | This compound (Octaethylene glycol monododecyl ether) | LDAO (Lauryldimethylamine N-oxide) |
| Synonym(s) | Dodecyl octaethylene glycol ether, Polyoxyethylene (8) lauryl ether | N,N-Dimethyldodecylamine N-oxide, Lauramine Oxide |
| Chemical Type | Non-ionic[4][5] | Zwitterionic[1] |
| Molecular Weight | 538.75 g/mol [6][7] | 229.40 g/mol |
| Critical Micelle Concentration (CMC) | 0.09 mM (0.005%)[8] | 1-2 mM (0.023-0.046%)[1][2] |
| Aggregation Number | 90–120[8] | ~76[2] |
| Micelle Size | ~66 kDa[8] | ~21.5 kDa[8] |
Protein Extraction Performance
The primary goal of using a surfactant in this context is to efficiently extract proteins from their native environment, particularly from cellular membranes, while preserving their structural integrity and biological activity.
This compound , being a non-ionic detergent, is generally considered mild and is often used for the study of membrane proteins in a native-like state.[6] It has been successfully employed in the purification and crystallization of various membrane proteins, including ABC transporters and P-type ATPases.[8] Its low CMC and large aggregation number allow for the formation of stable micelles that can effectively encapsulate and solubilize membrane proteins.
LDAO , a zwitterionic surfactant, also possesses unique properties for the solubilization and stabilization of biomolecules, especially membrane proteins.[2][3][9] It has been utilized to solubilize and extract proteins like colicin A from the plasma membrane.[1] Studies have shown that LDAO can be effective in extracting transport proteins.[10] However, in a comparative study on the extraction of membrane protein-GFP fusions, the median solubilization efficiency for LDAO (57%) was found to be lower than that of another detergent, FC-12 (75%).[11]
It is crucial to note that there is no "magic detergent" that works for all membrane proteins.[12] The optimal choice often requires empirical testing and screening of various detergents to find the one that best suits the specific protein of interest and the intended downstream applications.[12][13]
Downstream Compatibility
The choice of surfactant can significantly impact subsequent analytical techniques.
This compound is compatible with many downstream applications. However, like many non-ionic detergents, it can interfere with mass spectrometry (MS) analysis.[14][15] This interference can be mitigated through various detergent removal strategies, though these methods can sometimes lead to incomplete exchange of the original detergent.[16]
LDAO is noted for its particular utility in native mass spectrometry (MS) to study the intact structure and non-covalent interactions of proteins and protein complexes.[2][3] Its ability to maintain the integrity of these interactions during the transition from solution to the gas phase is a significant advantage.[2] High-purity LDAO also has low UV absorptivity, which minimizes interference in spectrophotometric assays.[3]
Experimental Protocols
Below are generalized protocols for membrane protein extraction using this compound and LDAO. It is important to optimize concentrations, incubation times, and buffer components for each specific protein.
General Membrane Protein Extraction Protocol
-
Cell Lysis: Resuspend cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors) on ice. Disrupt cells using a suitable method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing either this compound or LDAO at a concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubation: Incubate the mixture with gentle agitation for a specified time (e.g., 1-4 hours) at 4°C to allow for membrane solubilization.
-
Clarification: Centrifuge the solubilized mixture at high speed to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.
Visualizing the Process
To better understand the workflow and the chemical nature of these surfactants, the following diagrams are provided.
Caption: A generalized workflow for membrane protein extraction.
Caption: Chemical structures of this compound and LDAO surfactants.
Conclusion
Both this compound and LDAO are valuable tools for protein extraction, each with its own set of advantages and disadvantages. This compound, a mild non-ionic detergent, is excellent for maintaining the native state of many membrane proteins. LDAO, a zwitterionic detergent, offers the significant benefit of being highly compatible with native mass spectrometry. The selection between these two, or indeed any other surfactant, should be guided by the specific characteristics of the target protein and the requirements of downstream analytical methods. Empirical validation remains the most reliable approach to identifying the optimal surfactant for any given protein extraction challenge.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Thermo Scientific Lauryldimethylamine-N-oxide (LDAO), LC/MS grade 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NB-64-25596-1g | Octaethylene glycol monododecyl ether [3055-98-9] [neo-biotech.com]
- 6. Octaethylenglykol-monododecylether ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Octaethylene glycol monododecyl ether BioXtra, = 98.0 GC 3055-98-9 [sigmaaldrich.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Lauryldimethylamine-N-oxide (LDAO), LC/MS grade 1 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonionic, Cleavable Surfactant for Top-Down Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of C12E8-Based Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in the successful isolation, stabilization, and characterization of membrane proteins. Octaethylene glycol monododecyl ether (C12E8), a non-ionic detergent, has been widely utilized in these applications. This guide provides an objective comparison of this compound's performance with other commonly used detergents, supported by experimental data, detailed protocols, and workflow visualizations to aid in experimental design and interpretation.
Data Presentation: A Quantitative Comparison of Detergent Performance
The selection of an appropriate detergent is often a compromise between solubilization efficiency, preservation of protein structure and function, and compatibility with downstream applications. The following tables summarize the quantitative data comparing this compound with other common detergents like n-dodecyl-β-D-maltoside (DDM) and Triton X-100.
| Detergent | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) | Notes |
| This compound | 0.09 - 0.11[1] | ~120[1] | ~66[1] | Low CMC is advantageous for dialysis-based removal. |
| DDM | 0.15 - 0.17 | 98 - 145 | 50 - 72 | Widely used for structural studies due to its mild nature. |
| Triton X-100 | 0.2 - 0.9 | 100 - 155 | 62 - 90 | Can interfere with UV-Vis spectroscopy. Heterogeneous composition. |
Table 1: Physicochemical Properties of Common Detergents. This table provides a comparison of the key physical properties of this compound, DDM, and Triton X-100.
| Application | Protein | Detergent | Parameter | Value | Reference |
| Solubilization & Activity | Ca2+-ATPase | This compound | ATPase Activity | >80% of original activity | [2] |
| Ca2+-ATPase | Triton X-100 | ATPase Activity | >80% of original activity | [2] | |
| Ca2+-ATPase | Brij 58 | ATPase Activity | <10% of original activity | [2] | |
| Ca2+-ATPase | Brij 35 | ATPase Activity | <10% of original activity | [2] | |
| Lipid Raft Isolation | Human Erythrocytes | This compound | Flotillin-2 in DRMs | Trace amounts | |
| Human Erythrocytes | Triton X-100 | Flotillin-2 in DRMs | Almost completely confined | ||
| Human Erythrocytes | This compound | Stomatin in DRMs | Distributed in DRM and non-DRM fractions | ||
| Human Erythrocytes | Triton X-100 | Stomatin in DRMs | Distributed in DRM and non-DRM fractions |
Table 2: Comparative Performance of Detergents in Specific Applications. This table presents experimental data on the performance of this compound and other detergents in membrane protein solubilization, activity assays, and lipid raft isolation.
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments involving this compound and its alternatives.
Protocol 1: Membrane Protein Extraction and Solubilization
This protocol provides a general framework for the extraction and solubilization of membrane proteins. Optimal detergent concentrations and incubation times should be determined empirically for each specific protein.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Detergent stock solutions (e.g., 10% w/v this compound, DDM, or Triton X-100)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization, or microfluidization).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Lysis Buffer.
-
Add the desired detergent to the final working concentration (typically 1-2% w/v).
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
Protocol 2: Assessment of Protein Stability using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to assess the thermal stability of a protein in different detergent environments.
Materials:
-
Purified membrane protein in a specific detergent solution (e.g., this compound, DDM)
-
Dialysis buffer (matching the buffer of the protein sample, including the same concentration of detergent monomers)
-
Differential Scanning Calorimeter
Procedure:
-
Thoroughly dialyze the purified protein sample against the dialysis buffer to ensure matched buffer conditions. The reference cell will contain the dialysis buffer.
-
Degas both the protein sample and the dialysis buffer immediately before loading into the DSC cells.
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.
-
Set the experimental parameters, including the starting temperature, final temperature, and scan rate (e.g., 1°C/min).
-
Perform the scan and record the thermogram.
-
Analyze the data to determine the melting temperature (Tm), which is the midpoint of the unfolding transition and a measure of the protein's thermal stability.
-
Compare the Tm values obtained for the protein in different detergents to assess their relative stabilizing effects.
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts discussed in this guide.
Caption: Workflow for membrane protein extraction and purification.
Caption: Differential protein partitioning in lipid raft isolation.
References
advantages of C12E8 over other non-ionic detergents for specific applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein research and drug development, the choice of detergent is a critical determinant of experimental success. Among the plethora of non-ionic detergents available, Octaethylene glycol monododecyl ether (C12E8) has emerged as a superior choice for specific, demanding applications. This guide provides an objective comparison of this compound with other commonly used non-ionic detergents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their solubilization and stabilization needs.
Physicochemical Properties: A Foundation for Performance
The unique physicochemical properties of a detergent, such as its Critical Micelle Concentration (CMC) and micelle size, fundamentally influence its behavior and suitability for different applications. A low CMC is often desirable as it minimizes the amount of free detergent monomers in solution, which can be detrimental to protein stability.
| Property | This compound | Triton X-100 | n-dodecyl-β-D-maltopyranoside (DDM) |
| Chemical Formula | C28H58O9 | C14H22O(C2H4O)n, n=9-10 | C24H46O11 |
| Molecular Weight (Da) | 538.75 | ~625 | 510.62 |
| Critical Micelle Concentration (CMC) in water | 0.09 mM (0.005%)[1] | 0.2-0.9 mM (0.012-0.056%) | 0.17 mM (0.0087%)[1] |
| Aggregation Number | 120-123 | 100-155 | 98-147 |
| Micelle Molecular Weight (kDa) | ~66[1] | ~90 | ~71.5 |
| HLB Number | 13.1 | 13.5 | 11.5 |
Performance in Specific Applications
The advantages of this compound become particularly evident in specialized applications where maintaining the native structure and function of membrane proteins is paramount.
Solubilization and Stabilization of P-type ATPases and ABC Transporters
This compound has demonstrated exceptional efficacy in the purification and crystallization of several ABC transporters and is considered a leading detergent for studying P-type ATPases. Its ability to form small, well-defined micelles around these complex membrane proteins helps to maintain their structural integrity and functional activity, which is often compromised by harsher detergents.
Preparation of Detergent-Resistant Membranes (DRMs)
Detergent-resistant membranes (DRMs), or lipid rafts, are microdomains within the cell membrane enriched in specific lipids and proteins. The choice of detergent for isolating DRMs is critical, as it can influence the protein and lipid composition of the resulting fractions.
A comparative study on human erythrocyte membranes revealed that while both this compound and Triton X-100 can be used to prepare DRMs, the protein composition of these DRMs differs significantly. Notably, flotillin-2, a key marker of lipid rafts, was almost completely confined to the DRM fraction when Triton X-100 was used, whereas only trace amounts were found in DRMs prepared with this compound.[2] This suggests that this compound may be a milder detergent that preserves certain protein-lipid interactions that are disrupted by Triton X-100, offering a different perspective on the composition of these microdomains.
Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
The small and uniform micelle size of this compound makes it a valuable tool in structural biology. For X-ray crystallography, smaller micelles can facilitate better crystal packing, leading to higher resolution structures. In the rapidly advancing field of cryo-EM, minimizing the detergent micelle size is crucial for improving the signal-to-noise ratio and achieving high-resolution reconstructions of membrane proteins. While DDM and its analogues are more frequently used in cryo-EM, this compound remains a viable and sometimes superior option for specific targets.
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization
This protocol provides a general framework for the solubilization of membrane proteins using this compound or other non-ionic detergents. Optimization of detergent concentration, protein-to-detergent ratio, and incubation time is crucial for each specific protein.
-
Membrane Preparation:
-
Harvest cells and wash with an appropriate buffer (e.g., PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the desired non-ionic detergent (e.g., 1% w/v this compound).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
-
-
Analysis:
-
Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the solubilization efficiency by SDS-PAGE and Western blotting.
-
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is adapted from studies on human erythrocyte membranes and can be modified for other cell types.
-
Cell Lysis and Detergent Extraction:
-
Wash erythrocytes in a suitable buffer (e.g., 5 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Lyse the cells in a hypotonic buffer (e.g., 5 mM sodium phosphate, pH 7.4) containing protease inhibitors.
-
Centrifuge to pellet the membranes (ghosts).
-
Resuspend the membranes to a protein concentration of approximately 1 mg/mL in the lysis buffer.
-
Add an equal volume of lysis buffer containing 2% (w/v) of either this compound or Triton X-100.
-
Incubate on ice for 30 minutes.
-
-
Sucrose (B13894) Gradient Centrifugation:
-
Mix the detergent-treated membrane suspension with an equal volume of 80% (w/v) sucrose in a suitable buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA).
-
Place this 40% sucrose mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose in TNE buffer).
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions from the top of the gradient. The DRM fraction is typically found at the interface of the 5% and 30% sucrose layers.
-
Analyze the protein and lipid composition of the fractions by SDS-PAGE, Western blotting, and lipid analysis techniques.
-
Visualizing the Experimental Workflow
The following diagrams illustrate key experimental workflows where the choice of detergent, such as this compound, is a critical step.
Caption: Workflow for GPCR solubilization and analysis.
Caption: Workflow for DRM isolation.
Conclusion
This compound stands out as a valuable non-ionic detergent for specific and sensitive applications in membrane protein research. Its mild nature, low CMC, and small micelle size offer distinct advantages in the solubilization and stabilization of delicate membrane proteins, the nuanced investigation of membrane microdomains, and the pursuit of high-resolution structural information. While no single detergent is universally optimal, a thorough understanding of the comparative properties and performance data presented in this guide will empower researchers to select the most appropriate tool for their experimental objectives, ultimately advancing our understanding of membrane protein biology and facilitating the development of novel therapeutics.
References
A Comparative Guide to Evaluating the Purity of Commercial C12E8 Preparations
For Researchers, Scientists, and Drug Development Professionals
Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant crucial in various research and pharmaceutical applications, including membrane protein extraction and drug formulation. The purity of this compound is paramount, as impurities can significantly impact experimental outcomes, affecting everything from protein stability to the toxicological profile of a drug product. This guide provides a comprehensive comparison of the primary analytical methods for evaluating the purity of commercial this compound preparations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the desired level of detail, the nature of potential impurities, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for separating this compound from its oligomers and other non-volatile impurities. When coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), it provides excellent quantitative data.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of this compound purity against a certified internal standard without the need for a this compound reference standard. It provides a high degree of accuracy and also yields structural information about the main component and any detectable impurities.
Comparison of Analytical Techniques
The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Primary Use | Separation and quantification of this compound and its oligomers (different ethylene (B1197577) oxide chain lengths), as well as non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials. | Absolute quantification of this compound and NMR-active impurities. |
| Purity Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard and derivatization efficiency. | Very High, as it is a primary ratio method when used with a certified internal standard. |
| Precision (RSD) | Typically < 2% | Typically < 5% (can be higher due to derivatization) | Typically < 1% |
| Limit of Detection (LOD) | Low to moderate (ng to µg range), detector dependent. | Very low (pg to ng range) for volatile impurities. | High (mg range), less sensitive for trace impurities. |
| Impurity Identification | Possible with MS detection (LC-MS). | Excellent, provides mass spectra for structural elucidation. | Possible for impurities present at sufficient concentration. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex, usually requires derivatization. | Simple dissolution with a certified internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and commercial this compound preparation being analyzed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of this compound and the assessment of its oligomeric distribution. Since this compound lacks a strong UV chromophore, a universal detector like ELSD is employed.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound preparation.
-
Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The distribution of ethylene oxide oligomers can also be assessed by the relative areas of the corresponding peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves a silylation step to increase the volatility of this compound, making it amenable to GC-MS analysis. This method is particularly useful for identifying and quantifying residual starting materials and other volatile impurities.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the commercial this compound preparation into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Add 900 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-800
Data Analysis: Purity is assessed by the area percentage of the derivatized this compound peak in the total ion chromatogram (TIC). Impurity peaks can be identified by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides an absolute measure of this compound purity by comparing the integral of a specific this compound proton signal to that of a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound preparation and about 2 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Record the exact weights.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30°
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5 times the longest T1 of the signals of interest (a D1 of 20-30 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (NS): 16 or higher for a good signal-to-noise ratio.
-
Temperature: 298 K
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the terminal methyl group of the dodecyl chain) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for each analytical method.
Caption: Experimental workflow for HPLC-ELSD purity analysis of this compound.
References
The Workhorse vs. the Trailblazers: A Comparative Guide to C12E8 and Novel Designer Surfactants in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step that can dictate the success of an experiment. Octaethylene glycol monododecyl ether (C12E8), a non-ionic surfactant, has long been a reliable tool for tasks such as membrane protein solubilization and stabilization. However, a new generation of "designer" surfactants has emerged, offering potentially enhanced capabilities. This guide provides an objective comparison of the performance of this compound against these novel alternatives, supported by experimental data, to aid in the selection of the optimal surfactant for your research needs.
Performance at a Glance: A Quantitative Comparison
The choice of a surfactant is often guided by its physicochemical properties, which directly impact its performance in various applications. The following table summarizes key quantitative data for this compound and a selection of novel designer surfactants. It is important to note that direct head-to-head comparisons in a single study are not always available; therefore, data has been compiled from various sources. The performance of a surfactant is highly dependent on the specific application and the nature of the molecule of interest.
| Surfactant Class | Specific Example | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) | Key Performance Highlights |
| Polyoxyethylene Glycol Ether (Conventional) | This compound | 0.09[1] | 90–120[1] | ~66[1] | Well-characterized, effective for a range of proteins, but can be denaturing for sensitive targets.[1] |
| Maltose Neopentyl Glycol (MNG) | Lauryl Maltose Neopentyl Glycol (LMNG) | 0.01[2] | ~400[1] | 91–393[1] | Superior stabilization of membrane proteins, particularly GPCRs, compared to conventional detergents like DDM (a close relative of this compound).[2][3] |
| Fluorinated Surfactants | F6H3Lac | ~0.2-27 (series dependent) | Varies | 5-17 nm (hydrodynamic diameter) | Can offer enhanced stability due to the lipophobic nature of fluorinated chains, though solubilization efficiency can be variable.[4][5][6] |
| Peptide-Based Surfactants | Ac-A6D-OH | Varies (CAC) | Varies | Varies | Can enhance both the yield and solubility of membrane proteins, particularly GPCRs, in cell-free expression systems.[7][8][9][10] |
| Amphipols | A8-35 | ~0.002% (w/v) | N/A | N/A | Excellent for stabilizing membrane proteins in a folded, functional state in detergent-free aqueous solutions.[1] |
In-Depth Look: Performance in Key Applications
Membrane Protein Solubilization and Stabilization
The primary application where this compound and its novel counterparts are compared is in the extraction and stabilization of membrane proteins.
Maltose-Neopentyl Glycol (MNG) Surfactants: Studies have shown that MNGs, such as Lauryl Maltose Neopentyl Glycol (LMNG), can be significantly more effective at stabilizing membrane proteins than conventional detergents like n-dodecyl-β-D-maltoside (DDM), which shares structural and functional similarities with this compound. For instance, LMNG has demonstrated superior ability to maintain the structural integrity and activity of G-protein coupled receptors (GPCRs).[2][3] The unique architecture of MNGs, with two hydrophobic tails and two hydrophilic headgroups, is thought to create a more stable and native-like micellar environment around the protein.
Fluorinated Surfactants: These surfactants possess fluorinated hydrophobic tails that are both hydrophobic and lipophobic. This dual nature can lead to enhanced protein stability by minimizing the stripping of essential lipids from the protein surface. However, their efficacy in solubilizing membrane proteins directly from the membrane can be less predictable than conventional detergents and often requires screening of different chain lengths and head groups.[4][5][6]
Peptide-Based Surfactants: A promising class of designer surfactants, these short amphipathic peptides can self-assemble into structures that effectively solubilize and stabilize membrane proteins. Research has demonstrated their utility in increasing the yield of soluble and functional GPCRs in cell-free expression systems, a significant advantage for structural and functional studies.[7][8][9]
Amphipols: Unlike traditional detergents that form micelles, amphipols are amphipathic polymers that wrap around the transmembrane domain of a membrane protein, keeping it soluble and stable in aqueous solutions without the need for detergents. Amphipol A8-35 is a well-characterized example that has been successfully used to stabilize a variety of membrane proteins for structural and functional studies.[1]
Experimental Protocols: A Guide to Comparing Surfactant Performance
To objectively evaluate the performance of this compound against novel designer surfactants for a specific application, a series of well-defined experiments are necessary. Below are detailed methodologies for key comparative experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined using various methods, including surface tensiometry.
Protocol: Surface Tension Method
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Use a tensiometer to measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[11]
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of a surfactant using the surface tension method.
Assessment of Membrane Protein Stability
Fluorescence-Detection Size-Exclusion Chromatography (FSEC) is a powerful technique to rapidly assess the stability and homogeneity of a membrane protein in different surfactant solutions.
Protocol: Fluorescence-Detection Size-Exclusion Chromatography (FSEC)
-
Protein Expression and Solubilization: Express the target membrane protein with a fluorescent tag (e.g., GFP). Solubilize the cell membranes with the different surfactants to be tested (this compound and novel surfactants) at concentrations above their respective CMCs.
-
Clarification: Centrifuge the solubilized samples at high speed to pellet any unsolubilized material and aggregates.
-
Size-Exclusion Chromatography: Inject the supernatant onto a size-exclusion chromatography column equilibrated with a buffer containing the respective surfactant at its CMC.
-
Fluorescence Detection: Monitor the elution profile using a fluorescence detector. A sharp, symmetrical peak indicates a stable, monodisperse protein-surfactant complex. The presence of multiple peaks or a broad peak suggests aggregation or instability.[12][13][14][15]
Caption: Experimental workflow for assessing membrane protein stability using Fluorescence-Detection Size-Exclusion Chromatography (FSEC).
Evaluation of Solubilization Efficiency
The ability of a surfactant to efficiently extract a target protein from the cell membrane is a crucial performance metric.
Protocol: UV-Vis Spectrophotometry for Solubilization Efficiency
-
Membrane Preparation: Isolate cell membranes containing the target protein.
-
Solubilization: Resuspend the membranes in buffers containing different concentrations of the test surfactants. Incubate for a defined period to allow for solubilization.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the samples at high speed. The supernatant contains the solubilized proteins, while the pellet contains the insoluble fraction.
-
Quantification: Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer (e.g., by measuring absorbance at 280 nm) or a colorimetric protein assay.
-
Calculation of Efficiency: Express the amount of solubilized protein as a percentage of the total protein in the initial membrane preparation.[16][17][18]
Caption: Workflow for determining the solubilization efficiency of surfactants using UV-Vis spectrophotometry.
Conclusion: Making an Informed Decision
While this compound remains a valuable and cost-effective surfactant for many routine applications, the advent of novel designer surfactants has expanded the toolkit available to researchers. For challenging membrane proteins, particularly those prone to instability, designer surfactants like MNGs can offer superior performance in maintaining structural and functional integrity. Peptide-based surfactants show great promise for improving the yields of soluble proteins in cell-free systems, and amphipols provide a unique detergent-free approach for protein stabilization. The optimal choice of surfactant will always be application-dependent. By carefully considering the quantitative data and employing the described experimental protocols for head-to-head comparisons, researchers can make an informed decision to advance their scientific goals.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide surfactants for cell-free production of functional G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gemini surfactant-like peptide-based nanocages with β-sheet-enhanced stability and encapsulation efficiency of hydrophobic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. Rapid Assessment of Membrane Protein Quality by Fluorescent Size Exclusion Chromatography [jove.com]
- 13. High-Throughput Nano-Scale Characterization of Membrane Proteins Using Fluorescence-Detection Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-Detection Size-Exclusion Chromatography-Based Thermostability Assay for Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scialert.net [scialert.net]
- 18. scispace.com [scispace.com]
Navigating Detergent Removal: A Comparative Guide to C12E8 Elimination Using Hydrophobic Bead Columns
For researchers, scientists, and drug development professionals, the efficient removal of detergents like octaethylene glycol monododecyl ether (C12E8) is a critical step in the purification of membrane proteins to ensure their structural and functional integrity for downstream applications. This guide provides a comparative analysis of hydrophobic bead columns for this compound removal against alternative methods, supported by experimental data and detailed protocols.
The selection of an appropriate detergent removal strategy is paramount, as residual detergent can interfere with subsequent analytical techniques and compromise the biological activity of the protein. This compound, a non-ionic detergent, is widely used for its ability to solubilize membrane proteins. However, its low critical micelle concentration (CMC) makes its removal by traditional methods like dialysis challenging. Hydrophobic bead columns offer a promising alternative by adsorbing detergent molecules, thereby purifying the protein sample.
Comparative Analysis of this compound Removal Methods
Hydrophobic bead columns, such as those packed with Bio-Beads SM-2 or Amberlite XAD resins, are effective in removing non-ionic detergents. These beads possess a high surface area and a hydrophobic nature, allowing for the efficient capture of detergent monomers and micelles from aqueous solutions.
While direct quantitative comparisons for this compound removal are limited in published literature, data from studies on similar non-ionic detergents like Triton X-100 provide valuable insights. It is important to note, however, that some studies indicate that complete detergent exchange is often difficult to achieve, with a significant percentage of the original detergent potentially remaining in the sample.
| Method | Principle | Reported Removal Efficiency (for similar non-ionic detergents) | Protein Recovery | Advantages | Disadvantages |
| Hydrophobic Bead Columns (e.g., Bio-Beads SM-2, Amberlite XAD-4) | Adsorption of detergent to hydrophobic polystyrene beads. | >95% for Triton X-100.[1] Amberlite XAD-4 has shown high efficiency in adsorbing Triton X-100.[2][3] | Generally high, but can be protein-dependent. Negligible protein adsorption to Amberlite XAD-4 has been reported.[3] | High efficiency for low CMC detergents, relatively fast, can be performed in batch or column format. | Potential for non-specific protein binding, cost of beads. |
| Dialysis | Diffusion of detergent monomers across a semi-permeable membrane based on a concentration gradient. | Less effective for low CMC detergents like this compound due to the low monomer concentration. Can require multiple, lengthy buffer exchanges. | High | Simple, gentle on proteins. | Inefficient and time-consuming for detergents with low CMCs, large buffer volumes required. |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on size. | Can separate proteins from smaller detergent micelles. | High | Can be used for buffer exchange simultaneously. | Dilution of the sample, potential for protein-micelle co-elution. |
| Ion-Exchange Chromatography | Separation based on net charge. | Can be effective if the protein and detergent micelles have different charges. | High, but dependent on buffer conditions. | High resolution, can remove other impurities. | Not suitable for all protein-detergent combinations. |
Experimental Protocols
Quantification of this compound
Accurate quantification of residual this compound is crucial for validating any removal method. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable technique for this purpose.
Protocol for this compound Quantification by HPLC:
-
Sample Preparation:
-
Precipitate the protein from the sample using a suitable method (e.g., trichloroacetic acid precipitation) to prevent interference with the chromatography.
-
Carefully collect the supernatant containing the this compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the amount in the sample.
-
This compound Removal using Hydrophobic Bead Columns (Batch Method)
This protocol is adapted from methods for Triton X-100 removal and can be optimized for this compound.
Materials:
-
Protein sample containing this compound.
-
Hydrophobic beads (e.g., Bio-Beads SM-2 or Amberlite XAD-4).
-
Wash buffer (buffer in which the protein is stable).
-
Microcentrifuge tubes or small columns.
-
End-over-end rotator.
Procedure:
-
Bead Preparation:
-
Wash the hydrophobic beads extensively with methanol (B129727) followed by deionized water to remove any preservatives or contaminants.
-
Equilibrate the beads with the wash buffer.
-
-
Detergent Removal:
-
Add the equilibrated beads to the protein sample at a ratio of approximately 0.1 g of beads per ml of sample (this ratio may need optimization).
-
Incubate the mixture with gentle end-over-end rotation at 4°C for 2-4 hours.
-
-
Protein Recovery:
-
Separate the beads from the protein solution by gentle centrifugation or by allowing the beads to settle and carefully pipetting off the supernatant.
-
For column format, load the sample onto a pre-packed column of equilibrated beads and collect the flow-through.
-
-
Analysis:
-
Quantify the protein concentration in the recovered sample (e.g., using a BCA assay).
-
Analyze the residual this compound concentration in the sample using the HPLC method described above.
-
Experimental Workflows
Workflow for this compound removal using hydrophobic beads.
Decision logic for selecting a this compound removal method.
Conclusion
The removal of this compound is a critical consideration for researchers working with membrane proteins. While traditional methods like dialysis are often inadequate for detergents with low CMCs, hydrophobic bead columns present an effective and efficient alternative. The choice of a specific hydrophobic resin, such as Bio-Beads SM-2 or Amberlite XAD-4, may require empirical optimization for the protein of interest to maximize detergent removal while minimizing protein loss. Careful validation of the removal process through accurate quantification of residual detergent is essential to ensure the integrity of the final protein sample for downstream applications in research and drug development.
References
Safety Operating Guide
Proper Disposal of C12E8: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Octaethylene glycol monododecyl ether (C12E8) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from personal protective measures to final disposal.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Type/Specification | Material/Rating |
| Hand Protection | Chemical Resistant Gloves | Neoprene, Nitrile, Butyl, or Natural Rubber are recommended. Always inspect gloves for integrity before use.[2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required for all handling activities. A face shield is recommended when there is a risk of splashing.[2] |
| Skin and Body Protection | Laboratory Coat or Coveralls | Standard laboratory practice. A chemical-resistant apron or suit is recommended for handling large quantities.[2] |
| Respiratory Protection | NIOSH-approved respirator | Not generally required with adequate ventilation, but necessary if aerosols may be generated or ventilation is poor.[2][3] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust if handling the solid form of this compound.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound, also known as Octaethylene glycol monododecyl ether, must comply with local, state, and federal regulations.[4] Never dispose of this compound down the drain or in regular trash. [2]
-
Containment of Unused Product:
-
Collect any unused this compound in a clearly labeled, sealed container specifically designated for chemical waste.[2]
-
-
Managing Spills:
-
In the event of a spill, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[4][5]
-
Working from the outside of the spill inward, carefully scoop the absorbed material into a designated, labeled waste container.[2]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.[2][5]
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound, including absorbent materials, gloves, and labware, must be considered contaminated.
-
Place these materials in a sealed bag or container and label it as chemical waste.[2]
-
Dispose of this waste according to your institution's hazardous waste procedures.[2]
-
-
Handling Empty Containers:
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
